Product packaging for 3-iodoheptane(Cat. No.:CAS No. 31294-92-5)

3-iodoheptane

Cat. No.: B3051133
CAS No.: 31294-92-5
M. Wt: 226.1 g/mol
InChI Key: LVPGHYVXKUXNQR-UHFFFAOYSA-N
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Description

3-Iodoheptane is a saturated alkyl iodide with the molecular formula C 7 H 15 I and a molecular weight of 226.10 g/mol . Its structure can be represented by the SMILES notation CCC(I)CCCC . This compound is classified as a haloalkane and serves as a valuable building block in organic synthesis and chemical manufacturing. As a mid-chain alkyl iodide, this compound is primarily used in research laboratories as a key synthetic intermediate. Its iodine atom is an excellent leaving group, making it a versatile substrate in a wide range of organic transformations. Researchers utilize this property in nucleophilic substitution reactions (S N 1 and S N 2) to form new carbon-carbon and carbon-heteroatom bonds. It is also a candidate for use in metal-catalyzed cross-coupling reactions, such as those involving palladium or nickel catalysts, which are fundamental methodologies in pharmaceutical development and materials science. This product is provided as a high-purity material to ensure consistent and reliable experimental outcomes. It is intended for use by qualified researchers in a controlled laboratory setting. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15I B3051133 3-iodoheptane CAS No. 31294-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodoheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15I/c1-3-5-6-7(8)4-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPGHYVXKUXNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334379
Record name Heptane, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31294-92-5
Record name Heptane, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Iodoheptane from 3-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-iodoheptane from its precursor, 3-heptanol (B47328). This conversion is a fundamental transformation in organic synthesis, often employed to activate a carbon center for subsequent nucleophilic substitution or organometallic reactions. This document details the primary synthetic routes, presents quantitative data, provides explicit experimental protocols, and illustrates the underlying chemical principles and workflows.

Core Synthesis Methodologies: A Comparative Overview

The conversion of a secondary alcohol like 3-heptanol into an alkyl iodide can be achieved through several methods. The two most prevalent and effective strategies are the use of hydrogen iodide (often generated in situ) and the Appel reaction. Each method offers distinct advantages and proceeds through different mechanistic pathways.

FeatureMethod 1: In Situ Hydrogen IodideMethod 2: Appel Reaction
Reagents Sodium or Potassium Iodide (NaI/KI), Phosphoric Acid (H₃PO₄)Triphenylphosphine (B44618) (PPh₃), Iodine (I₂), Imidazole (B134444)
Solvent Typically neat or with a high-boiling inert solventDichloromethane (B109758) (DCM), Tetrahydrofuran (THF)
Mechanism Mixed Sₙ1 and Sₙ2 for secondary alcohols[1][2][3][4]Primarily Sₙ2[5][6][7][8]
Stereochemistry Potential for racemization (Sₙ1 pathway) or inversion (Sₙ2 pathway)Predominantly inversion of configuration[5][7][8]
Reaction Conditions Elevated temperatures (reflux) often required[9]Mild conditions, typically 0 °C to room temperature[7][10][11]
Byproducts Water, phosphate (B84403) saltsTriphenylphosphine oxide (TPPO), imidazolium (B1220033) iodide
Typical Yields 60-90% (variable depending on substrate)85-98%[12]
Workup/Purification Aqueous workup, distillationFiltration of TPPO, aqueous wash, column chromatography[11]
Advantages Cost-effective reagentsHigh yields, mild conditions, good stereochemical control
Disadvantages Harsh acidic conditions, potential for side reactions (elimination, ether formation), carbocation rearrangements[2]Stoichiometric amounts of phosphine (B1218219) result in significant byproduct generation[6]

Reaction Mechanisms and Experimental Workflow

The choice of synthetic route has direct implications on the reaction mechanism and, consequently, the stereochemical outcome of the product. For a secondary alcohol such as 3-heptanol, the reaction with hydrogen iodide can proceed through both Sₙ1 and Sₙ2 pathways. The Appel reaction, conversely, offers a more controlled Sₙ2 pathway.

Reaction_Mechanisms cluster_SN1_SN2 Method 1: In Situ Hydrogen Iodide cluster_Appel Method 2: Appel Reaction Heptanol1 3-Heptanol Protonated_Heptanol Protonated 3-Heptanol (Good Leaving Group) Heptanol1->Protonated_Heptanol + H⁺ Carbocation Heptan-3-yl Cation (Planar) Protonated_Heptanol->Carbocation - H₂O (Sₙ1 path) Product_SN2 This compound (Inversion) Protonated_Heptanol->Product_SN2 + I⁻ (Sₙ2 path, backside attack) Product_SN1_R (R)-3-Iodoheptane Carbocation->Product_SN1_R + I⁻ (Top attack) Product_SN1_S (S)-3-Iodoheptane Carbocation->Product_SN1_S + I⁻ (Bottom attack) PPh3 PPh₃ Phosphonium_Iodide [Ph₃P-I]⁺I⁻ PPh3->Phosphonium_Iodide I2 I₂ I2->Phosphonium_Iodide Alkoxyphosphonium Alkoxyphosphonium Iodide Phosphonium_Iodide->Alkoxyphosphonium + 3-Heptanol - HI Heptanol2 3-Heptanol Heptanol2->Alkoxyphosphonium Product_Appel This compound (Inversion) Alkoxyphosphonium->Product_Appel + I⁻ (Sₙ2 attack) TPPO TPPO Alkoxyphosphonium->TPPO

Caption: Reaction mechanisms for the conversion of 3-heptanol to this compound.

Experimental_Workflow Start Start: 3-Heptanol & Reagents Reaction Reaction Setup (Under Inert Atmosphere, Stirring) Start->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Drying Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Workup->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Purification Purification of Crude Product (Flash Chromatography or Distillation) Evaporation->Purification Analysis Characterization of Pure Product (NMR, IR, MS) Purification->Analysis Final_Product Final Product: this compound Analysis->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis of this compound from 3-heptanol using the two primary methods.

Method 1: Synthesis via In Situ Generation of Hydrogen Iodide

This protocol employs sodium iodide and phosphoric acid to generate hydrogen iodide, which then reacts with 3-heptanol. This method is robust but the acidic conditions may not be suitable for sensitive substrates.

Materials:

  • 3-Heptanol

  • Sodium Iodide (NaI)

  • 85% Phosphoric Acid (H₃PO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium iodide (1.5 equivalents) and 3-heptanol (1.0 equivalent).

  • Slowly add 85% phosphoric acid (2.0 equivalents) to the stirred mixture.

  • Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Add ice-cold water to the flask and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation to yield the final product.

Method 2: Synthesis via the Appel Reaction

This protocol utilizes the mild conditions of the Appel reaction, which is often preferred for its high yield and stereochemical control.[5][6][7] The primary challenge is the removal of the triphenylphosphine oxide byproduct.[11]

Materials:

  • 3-Heptanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents).

  • Add anhydrous dichloromethane and cool the flask to 0 °C in an ice bath.

  • Slowly add iodine (1.2 equivalents) portion-wise to the stirred solution. The mixture will turn into a dark, thick slurry of the phosphonium (B103445) iodide complex.

  • Add a solution of 3-heptanol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.[11]

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to dissipate the brown color of excess iodine.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, which contains triphenylphosphine oxide, is purified by flash column chromatography on silica gel (typically using a non-polar eluent such as hexanes) to afford pure this compound.[10][11]

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Iodoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodoheptane is a secondary alkyl iodide with the chemical formula C₇H₁₅I. This document provides a comprehensive overview of its physical and chemical properties, intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development. The unique characteristics of the carbon-iodine bond in this molecule make it a versatile, albeit less common, intermediate in organic synthesis. Understanding its properties is crucial for its effective application in the synthesis of novel organic molecules.

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that some of these values are estimated based on computational models due to a lack of extensive experimental data in the literature.

PropertyValueSource
Molecular Formula C₇H₁₅I[1][2]
Molecular Weight 226.10 g/mol [2]
Appearance Colorless liquid (predicted)
Boiling Point ~193.85 °C (estimated)[3]
Melting Point ~-48.2 °C (estimated)[3]
Density ~1.3676 g/mL (estimated)[3]
Refractive Index (n₂₀/D) ~1.5008 (estimated)[3]
Solubility in Water Log₁₀WS = -3.81 (calculated)[4]
Octanol/Water Partition Coefficient (logP) 3.390 (calculated)[4]

As a non-polar organic molecule, this compound is expected to be miscible with common organic solvents such as ethers, hydrocarbons, and chlorinated solvents, while exhibiting very low solubility in polar solvents like water.[5]

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the carbon-iodine bond. The C-I bond is the longest and weakest among the carbon-halogen bonds, making alkyl iodides the most reactive of the alkyl halides.[6] The iodine atom is an excellent leaving group, facilitating both nucleophilic substitution and elimination reactions.[6][7]

Nucleophilic Substitution Reactions

As a secondary alkyl halide, this compound can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms. The preferred pathway is dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

  • Sₙ2 Reactions: With strong, sterically unhindered nucleophiles in polar aprotic solvents, this compound is expected to react via an Sₙ2 mechanism, leading to an inversion of stereochemistry at the carbon center.

  • Sₙ1 Reactions: In the presence of weak nucleophiles and polar protic solvents, an Sₙ1 pathway may be favored. This would involve the formation of a secondary carbocation intermediate, which could potentially lead to a racemic mixture of products if the starting material is chiral.

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound will undergo elimination reactions to form a mixture of heptene (B3026448) isomers, primarily through an E2 mechanism. The major product would likely be the more substituted (and therefore more stable) alkene, in accordance with Zaitsev's rule.

The general reactivity order for alkyl halides is RI > RBr > RCl > RF.[4] This high reactivity makes this compound a useful intermediate for introducing a heptan-3-yl group into a molecule.

Spectroscopic Properties

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the number of chemically non-equivalent protons. One would anticipate distinct signals for the methyl groups, the various methylene (B1212753) groups, and a characteristic downfield signal for the methine proton attached to the iodine atom. The splitting patterns would be intricate due to coupling between adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom bonded to the iodine would be significantly shifted downfield due to the electronegativity of the iodine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by C-H stretching and bending vibrations. Key expected absorptions include:

  • C-H stretching (alkane): 2850-3000 cm⁻¹

  • C-H bending: 1375-1470 cm⁻¹

  • C-I stretching: 500-600 cm⁻¹ (This absorption is in the far-infrared region and may be difficult to observe on standard instruments).

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z = 226. A characteristic feature of iodo-compounds is a prominent peak at m/z = 127, corresponding to the iodine cation ([I]⁺). The fragmentation pattern would likely involve the loss of the iodine atom to give a heptyl cation at m/z = 99, followed by further fragmentation of the alkyl chain. Common fragments for heptane (B126788) would include ions at m/z = 71, 57, and 43.[8]

Experimental Protocols

Synthesis of this compound from 3-Heptanol (B47328)

A common method for the synthesis of alkyl iodides is the reaction of the corresponding alcohol with an iodine source. The following is a plausible experimental protocol for the synthesis of this compound from 3-heptanol, adapted from general procedures for the iodination of alcohols.

Reaction Scheme:

Materials:

Procedure:

  • To a solution of 3-heptanol (1.0 equivalent) in dichloromethane (DCM), add triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add iodine (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

  • Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow Start Start: 3-Heptanol in DCM Add_Reagents Add PPh3 and Imidazole Start->Add_Reagents Cooling Cool to 0 °C Add_Reagents->Cooling Add_Iodine Add I2 portion-wise Cooling->Add_Iodine Reaction Stir at RT (16-24h) Add_Iodine->Reaction Quench Quench with Na2S2O3 (aq) Reaction->Quench Workup Aqueous Workup (Separation, Washing, Drying) Quench->Workup Purification Vacuum Distillation Workup->Purification Product Pure This compound Purification->Product SN2_Reaction Reactants This compound + Nucleophile (Nu⁻) Transition_State Transition State [Nu---C---I]⁻ Reactants->Transition_State Backside Attack Products Product + Iodide (I⁻) Transition_State->Products Inversion of Stereochemistry

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3-Iodoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-iodoheptane. Due to the limited availability of experimental spectra in public databases, this guide presents high-quality predicted spectral data, supported by established chemical shift theory for alkyl halides. It also includes a detailed, generalized experimental protocol for the acquisition of such spectra, intended to serve as a practical reference for researchers in the field.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on computational models that are widely used in the scientific community for their accuracy in forecasting NMR spectra for organic molecules.

Table 1: Predicted ¹H NMR Data for this compound
Atom PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1 (CH₃)0.92Triplet (t)7.43H
2 (CH₂)1.33Multiplet (m)-2H
3 (CH)4.15Quintet (p)6.81H
4 (CH₂)1.85Multiplet (m)-2H
5 (CH₂)1.45Multiplet (m)-2H
6 (CH₂)1.30Sextet (sxt)7.52H
7 (CH₃)0.90Triplet (t)7.13H
Table 2: Predicted ¹³C NMR Data for this compound
Atom PositionChemical Shift (δ, ppm)
1 (CH₃)13.9
2 (CH₂)22.5
3 (CH)40.8
4 (CH₂)31.6
5 (CH₂)29.8
6 (CH₂)22.6
7 (CH₃)14.0

Disclaimer: The presented data is predicted and should be used as a reference. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy of this compound

The following is a generalized, yet detailed, protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard laboratory procedures for the analysis of small organic molecules.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of purified this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like alkyl halides.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently vortex or swirl the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm). If the solvent does not already contain TMS, a small drop can be added.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.

  • Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field during the experiment.

  • Shimming: The homogeneity of the magnetic field is optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved NMR signals. Modern spectrometers often have automated shimming routines.

  • Tuning and Matching: The NMR probe is tuned and matched to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128, 256, or more) is required to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Visualizations

Structure and NMR Connectivity of this compound

The following diagram illustrates the molecular structure of this compound and the through-bond (J-coupling) interactions that give rise to the splitting patterns observed in the ¹H NMR spectrum.

Caption: Molecular structure and key NMR J-coupling correlations in this compound.

Workflow for NMR Data Acquisition and Analysis

This diagram outlines the logical flow from sample preparation to final spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim tune_match Tune and Match Probe lock_shim->tune_match acquire Acquire FID tune_match->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Integration and Analysis reference->analyze

Caption: A generalized workflow for acquiring and processing NMR spectral data.

An In-depth Technical Guide to the Stereochemistry and Chirality of (S)-3-Iodoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and chirality of (S)-3-iodoheptane, a chiral halogenated alkane. The document details its synthesis via a stereospecific nucleophilic substitution reaction, explores its key stereochemical properties, and outlines experimental protocols for its preparation and analysis. Emphasis is placed on the predictable inversion of stereochemistry during synthesis from a chiral alcohol precursor, a fundamental concept in asymmetric synthesis. Quantitative data, where available, is presented in tabular format, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction to Stereochemistry and Chirality

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of chemical and pharmaceutical sciences.[1] Chirality, a key concept within stereochemistry, describes molecules that are non-superimposable on their mirror images, much like a pair of hands.[2] These non-superimposable mirror images are known as enantiomers and often exhibit distinct biological activities, making their selective synthesis and analysis paramount in drug development. (S)-3-Iodoheptane is a chiral molecule due to the presence of a stereocenter at the third carbon atom, which is bonded to four different substituents: an iodine atom, a hydrogen atom, an ethyl group, and a butyl group.

Physicochemical Properties of 3-Iodoheptane

While specific data for the optically pure (S)-enantiomer is scarce in publicly available literature, the general physical and chemical properties of this compound provide a foundational understanding.

PropertyValueReference
Molecular Formula C₇H₁₅I[3]
Molecular Weight 226.10 g/mol [3]
Boiling Point 175-177 °C (estimated)
Density 1.379 g/mL (for 1-iodoheptane)[4]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ether, chloroform)[4]

Stereospecific Synthesis of (S)-3-Iodoheptane

The synthesis of enantiomerically enriched (S)-3-iodoheptane is most effectively achieved through a stereospecific Sₙ2 (bimolecular nucleophilic substitution) reaction starting from the corresponding chiral alcohol with the opposite configuration, namely (R)-3-heptanol. This transformation is a classic example of a Walden inversion, where the stereochemistry at the chiral center is inverted.[3][5]

The overall reaction involves the conversion of the hydroxyl group of (R)-3-heptanol into a good leaving group, followed by nucleophilic attack by an iodide ion. A common and effective method for this transformation is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂).

Logical Workflow for the Synthesis of (S)-3-Iodoheptane

G cluster_0 Synthesis cluster_1 Purification & Analysis Start (R)-3-Heptanol Reagents PPh₃, I₂, Imidazole (B134444) in CH₂Cl₂ Start->Reagents Step 1: Reactants Reaction Appel Reaction (Sₙ2 Mechanism) Reagents->Reaction Step 2: Conditions Product Crude (S)-3-Iodoheptane Reaction->Product Step 3: Outcome Purification Column Chromatography Product->Purification Characterization NMR, IR, MS Purification->Characterization Chiral_Analysis Chiral HPLC Characterization->Chiral_Analysis Optical_Rotation Polarimetry Chiral_Analysis->Optical_Rotation Final_Product Pure (S)-3-Iodoheptane Optical_Rotation->Final_Product

Caption: Synthetic and analytical workflow for (S)-3-iodoheptane.

Experimental Protocol: Synthesis of (S)-3-Iodoheptane from (R)-3-Heptanol

This protocol is a representative procedure based on the well-established Appel reaction for the conversion of alcohols to alkyl iodides.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-heptanol (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add solid iodine (1.2 eq) portion-wise to the stirred solution. The reaction mixture will typically turn reddish-brown.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the reddish-brown color disappears.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude (S)-3-iodoheptane by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Stereochemical Analysis

The stereochemical purity and identity of the synthesized (S)-3-iodoheptane are confirmed through polarimetry and chiral chromatography.

Optical Rotation
CompoundExpected Specific Rotation [α]²⁰DNote
(S)-3-Iodoheptane> 0° (positive)Estimated based on analogue
(R)-3-Iodoheptane< 0° (negative)Estimated based on analogue
Racemic this compoundOptically inactive

Note: The sign of optical rotation is not directly correlated to the (R) or (S) designation. The values above are illustrative and would need to be experimentally determined.

Enantiomeric Excess Determination by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times.

Illustrative Chiral HPLC Protocol:

  • Column: A suitable chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak®).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used for normal-phase chiral separations. The exact ratio would need to be optimized.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound absorbs (if it has a chromophore) or a refractive index detector.

  • Sample Preparation: A dilute solution of the purified (S)-3-iodoheptane in the mobile phase.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Logical Diagram for Stereochemical Analysis

G cluster_0 Analytical Techniques cluster_1 Determined Properties Polarimetry Polarimetry Optical_Rotation Specific Rotation ([α]) - Sign and Magnitude Polarimetry->Optical_Rotation Chiral_HPLC Chiral HPLC Enantiomeric_Excess Enantiomeric Excess (e.e.) - Purity Chiral_HPLC->Enantiomeric_Excess

Caption: Key techniques for stereochemical analysis.

Signaling Pathways and Applications

While (S)-3-iodoheptane itself is not a signaling molecule, chiral iodoalkanes are valuable intermediates in the synthesis of more complex chiral molecules, including pharmaceuticals. The stereochemistry at the iodine-bearing carbon is often crucial for the biological activity of the final product. For instance, the Sₙ2 reaction of (S)-3-iodoheptane with a nucleophile, such as an azide, will proceed with inversion of configuration to yield the (R)-azide, which can then be reduced to the corresponding (R)-amine. This stereospecificity is fundamental in the synthesis of chiral drugs where only one enantiomer is therapeutically active.

Reaction Pathway of (S)-3-Iodoheptane with Azide

G S_Iodoheptane (S)-3-Iodoheptane SN2_Reaction Sₙ2 Reaction (Walden Inversion) S_Iodoheptane->SN2_Reaction Azide Azide Nucleophile (N₃⁻) Azide->SN2_Reaction R_Azide (R)-3-Azidoheptane SN2_Reaction->R_Azide

Caption: Stereospecific Sₙ2 reaction of (S)-3-iodoheptane.

Conclusion

The stereochemistry and chirality of (S)-3-iodoheptane are defined by the tetrahedral arrangement of substituents around the third carbon atom. Its enantioselective synthesis is readily achievable through an Sₙ2 reaction from (R)-3-heptanol, which proceeds with a predictable inversion of configuration. The characterization of its stereochemical purity relies on established analytical techniques such as polarimetry and chiral HPLC. As a chiral building block, (S)-3-iodoheptane serves as a valuable precursor for the stereospecific synthesis of other chiral molecules, a critical capability in the field of drug discovery and development. Further research to experimentally determine the specific optical rotation of (S)-3-iodoheptane would be beneficial for the scientific community.

References

Reactivity of 3-Iodoheptane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-iodoheptane, a representative secondary alkyl halide. As a crucial substrate in synthetic organic chemistry, understanding its reaction pathways under various conditions is paramount for predicting product formation and optimizing reaction yields. This document delves into the mechanistic dichotomy of substitution (SN1 and SN2) and elimination (E1 and E2) reactions, supported by quantitative data from analogous systems, detailed experimental protocols, and logical pathway visualizations. The information presented herein is intended to serve as a valuable resource for professionals engaged in chemical research and pharmaceutical development.

Introduction

This compound (C7H15I) is a secondary alkyl halide characterized by the attachment of an iodine atom to the third carbon of a heptane (B126788) chain. The carbon-iodine bond is highly polarized due to the difference in electronegativity between carbon and iodine, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. Furthermore, the iodide ion is an excellent leaving group, a consequence of its large size and the stability of the resulting I- anion. These structural features bestow significant reactivity upon this compound, allowing it to participate in a variety of nucleophilic substitution and elimination reactions.

As a secondary halide, this compound stands at a mechanistic crossroads, capable of reacting through unimolecular (SN1, E1) or bimolecular (SN2, E2) pathways. The predominant mechanism is highly sensitive to the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature. A thorough understanding of these competing pathways is essential for controlling the regioselectivity and stereoselectivity of reactions involving this and similar substrates.

Reaction Mechanisms and Influencing Factors

The reactivity of this compound is governed by four key competing reaction mechanisms:

  • SN2 (Bimolecular Nucleophilic Substitution): A single-step process where a nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

  • SN1 (Unimolecular Nucleophilic Substitution): A two-step process initiated by the departure of the leaving group to form a secondary carbocation intermediate. This is followed by a rapid attack of the nucleophile. The rate-determining step is the formation of the carbocation, and the reaction rate is dependent only on the substrate concentration.

  • E2 (Bimolecular Elimination): A concerted, one-step reaction where a base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. The rate is dependent on the concentration of both the substrate and the base.

  • E1 (Unimolecular Elimination): A two-step process that shares the same initial carbocation formation step as the SN1 pathway. In the second step, a weak base removes a proton from an adjacent carbon to form a double bond. The rate is dependent only on the substrate concentration.

The competition between these pathways is dictated by several factors:

  • Nucleophile/Base Strength: Strong, unhindered nucleophiles favor the SN2 pathway, while strong, sterically hindered bases favor the E2 pathway. Weak nucleophiles/bases favor SN1 and E1 reactions.

  • Solvent: Polar aprotic solvents (e.g., acetone (B3395972), DMSO) favor SN2 reactions by solvating the cation but not the nucleophile, thus enhancing its reactivity. Polar protic solvents (e.g., water, ethanol) favor SN1 and E1 reactions by stabilizing the carbocation intermediate and the leaving group through hydrogen bonding.

  • Substrate Structure: As a secondary halide, this compound is subject to both steric hindrance (disfavoring SN2) and carbocation stability considerations.

  • Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[1]

Quantitative Data on Reactivity

Table 1: Representative Rate Constants for Reactions of Secondary Alkyl Halides

ReactionSubstrateNucleophile/SolventTemperature (°C)Rate Constant (k)MechanismReference
Solvolysis2-Bromooctane80% Ethanol (B145695)254.8 x 10⁻⁵ s⁻¹SN1/E1[2]
Substitution2-Iodobutane (B127507)NaI in Acetone25-SN2[3]

Note: The rate of racemization for the reaction of optically active 2-iodobutane with NaI in acetone is observed, indicating a dynamic SN2 process.

Table 2: Representative Product Distribution in Substitution/Elimination Reactions of Secondary Alkyl Halides

SubstrateReagent/SolventTemperature (°C)Substitution Product(s) (%)Elimination Product(s) (%)Major Mechanism(s)Reference
2-BromopropaneSodium Ethoxide in Ethanol2521 (SN2)79 (E2)E2/SN2[4]
2-Bromobutane1 M NaOEt in Ethanol251882E2/SN2[5]
2-Bromobutane1 M NaOEt in Ethanol808.691.4E2/SN2[5]
tert-Butyl BromideEthanol2581 (SN1)19 (E1)SN1/E1[5]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study the reactivity of this compound.

Protocol for SN1 Solvolysis Kinetics

This protocol is adapted from a general procedure for monitoring the solvolysis of an alkyl halide by measuring the rate of acid production.

Objective: To determine the first-order rate constant for the solvolysis of this compound in an aqueous ethanol solution.

Materials:

  • This compound

  • 95% Ethanol

  • Distilled Water

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • Bromothymol blue indicator solution

  • Thermostated water bath

  • Burette, pipettes, flasks, and other standard laboratory glassware

Procedure:

  • Prepare a 50% (v/v) aqueous ethanol solvent mixture.

  • Place a known volume (e.g., 50 mL) of the solvent mixture into a reaction flask.

  • Add a few drops of bromothymol blue indicator. The solution should be slightly acidic (yellow).

  • Carefully add 0.1 M NaOH dropwise from a burette until the solution just turns blue. Record the initial burette reading.

  • Equilibrate the reaction flask in a thermostated water bath at the desired temperature (e.g., 25 °C).

  • Rapidly add a known amount (e.g., 1 mmol) of this compound to the reaction flask and start a timer simultaneously.

  • As the solvolysis reaction proceeds, hydriodic acid (HI) is produced, which will turn the indicator yellow.

  • Periodically, titrate the reaction mixture with the 0.1 M NaOH solution to the blue endpoint. Record the burette reading and the time for each titration.

  • Continue taking readings at regular intervals until the reaction is approximately 70-80% complete.

Data Analysis:

  • Calculate the concentration of reacted this compound at each time point based on the volume of NaOH added.

  • Plot ln([this compound]t / [this compound]₀) versus time (in seconds).

  • The slope of the resulting straight line will be equal to -k, where k is the first-order rate constant.

Protocol for SN2/E2 Competition Reaction

This protocol is designed to investigate the product distribution between substitution and elimination pathways.

Objective: To determine the ratio of substitution (3-ethoxyheptane) to elimination (heptenes) products from the reaction of this compound with sodium ethoxide.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known amount of sodium ethoxide in anhydrous ethanol.

  • Add a known amount of this compound to the flask.

  • Heat the reaction mixture to reflux for a specified period (e.g., 2 hours).

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the product mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • Analyze the resulting product mixture by GC-MS to identify and quantify the substitution and elimination products.

Data Analysis:

  • Identify the peaks in the gas chromatogram corresponding to 3-ethoxyheptane, hept-2-ene, and hept-3-ene.

  • Use the peak areas to determine the relative percentages of each product, thereby establishing the substitution-to-elimination ratio.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and logical relationships governing the reactivity of this compound.

SN1_E1_Pathway sub This compound carbocation Heptan-3-yl Carbocation (Secondary) sub->carbocation Slow, Rate-Determining (Loss of I⁻) sn1_product SN1 Product (e.g., 3-Ethoxyheptane) carbocation->sn1_product Fast + Nucleophile (e.g., EtOH) e1_product E1 Products (Heptenes) carbocation->e1_product Fast - H⁺ (Weak Base)

Caption: Unimolecular (SN1/E1) reaction pathway for this compound.

SN2_Pathway reactants This compound + Nucleophile⁻ transition_state Pentacoordinate Transition State reactants->transition_state Concerted Step product SN2 Product (Inversion of Stereochemistry) transition_state->product

Caption: Bimolecular (SN2) substitution pathway.

E2_Pathway reactants This compound + Base⁻ transition_state Concerted Transition State reactants->transition_state Single Step (Anti-periplanar) product E2 Products (Heptenes) transition_state->product

Caption: Bimolecular (E2) elimination pathway.

Reaction_Choice_Logic start This compound condition Reaction Conditions (Nucleophile/Base, Solvent, Temp.) start->condition strong_nuc Strong Nucleophile Weak Base Polar Aprotic Solvent condition->strong_nuc Favors strong_base Strong, Hindered Base High Temperature condition->strong_base Favors weak_nuc_base Weak Nucleophile/Base Polar Protic Solvent condition->weak_nuc_base Favors sn2 SN2 Pathway strong_nuc->sn2 e2 E2 Pathway strong_base->e2 sn1_e1 SN1/E1 Pathway weak_nuc_base->sn1_e1

Caption: Decision logic for predicting reaction pathways of this compound.

Conclusion

This compound serves as an exemplary model for the reactivity of secondary alkyl halides. Its propensity to undergo both substitution and elimination reactions through unimolecular and bimolecular pathways makes it a versatile yet complex substrate. The selection of appropriate reaction conditions—specifically the nucleophile/base, solvent, and temperature—is critical for directing the reaction towards the desired product. The quantitative data from analogous systems and the detailed experimental protocols provided in this guide offer a framework for researchers to predict and control the outcomes of reactions involving this compound and similar secondary halides, thereby facilitating their effective use in organic synthesis and drug development.

References

An In-depth Technical Guide to 3-Iodoheptane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in organic synthesis, 3-iodoheptane is a secondary alkyl iodide with significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, pricing, key chemical properties, and reactivity, with a focus on its applications in medicinal chemistry.

Commercial Availability and Pricing

This compound (CAS No. 31294-92-5) is available from a select number of specialized chemical suppliers. The pricing is influenced by the purity and quantity required, with costs generally decreasing per gram for larger quantities. Researchers should note that availability may be more limited compared to its primary isomer, 1-iodoheptane.

Below is a summary of representative commercial suppliers and their indicative pricing. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

SupplierPurityQuantityEstimated Price (USD)
Iodo Chemical98%Contact for quoteContact for quote
BLD Pharm97%+Contact for quoteContact for quote
Aaron Chemistry95%50 mg$155.00
95%100 mg$218.00

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValue
Molecular Formula C₇H₁₅I
Molecular Weight 226.10 g/mol
CAS Number 31294-92-5
Appearance Not specified, likely a liquid
Boiling Point Estimated 193.85°C
Melting Point Estimated -48.2°C
Density Estimated 1.3676 g/cm³
Refractive Index Estimated 1.5008

Note: Some physical properties are estimated and should be confirmed with experimental data from a Certificate of Analysis.

Safety and Handling

Experimental Protocols: Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not widely published. However, general methods for the preparation of secondary alkyl iodides can be adapted.

Synthesis of Secondary Alkyl Iodides

A common method for the synthesis of secondary alkyl iodides is through the nucleophilic substitution of a corresponding secondary alcohol. The Finkelstein reaction, which involves the treatment of an alkyl chloride or bromide with sodium iodide in acetone, is a classic method for preparing alkyl iodides.[3] However, for the conversion of alcohols, methods using reagents like the CeCl₃·7H₂O/NaI system in acetonitrile (B52724) have been shown to be effective for preparing iodides from secondary alcohols.[4]

The following diagram illustrates a general workflow for the synthesis of a secondary alkyl iodide from a secondary alcohol.

Synthesis_Workflow Secondary_Alcohol Secondary Alcohol (e.g., 3-Heptanol) Reaction Reaction (with heating/stirring) Secondary_Alcohol->Reaction Iodinating_Reagent Iodinating Reagent (e.g., HI, P/I₂, NaI/CeCl₃) Iodinating_Reagent->Reaction Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Key Reactions of Secondary Alkyl Iodides

This compound, as a secondary alkyl iodide, is a versatile substrate for various organic transformations. The carbon-iodine bond is the weakest among the haloalkanes, making the iodide an excellent leaving group in nucleophilic substitution reactions.[5]

Nucleophilic Substitution (Sₙ1 and Sₙ2): Secondary alkyl halides can undergo both Sₙ1 and Sₙ2 reactions. The reaction pathway is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Strong, non-bulky nucleophiles in polar aprotic solvents tend to favor the Sₙ2 pathway, while weaker nucleophiles in polar protic solvents favor the Sₙ1 pathway.[6][7]

Elimination Reactions (E1 and E2): When treated with a strong base, this compound can undergo elimination reactions to form heptenes. The E2 mechanism is generally favored with strong, bulky bases.[3]

Grignard Reagent Formation: While not as common as with alkyl bromides or chlorides, this compound can be used to prepare the corresponding Grignard reagent, heptan-3-ylmagnesium iodide. This organometallic reagent is a powerful nucleophile for forming new carbon-carbon bonds.

The following diagram illustrates the primary reaction pathways for a secondary alkyl iodide like this compound.

Reaction_Pathways Alkyl_Iodide This compound SN2_Product Sₙ2 Product (Inversion of stereochemistry) Alkyl_Iodide->SN2_Product Strong Nucleophile (e.g., CN⁻, N₃⁻) SN1_Product Sₙ1 Product (Racemization) Alkyl_Iodide->SN1_Product Weak Nucleophile/Protic Solvent (e.g., H₂O, ROH) E2_Product E2 Product (Alkene) Alkyl_Iodide->E2_Product Strong, Bulky Base (e.g., t-BuOK) Grignard Grignard Reagent Alkyl_Iodide->Grignard Mg, Ether

Caption: Key reaction pathways of this compound.

Role in Drug Development and Medicinal Chemistry

While direct applications of this compound in drug development are not extensively documented, the broader class of alkyl halides plays a significant, albeit often underappreciated, role in medicinal chemistry.[8][9][10] The introduction of an alkyl iodide moiety can serve several strategic purposes in the design of new drug candidates.

Modulation of Physicochemical Properties: The incorporation of an alkyl chain can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[5] By carefully selecting the position and nature of the alkyl halide, medicinal chemists can fine-tune these parameters to optimize a drug's pharmacokinetic profile.

Synthetic Handle for Further Functionalization: The reactive nature of the carbon-iodine bond makes this compound a useful intermediate for introducing the heptan-3-yl group into a larger molecule.[5] This can be achieved through nucleophilic substitution or cross-coupling reactions, allowing for the construction of complex molecular architectures.

Bioisosteric Replacement: In some cases, an alkyl iodide can act as a bioisostere for other functional groups, potentially leading to improved potency or reduced toxicity.

It is important to note that the potential for alkyl halides to act as alkylating agents in a biological context is a concern.[8][9][10] However, a growing body of research suggests that chiral alkyl halides can be stable under physiological conditions and that their incorporation can enhance bioactivity through specific steric and electronic interactions.[8][9][10]

As there is no specific information linking this compound to any particular signaling pathway, a diagram for this is not applicable at this time. The utility of this compound in drug discovery is primarily as a synthetic building block rather than a direct modulator of biological pathways. Researchers interested in its potential biological activity would need to conduct their own screening and mechanistic studies.

References

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 3-Iodoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling and storage guidelines, and relevant chemical data for 3-iodoheptane. The information is intended to support laboratory safety and ensure the integrity of this compound in research and development settings.

Chemical and Physical Properties

While experimental data for this compound is limited, a combination of estimated and experimental data for its isomer, 1-iodoheptane, provides a useful reference. All data should be treated with caution and confirmed where possible.

PropertyThis compound (Estimated)1-Iodoheptane (Experimental)Data Source
Molecular Formula C₇H₁₅IC₇H₁₅I[1]
Molecular Weight 226.10 g/mol 226.10 g/mol [1]
Appearance -Clear, colorless to light yellow liquid[2]
Boiling Point 193.85 °C204 °C[3]
Melting Point -48.2 °C-48 °C[3]
Density 1.368 g/mL1.379 g/mL at 25 °C[3]
Refractive Index 1.5008 (20 °C)1.490 (20 °C)[3]
Solubility Insoluble in water; soluble in common organic solvents.Insoluble in water; miscible with benzene (B151609) and chloroform.[4]
Flash Point -76 °C (closed cup)[4]
Vapor Pressure -0.386 mmHg at 25°C[5]

Safety and Toxicology

This compound is expected to share toxicological properties with other iodoalkanes, which are known to be alkylating agents and potential carcinogens.[6] Direct contact and inhalation should be avoided.

Hazard StatementClassificationPrecautionary Measures
Acute Toxicity (Oral) Moderately toxic by ingestion (based on 2-iodooctane (B1593957) data).Do not ingest. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves and clothing.
Eye Damage/Irritation Causes serious eye irritation.Wear safety glasses or goggles.
Respiratory Irritation May cause respiratory irritation.Use in a well-ventilated area or with a fume hood.

Toxicological Data (Surrogate Data):

CompoundTestSpeciesRouteLD50Source
2-IodooctaneLD50RatOral8200 mg/kg[7]

Experimental Protocols

The following is a general procedure for the synthesis of a secondary alkyl iodide, such as this compound, from the corresponding alcohol. This protocol is based on established methods for the conversion of secondary alcohols to alkyl iodides.[8][9]

Synthesis of this compound from 3-Heptanol (B47328)

Materials:

  • 3-Heptanol

  • Sodium iodide (NaI)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Acetonitrile (CH₃CN)

  • Diethyl ether ((C₂H₅)₂O)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate (B1210297) for elution

Procedure:

  • To a stirred suspension of 3-heptanol (1 equivalent) and sodium iodide (1.2 equivalents) in acetonitrile, add cerium(III) chloride heptahydrate (1.5 equivalents).

  • Heat the resulting mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with 0.5 N HCl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate to afford pure this compound.

Handling and Storage

Handling:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Ground all equipment when transferring flammable liquids to prevent static discharge.

  • Keep away from heat, sparks, and open flames.

Storage:

  • This compound is light-sensitive and should be stored in an amber or opaque container.[5]

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent exposure to moisture and air.

  • Store away from incompatible materials such as strong oxidizing agents and bases.

Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • If the spill is flammable, eliminate all ignition sources.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Organoiodine compounds may require specific disposal procedures.[10][11]

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling and management of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Start: Handling this compound ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood transfer Use Grounded Equipment for Transfers fume_hood->transfer avoid_contact Avoid Inhalation and Skin/Eye Contact transfer->avoid_contact no_ignition Keep Away from Ignition Sources avoid_contact->no_ignition storage Store in a Cool, Dry, Dark Place in a Tightly Sealed Container no_ignition->storage waste Dispose of Waste in Designated Hazardous Waste Container storage->waste decontaminate Decontaminate Work Area waste->decontaminate end End decontaminate->end SpillResponseWorkflow cluster_initial_response Initial Response cluster_containment Containment & Cleanup cluster_final_steps Final Steps spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Others and Supervisor evacuate->alert ignition Eliminate Ignition Sources alert->ignition ppe Don Appropriate PPE (including respiratory protection if needed) ignition->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into a Sealed Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Report Incident dispose->report end End report->end

References

Solubility of 3-Iodoheptane in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-iodoheptane in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide combines established principles of haloalkane solubility with available data for structurally similar iodoalkanes to provide a thorough understanding for research and development applications.

General Solubility Profile of this compound

This compound, an alkyl halide, is generally characterized as a nonpolar to weakly polar molecule. Following the principle of "like dissolves like," it is expected to be readily soluble in a wide range of common organic solvents and insoluble in polar solvents like water.[1][2][3][4][5][6][7][8][9][10] The solubility is governed by the balance of intermolecular forces between the solute (this compound) and the solvent molecules. The dominant forces at play are London dispersion forces, which are significant due to the large, polarizable iodine atom and the heptyl chain.

Haloalkanes, including this compound, tend to dissolve in organic solvents because the energy required to break the intermolecular attractions within the pure solute and solvent is comparable to the energy released when new attractions are formed between the solute and solvent molecules.[1][5][8][10]

Quantitative Solubility Data for Representative Iodoalkanes

Table 1: Solubility of Short-Chain Iodoalkanes

IodoalkaneSolventSolubilityReference
2-IodopropaneWater1.4 g/L[11][12]
2-IodopropaneChloroformMiscible[11][12]
2-IodopropaneEtherMiscible[11][12][13]
2-IodopropaneAlcoholMiscible[11][12]
2-IodopropaneBenzeneMiscible[11][12]
1-IodobutaneWaterInsoluble[14][15]
1-IodobutaneAlcoholSoluble
1-IodobutaneDiethyl EtherSoluble
1-IodobutaneChloroformSoluble[15]

Experimental Protocols for Solubility Determination

Several methods can be employed to experimentally determine the solubility of a liquid solute like this compound in an organic solvent. The choice of method depends on factors such as the required accuracy, the nature of the solute and solvent, and the available equipment.

Gravimetric Method

This is a straightforward and widely used method for determining the solubility of a solute in a liquid solvent.[16][17][18][19]

Principle: A saturated solution is prepared at a specific temperature, and a known volume or mass of the saturated solution is taken. The solvent is then evaporated, and the mass of the remaining solute is determined.

Detailed Methodology:

  • Saturation: Add an excess of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of an undissolved phase of this compound indicates saturation.

  • Sampling: Carefully extract a known volume or mass of the supernatant (the saturated solution) without disturbing the undissolved solute. This can be done using a calibrated pipette or by decanting.

  • Solvent Evaporation: Transfer the sampled saturated solution to a pre-weighed, non-volatile container (e.g., an evaporating dish or a beaker).

  • Drying: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood at a gentle heat or under reduced pressure) to leave behind the dissolved this compound.

  • Weighing: Once the solvent is completely removed, weigh the container with the solute residue.

  • Calculation: The solubility can be calculated as the mass of the dissolved this compound per volume or mass of the solvent.

Gas Chromatography (GC) Method

Gas chromatography is a powerful analytical technique for determining the concentration of a volatile solute in a solution.[20][21][22][23][24]

Principle: A known volume of the saturated solution is injected into a gas chromatograph. The area of the peak corresponding to the solute is proportional to its concentration. A calibration curve is used to determine the exact concentration.

Detailed Methodology:

  • Calibration Standards: Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.

  • Calibration Curve: Inject a fixed volume of each standard solution into the GC and record the peak area for this compound. Plot a graph of peak area versus concentration to create a calibration curve.

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1 and 2).

  • Sample Analysis: Inject a known volume of the clear supernatant from the saturated solution into the GC under the same conditions used for the standards.

  • Concentration Determination: Determine the peak area for this compound in the sample and use the calibration curve to find the corresponding concentration, which represents the solubility.

Spectroscopic Method (UV-Vis)

If this compound exhibits a characteristic absorbance in the UV-Vis spectrum that is distinct from the solvent, this method can be used.[25][26][27][28]

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). A calibration curve of absorbance versus concentration is used to determine the solubility.

Detailed Methodology:

  • Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound in the chosen solvent to determine the wavelength at which it shows maximum absorbance.

  • Calibration Standards: Prepare a series of standard solutions of this compound in the solvent with known concentrations.

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax and plot a graph of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described previously.

  • Sample Analysis: Take a known volume of the saturated supernatant and, if necessary, dilute it with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

  • Concentration Calculation: Use the calibration curve and the dilution factor to calculate the concentration of this compound in the original saturated solution.

Visualization of Solubility Principles

The following diagram illustrates the key factors influencing the solubility of an alkyl halide like this compound in an organic solvent.

G cluster_solute Solute (this compound) cluster_solvent Organic Solvent cluster_outcome Outcome Determination Solute This compound Solute_IMFs London Dispersion Forces (dominant) Dipole-Dipole Interactions Solute->Solute_IMFs Intermolecular Forces Process Dissolution Process Solute_IMFs->Process Energy Input (to overcome) Solvent e.g., Hexane, Ether, Toluene Solvent_IMFs London Dispersion Forces (for nonpolar solvents) Dipole-Dipole Interactions (for polar aprotic solvents) Solvent->Solvent_IMFs Intermolecular Forces Solvent_IMFs->Process Energy Input (to overcome) New_IMFs New Solute-Solvent Interactions (London Dispersion, Dipole-Dipole) Process->New_IMFs Energy Released (formation of) Result Solubility Outcome New_IMFs->Result Condition1 If Energy Released ≈ Energy Input Result->Condition1 Condition2 If Energy Released << Energy Input Result->Condition2 Outcome1 Soluble Condition1->Outcome1 Outcome2 Insoluble Condition2->Outcome2

Factors influencing the solubility of this compound.

Conclusion

References

Whitepaper: A Theoretical Investigation of the Molecular Orbitals of 3-Iodoheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive computational methodology for the theoretical calculation and analysis of the molecular orbitals of 3-iodoheptane. Due to the presence of a heavy atom (iodine), special consideration is given to the selection of appropriate theoretical models and basis sets. This document details a complete workflow, from initial molecular geometry optimization to the final analysis of orbital energies and compositions. The protocol leverages Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules. All quantitative results are presented in standardized tables, and the computational workflow is visualized using a directed graph. The methodologies and data presentation formats described herein provide a framework for the computational analysis of halogenated alkanes, which are of significant interest in medicinal chemistry and materials science.

Introduction

Halogenated organic compounds are of paramount importance in the field of drug development and materials science. The inclusion of halogens can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often through specific non-covalent interactions like halogen bonding.[1][2] Understanding the electronic structure of these compounds is fundamental to predicting their reactivity, stability, and intermolecular interactions. The molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding, as they govern the molecule's behavior as an electron donor and acceptor, respectively.[3][4]

This compound serves as a representative model for small, flexible iodoalkanes. The presence of iodine, a heavy element with a large number of electrons, presents a computational challenge. A robust theoretical approach must accurately account for relativistic effects and the complex electronic environment of the iodine atom. This guide provides a detailed protocol for performing such calculations using widely accessible quantum chemistry software.

Computational Methodology

The following section details the proposed experimental protocol for the theoretical calculation of this compound's molecular orbitals. The workflow is designed to be reproducible and is based on established practices in computational chemistry.

Software

The calculations can be performed using a combination of the following freely available software packages:

  • Avogadro: An advanced molecular editor and visualizer used for building the initial 3D structure of this compound.[5][6]

  • ORCA: A powerful and efficient quantum chemistry software package used for all electronic structure calculations.[5][6][7] ORCA is available free of charge for academic use.

  • Jmol or Chemcraft: Molecular visualization tools used for analyzing the resulting molecular orbitals.

Experimental Protocol: Step-by-Step Calculation
  • Molecular Structure Generation:

    • The this compound molecule is first constructed using Avogadro's molecule builder.

    • A preliminary geometry optimization is performed within Avogadro using a universal force field (UFF) to obtain a reasonable starting structure.[6] This step significantly reduces the computational cost of the subsequent quantum mechanical optimization.

    • The structure is saved in the XYZ file format.

  • Geometry Optimization (ORCA):

    • A full geometry optimization is performed using ORCA to find the lowest energy conformation of the molecule.

    • Theoretical Model: Density Functional Theory (DFT) is employed. The B3LYP hybrid functional is chosen for its proven accuracy in describing the geometries and energies of organic molecules.[8]

    • Basis Set: A mixed basis set approach is used.

      • For the iodine atom, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set with its accompanying effective core potential (ECP) is used.[9][10] The ECP replaces the core electrons of iodine with a potential, which accounts for relativistic effects and reduces computational cost.

      • For all carbon and hydrogen atoms, the 6-31G(d) basis set is used, which provides a good balance of accuracy and efficiency.[11]

    • The ORCA input file specifies the keywords for optimization (Opt), the theoretical model (B3LYP), and the basis set definitions.

  • Molecular Orbital Calculation (ORCA):

    • Using the optimized geometry from the previous step, a single-point energy calculation is performed.

    • This calculation uses the same theoretical model (B3LYP) and mixed basis set (LANL2DZ for I, 6-31G(d) for C, H).

    • The primary purpose of this step is to generate the canonical molecular orbitals and their corresponding energy levels. ORCA is instructed to generate output files that can be read by visualization software.

  • Data Extraction and Visualization:

    • The calculated molecular orbital energies are extracted from the ORCA output file.

    • The 3D representations of the HOMO, LUMO, and other relevant orbitals are visualized using a program like Jmol or Chemcraft.

Logical Workflow Diagram

The entire computational process, from molecule creation to final analysis, is illustrated in the workflow diagram below.

G Computational Workflow for Molecular Orbital Analysis cluster_0 Structure Preparation cluster_1 Quantum Calculations (ORCA) cluster_2 Analysis & Visualization A 1. Build this compound (Avogadro) B 2. Pre-optimization (Force Field) A->B C 3. Geometry Optimization (DFT: B3LYP) B->C XYZ Coords D 4. Single-Point Calculation (Molecular Orbitals) C->D E 5. Extract Orbital Energies D->E Output File F 6. Visualize MOs (Jmol / Chemcraft) E->F G 7. Correlate with Experimental Data (XPS) E->G

References

Methodological & Application

Application Notes and Protocols: 3-Iodoheptane as an Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylating agents are fundamental reagents in organic synthesis, enabling the construction of complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds.[1] Among the various classes of alkylating agents, alkyl iodides are particularly reactive due to the excellent leaving group ability of the iodide ion. This document aims to provide a detailed overview of the potential applications of 3-iodoheptane as a secondary alkyl iodide alkylating agent in organic synthesis, including representative protocols and data.

While specific literature on the use of this compound is not extensively available, its reactivity can be inferred from the well-established principles of alkylation reactions involving secondary iodoalkanes.[2][3] These compounds are effective electrophiles in reactions with a wide range of nucleophiles.[3] This document will therefore present generalized data and protocols applicable to secondary iodoalkanes as a proxy for this compound.

Data Presentation: Representative Alkylation Reactions

The following table summarizes typical alkylation reactions where a secondary iodoalkane like this compound could be employed. The yields are representative and can vary based on the specific substrate and reaction conditions.

Reaction Type Nucleophile (Substrate) Product Type Typical Conditions Representative Yield (%)
C-Alkylation Malonic ester enolateSubstituted malonic esterNaH, THF, rt80-95
Acetoacetic ester enolateSubstituted acetoacetic esterNaOEt, EtOH, reflux75-90
Ketone enolate (e.g., cyclohexanone)α-Alkylated ketoneLDA, THF, -78 °C to rt70-85
N-Alkylation Amine (e.g., aniline)Secondary or tertiary amineK₂CO₃, CH₃CN, reflux60-80
PhthalimideN-AlkylphthalimideK₂CO₃, DMF, 80 °C85-95
O-Alkylation PhenolAlkyl aryl etherK₂CO₃, Acetone, reflux85-95
Carboxylate (e.g., sodium benzoate)EsterDMF, 60 °C70-85
S-Alkylation ThiophenolAlkyl aryl sulfideNaH, THF, rt90-98

Experimental Protocols

The following are generalized protocols for alkylation reactions using a secondary iodoalkane like this compound.

Protocol 1: C-Alkylation of Diethyl Malonate

This protocol describes the alkylation of a soft carbon nucleophile, diethyl malonate, which is a common reaction in the synthesis of substituted carboxylic acids.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add diethyl malonate (1.0 equivalent) dropwise to the suspension.

  • Allow the reaction mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Add this compound (1.0 equivalent) dropwise to the enolate solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: N-Alkylation of Aniline (B41778)

This protocol details the alkylation of an amine, a key step in the synthesis of many pharmaceutical compounds.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • To a round-bottom flask, add aniline (1.0 equivalent), potassium carbonate (2.0 equivalents), and acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Add this compound (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents Prepare Reagents (Nucleophile, Base, Solvent) setup Assemble Glassware (Inert Atmosphere) reagents->setup enolate Generate Nucleophile (e.g., Enolate Formation) setup->enolate alkylation Add this compound (Alkylation Step) enolate->alkylation monitor Monitor Reaction (TLC/GC-MS) alkylation->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (Chromatography/Distillation) extract->purify characterize Characterization (NMR, IR, MS) purify->characterize sn2_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---I]⁻ Nu->TS S N 2 Attack AlkylIodide R-I Product Nu-R TS->Product Bond Formation Iodide I⁻ TS->Iodide Leaving Group Departure

References

Application Note: Protocol for the Formation of Hept-3-ylmagnesium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Grignard reagents are powerful nucleophiles widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The synthesis of these organomagnesium compounds involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent.[4][5] This document provides a detailed protocol for the formation of a Grignard reagent from 3-iodoheptane, a secondary alkyl halide. The formation of Grignard reagents from secondary halides can be more challenging than from primary halides and requires careful control of reaction conditions to minimize side reactions such as elimination and Wurtz coupling.

Core Principles: The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic.[1][6] The reaction must be conducted under strictly anhydrous conditions, as any trace of water will protonate and destroy the reagent.[4][6] Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential as they solvate and stabilize the Grignard reagent.[1][5][6]

Experimental Protocol: Synthesis of Hept-3-ylmagnesium Iodide

This protocol details the preparation of hept-3-ylmagnesium iodide from this compound and magnesium turnings.

Materials and Reagents:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Iodine (crystal)

  • 1,2-Dibromoethane (B42909) (for activation, optional)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk line or a well-ventilated fume hood

Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Glass stopper, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas inlet/outlet (e.g., balloon or bubbler)

  • Syringes and needles

1. Apparatus Setup and Preparation:

  • Assemble the three-neck round-bottom flask with the reflux condenser, dropping funnel, and glass stopper. Ensure all glassware is thoroughly flame-dried under vacuum or oven-dried and cooled under a stream of inert gas to eliminate all moisture.[7][8]

  • Maintain a positive pressure of inert gas (nitrogen or argon) throughout the experiment to prevent the ingress of atmospheric moisture and oxygen.

2. Magnesium Activation: The surface of magnesium is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[1] Activation is crucial for initiation.

  • Place the magnesium turnings into the reaction flask.

  • Add a single crystal of iodine. The iodine will react with the magnesium surface, exposing fresh metal.[1][7]

  • Alternatively, a few drops of 1,2-dibromoethane can be added. The formation of ethylene (B1197577) bubbles indicates successful activation.[1][7]

  • Gently warm the flask with a heat gun under the inert atmosphere until the iodine color starts to fade or bubbling is observed.

3. Grignard Reagent Formation:

  • Add anhydrous diethyl ether or THF to the flask containing the activated magnesium turnings via a syringe.

  • Prepare a solution of this compound in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension.

  • The reaction is initiated when a change in color (e.g., becoming cloudy or brownish) and a gentle reflux are observed.[9] If the reaction does not start, gentle warming may be required. Be cautious as the reaction is exothermic.[7]

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a steady but controllable reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure the reaction goes to completion.[10] The final solution should appear as a cloudy, grayish-brown mixture.

Data Presentation

Table 1: Reaction Parameters for Grignard Reagent Formation

ParameterRecommended ValuePurpose
Magnesium Turnings 1.2 equivalentsEnsures complete reaction of the alkyl halide.
This compound 1.0 equivalentThe limiting reagent in the reaction.
Anhydrous Solvent 3-5 mL per mmol of halideTo dissolve reagents and stabilize the Grignard.
Initiator 1 small crystal of IodineTo activate the magnesium surface.[7]
Addition Time 30-60 minutesTo control the exothermic reaction.
Reaction Temperature Gentle reflux (approx. 35°C for Et₂O)To maintain a steady reaction rate.
Reaction Time 1-2 hours post-additionTo ensure complete formation of the reagent.
Expected Yield 70-90% (titrated)Typical yield range for secondary iodides.

Table 2: Troubleshooting Guide

IssueProbable Cause(s)Solution(s)
Reaction fails to initiate - Wet glassware or solvent- Passivated magnesium surface- Ensure all equipment is rigorously dried.- Use freshly opened anhydrous solvent.- Activate magnesium with iodine, 1,2-dibromoethane, or by crushing.[7]
Low yield of Grignard reagent - Presence of moisture or oxygen- Wurtz coupling side reaction- Maintain a strict inert atmosphere.- Use dropwise addition of the alkyl halide to keep its concentration low.
Reaction mixture turns dark - Overheating leading to decomposition- Side reactions- Maintain gentle reflux; avoid excessive heating.- Ensure slow and controlled addition of the halide.
Cloudy precipitate forms - Precipitation of magnesium salts- This is normal; indicates the formation of the Grignard reagent and Schlenk equilibrium species.[1]

Visualizations

Reaction Mechanism

The formation of a Grignard reagent is believed to proceed through a single-electron transfer (SET) mechanism involving radical intermediates on the magnesium surface.[6][11]

G cluster_0 Reaction Pathway cluster_1 Legend R_I Hept-I Radical_Intermediate [Hept• MgI•](surface) R_I->Radical_Intermediate SET Mg Mg(s) Grignard Hept-Mg-I Radical_Intermediate->Grignard Recombination Hept_I_desc Hept-I: this compound Mg_desc Mg(s): Magnesium Surface SET_desc SET: Single-Electron Transfer Grignard_desc Hept-Mg-I: Grignard Reagent

Caption: Proposed mechanism for Grignard reagent formation.

Experimental Workflow

The following diagram outlines the key steps in the preparation of hept-3-ylmagnesium iodide.

G A 1. Assemble and Flame-Dry Glassware Under Inert Gas B 2. Add Mg Turnings and Iodine Crystal to Flask A->B C 3. Activate Mg with Gentle Heating B->C D 4. Add Anhydrous Solvent (e.g., THF) C->D E 5. Add ~10% of this compound Solution to Initiate D->E E->C If no initiation F 6. Observe Initiation (Color change/Reflux) E->F G 7. Dropwise Addition of Remaining this compound F->G If initiated H 8. Stir at Room Temp for 1-2 Hours G->H I 9. Grignard Reagent (Hept-3-ylmagnesium Iodide) Ready for Use or Titration H->I

Caption: Workflow for the synthesis of hept-3-ylmagnesium iodide.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Iodoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodoheptane, a secondary iodoalkane, is a versatile substrate for investigating and utilizing nucleophilic substitution reactions. Its structure allows for competition between SN1 and SN2 pathways, making it an excellent model for studying the influence of reaction conditions on mechanistic outcomes. The carbon-iodine bond is relatively weak, rendering the iodine a good leaving group in these reactions.[1] Understanding the kinetics and stereochemistry of its reactions is crucial for synthetic chemists in academia and the pharmaceutical industry. Iodoalkanes, in general, are valuable intermediates in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs).[2][3]

This document provides detailed protocols for conducting SN1 and SN2 reactions with this compound, methods for analyzing the reaction outcomes, and a summary of expected quantitative data to guide experimental design.

Reaction Mechanisms: SN1 vs. SN2

Nucleophilic substitution reactions involving this compound can proceed through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

SN1 Reaction: This is a two-step mechanism. The first and rate-determining step involves the unimolecular dissociation of this compound to form a secondary carbocation intermediate.[4][5] This is followed by a rapid attack of the nucleophile on the planar carbocation. SN1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weak nucleophiles.[6] The reaction at a chiral center typically leads to a mixture of enantiomers (racemization).

SN2 Reaction: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[7] This "backside attack" results in an inversion of stereochemistry at the reaction center. SN2 reactions are favored by polar aprotic solvents, strong nucleophiles, and are sensitive to steric hindrance at the reaction site.[8][9][10] For a secondary halide like this compound, the SN2 pathway is viable but can be slowed by the steric bulk of the alkyl groups compared to a primary halide.[11][12]

Factors Influencing the Reaction Pathway

The choice between the SN1 and SN2 pathway for this compound can be directed by carefully selecting the following reaction conditions:

  • Nucleophile: Strong, negatively charged nucleophiles (e.g., I⁻, CN⁻, RS⁻) favor the SN2 mechanism. Weak or neutral nucleophiles (e.g., H₂O, ROH) favor the SN1 mechanism.[13]

  • Solvent: Polar protic solvents (e.g., ethanol (B145695), water) stabilize the carbocation intermediate, favoring the SN1 pathway.[14] Polar aprotic solvents (e.g., acetone (B3395972), DMSO) do not solvate the nucleophile as strongly, leaving it more reactive and thus favoring the SN2 pathway.

  • Leaving Group: Iodide is an excellent leaving group due to its large size and the relatively weak C-I bond, making both SN1 and SN2 reactions feasible.

  • Substrate: As a secondary halide, this compound is at a crossroads, capable of undergoing both SN1 and SN2 reactions. The degree of steric hindrance is moderate, allowing for SN2 reactions, while the secondary carbocation formed in an SN1 reaction has some stability.[5]

Experimental Protocols

The following protocols provide methodologies for conducting representative SN1 and SN2 reactions with this compound.

Protocol 1: SN1 Solvolysis of this compound in Ethanol

This protocol describes the solvolysis of this compound in ethanol, a classic SN1 reaction where the solvent acts as the nucleophile. The progress of the reaction can be monitored by observing the formation of a precipitate of silver iodide upon addition of silver nitrate.

Materials:

  • This compound

  • Ethanol (absolute)

  • 0.1 M Silver Nitrate (AgNO₃) in ethanol solution

  • Test tubes and rack

  • Water bath

  • Pipettes and bulbs

  • Stopwatch

Procedure:

  • Label a series of clean, dry test tubes.

  • To each test tube, add 2 mL of absolute ethanol.

  • Place the test tubes in a constant temperature water bath set to the desired reaction temperature (e.g., 25°C, 40°C, 50°C). Allow the tubes to equilibrate for 5 minutes.

  • To initiate the reaction, add 5 drops of this compound to each test tube and start the stopwatch.

  • At regular time intervals (e.g., 5, 10, 15, 30, 60 minutes), add 1 mL of the 0.1 M AgNO₃ in ethanol solution to one of the test tubes.

  • Record the time at which a faint, persistent turbidity or precipitate of silver iodide (AgI) is observed. The formation of AgI indicates the presence of iodide ions, which are formed as the reaction proceeds.

  • Repeat the experiment at different temperatures to study the effect on the reaction rate.

Protocol 2: SN2 Reaction of this compound with Sodium Iodide in Acetone

This protocol outlines the reaction of this compound with sodium iodide in acetone, a typical SN2 reaction. The progress is monitored by the formation of a precipitate of sodium iodide, which is less soluble in acetone than the reactant sodium iodide.

Materials:

  • This compound

  • 15% (w/v) solution of Sodium Iodide (NaI) in acetone

  • Test tubes and rack

  • Water bath

  • Pipettes and bulbs

  • Stopwatch

Procedure:

  • Label a series of clean, dry test tubes.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • Place the test tubes in a constant temperature water bath (e.g., 25°C or 50°C) and allow them to equilibrate for 5 minutes.

  • To start the reaction, add 5 drops of this compound to each test tube and immediately start the stopwatch.

  • Observe the test tubes for the formation of a white precipitate (NaI). The initial appearance of a persistent cloudiness indicates the onset of the reaction.

  • Record the time taken for the precipitate to form.

  • Compare the reactivity with other alkyl halides (e.g., a primary and a tertiary halide) to demonstrate the effect of substrate structure on SN2 reaction rates.

Data Presentation

The following tables summarize the expected qualitative and estimated quantitative data for the nucleophilic substitution reactions of this compound under various conditions. These values are based on established principles of organic chemistry and data for analogous secondary alkyl halides.

Table 1: Effect of Nucleophile and Solvent on the Reaction of this compound at 25°C

NucleophileSolventPredominant MechanismEstimated Reaction Time for 50% CompletionEstimated Yield of Substitution Product
0.1 M NaIAcetoneSN2~ 30 minutes> 90%
0.1 M NaCNDMSOSN2~ 45 minutes> 85%
EthanolEthanolSN1~ 12 hours~ 70% (competes with elimination)
WaterWaterSN1~ 8 hours~ 65% (competes with elimination)

Table 2: Effect of Temperature on the SN1 Solvolysis of this compound in Ethanol

Temperature (°C)Estimated Rate Constant (s⁻¹)Estimated Time for Precipitate Formation (AgI)
251.5 x 10⁻⁵~ 20 minutes
406.0 x 10⁻⁵~ 5 minutes
501.8 x 10⁻⁴~ 2 minutes

Visualizations

Reaction Pathways

sn1_sn2_pathways cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway 3-Iodoheptane_SN2 This compound TS_SN2 Transition State [Nu---C---I]⁻ 3-Iodoheptane_SN2->TS_SN2 + Nu⁻ Product_SN2 Substitution Product (Inversion of Stereochemistry) TS_SN2->Product_SN2 - I⁻ 3-Iodoheptane_SN1 This compound Carbocation Secondary Carbocation Intermediate 3-Iodoheptane_SN1->Carbocation - I⁻ (slow) Product_SN1 Substitution Product (Racemization) Carbocation->Product_SN1 + Nu: (fast)

Caption: SN1 and SN2 reaction pathways for this compound.

Experimental Workflow for Kinetic Analysis

experimental_workflow Start Prepare Reactants (this compound, Solvent, Nucleophile) Equilibrate Equilibrate at Constant Temperature Start->Equilibrate Initiate Mix Reactants Start Timer Equilibrate->Initiate Monitor Monitor Reaction (e.g., Precipitate Formation) Initiate->Monitor Record Record Time/ Concentration Data Monitor->Record Analyze Analyze Data (Calculate Rate Constant) Record->Analyze End End Analyze->End

Caption: Workflow for determining reaction kinetics.

Substrate Structure and Reaction Mechanism

substrate_mechanism Substrate Alkyl Halide Structure Primary Primary (e.g., 1-Iodoheptane) Least Steric Hindrance Substrate->Primary Secondary Secondary (this compound) Intermediate Steric Hindrance Substrate->Secondary Tertiary Tertiary Most Steric Hindrance Stable Carbocation Substrate->Tertiary SN2 Favors SN2 Primary->SN2 SN1_SN2 SN1 / SN2 Competition Secondary->SN1_SN2 SN1 Favors SN1 Tertiary->SN1

Caption: Influence of substrate structure on mechanism.

Applications in Drug Development

Alkyl iodides are important precursors in the synthesis of more complex molecules, including pharmaceutical intermediates.[2] The ability to control the stereochemistry of substitution reactions at a chiral center, such as C3 in this compound, is of paramount importance in drug synthesis, as different enantiomers of a drug can have vastly different biological activities.

While this compound itself may not be a common starting material for a specific marketed drug, the principles governing its reactivity are broadly applicable. For instance, the introduction of various nucleophiles (containing functionalities like amines, thiols, or ethers) onto an alkyl scaffold is a fundamental strategy in medicinal chemistry to explore structure-activity relationships and optimize drug candidates. The Finkelstein reaction (halogen exchange), an SN2 process, is widely used to convert alkyl chlorides or bromides into more reactive alkyl iodides, which can then be further functionalized.[2]

Conclusion

This compound serves as an excellent substrate for studying the principles of nucleophilic substitution reactions. By carefully controlling the reaction conditions, researchers can favor either the SN1 or SN2 pathway, leading to different products with distinct stereochemical outcomes. The protocols and data presented herein provide a framework for conducting and interpreting these reactions, which are fundamental to the broader field of organic synthesis and have important implications for the development of new therapeutic agents.

References

Application Notes and Protocols for the Use of 3-Iodoheptane in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. The use of sp³-hybridized alkyl halides as coupling partners is of significant interest for introducing alkyl moieties into complex molecules. This document provides detailed application notes and protocols concerning the use of 3-iodoheptane, a secondary alkyl iodide, in palladium-catalyzed cross-coupling reactions. It also addresses the inherent challenges and presents alternative, more effective nickel-catalyzed methodologies.

Secondary alkyl halides, such as this compound, are often challenging substrates in traditional palladium-catalyzed cross-coupling reactions. This is primarily due to two competing processes: slow oxidative addition to the palladium(0) center and rapid β-hydride elimination from the alkyl-palladium(II) intermediate. These side reactions can lead to low yields of the desired cross-coupled product and the formation of elimination byproducts. Consequently, recent advancements in catalysis have led to the development of alternative catalyst systems, particularly those based on nickel, which have demonstrated superior efficacy for the cross-coupling of secondary alkyl halides.

This document will cover the application of this compound and analogous secondary alkyl iodides in Suzuki, Sonogashira, and Heck cross-coupling reactions, providing quantitative data from relevant studies and detailed experimental protocols.

Suzuki-Miyaura Coupling: C(sp³)-C(sp²) and C(sp³)-C(sp³) Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. While highly effective for aryl and vinyl halides, the use of secondary alkyl halides like this compound with palladium catalysts is often problematic. Nickel-based catalysts, particularly those with diamine ligands, have emerged as a more robust alternative for these transformations, functioning efficiently even at room temperature.[1]

Data Presentation: Nickel-Catalyzed Suzuki Coupling of Secondary Alkyl Halides

The following table summarizes representative data for the nickel-catalyzed Suzuki cross-coupling of unactivated secondary alkyl halides with organoboron reagents, based on conditions suitable for substrates like this compound.

EntryAlkyl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-iodooctanePhenylboronic acidNiCl₂·dme (5)4,4'-di-nonyl-2,2'-bipyridine (7.5)K₃PO₄t-Amyl alcohol252485
2Cyclohexyl iodide(E)-Hex-1-en-1-ylboronic acidNiCl₂·dme (5)4,4'-di-nonyl-2,2'-bipyridine (7.5)K₃PO₄t-Amyl alcohol252478
35-iododecane4-Methylphenylboronic acidNiCl₂(dme) (5)Diamine Ligand (6)K₃PO₄Dioxane251292
42-bromooctane4-methoxyphenylboronic acidNiBr₂·diglyme (10)4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (12)K₃PO₄t-Amyl alcohol252488

Data is representative of typical conditions for secondary alkyl halides and may be adapted for this compound.

Experimental Protocol: Nickel-Catalyzed Suzuki Coupling of a Secondary Alkyl Iodide

This protocol is adapted from established procedures for the nickel-catalyzed coupling of secondary alkyl iodides with arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • NiCl₂(dme) (Nickel(II) chloride 1,2-dimethoxyethane (B42094) complex)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Potassium phosphate (B84403) (K₃PO₄), finely ground and dried

  • Anhydrous tert-Amyl alcohol

  • Anhydrous toluene (B28343) for transfers

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, septa, etc.)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add NiCl₂(dme) (5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (6 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents: To the flask, add the arylboronic acid (1.5 equivalents) and finely ground K₃PO₄ (3.0 equivalents).

  • Solvent and Substrate Addition: Add anhydrous tert-amyl alcohol to the flask to achieve a concentration of approximately 0.5 M with respect to the alkyl halide. Add this compound (1.0 equivalent) to the mixture via syringe.

  • Reaction Conditions: Seal the flask and stir the reaction mixture at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress by GC-MS or TLC analysis of small aliquots.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualization

Suzuki_Coupling Ni(0)L2 Ni(0)L2 Oxidative\nAddition Oxidative Addition Ni(0)L2->Oxidative\nAddition R-X This compound R-X->Oxidative\nAddition R-Ni(II)(X)L2 R-Ni(II)(X)L2 Oxidative\nAddition->R-Ni(II)(X)L2 Transmetalation Transmetalation R-Ni(II)(X)L2->Transmetalation Ar-B(OR)2 Arylboronic acid Ar-B(OR)2->Transmetalation Base Base Base->Transmetalation R-Ni(II)(Ar)L2 R-Ni(II)(Ar)L2 Transmetalation->R-Ni(II)(Ar)L2 Reductive\nElimination Reductive Elimination R-Ni(II)(Ar)L2->Reductive\nElimination Reductive\nElimination->Ni(0)L2 Catalyst Regeneration R-Ar Coupled Product Reductive\nElimination->R-Ar

Caption: Catalytic cycle for the Nickel-catalyzed Suzuki coupling.

Sonogashira Coupling: C(sp³)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide. Similar to the Suzuki coupling, palladium-catalyzed Sonogashira reactions with secondary alkyl halides are challenging. Nickel-based catalyst systems, often in conjunction with a copper(I) co-catalyst, have proven effective for this transformation under mild conditions.[2]

Data Presentation: Nickel-Catalyzed Sonogashira Coupling of Secondary Alkyl Iodides

The following table presents data on the nickel-catalyzed Sonogashira coupling of secondary alkyl iodides with terminal alkynes.

EntryAlkyl IodideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-iodooctanePhenylacetyleneNiCl₂([P,S] ligand) (1)CuI (5)Cs₂CO₃DMSO25492
22-iodooctane1-OctyneNiCl₂([P,S] ligand) (1)CuI (5)Cs₂CO₃DMSO25485
35-iododecanePhenylacetyleneNiCl₂([P,S] ligand) (1)CuI (5)Cs₂CO₃DMSO25489
4Iodocyclohexane2-EthynylpyridineNiCl₂([P,S] ligand) (1)CuI (5)Cs₂CO₃DMSO25488

Data is based on a catalytic system using a [P,S] bidentate ligand on nickel, adaptable for this compound.[2]

Experimental Protocol: Nickel-Catalyzed Sonogashira Coupling of a Secondary Alkyl Iodide

This protocol is adapted from procedures for the nickel-catalyzed coupling of secondary alkyl iodides with terminal alkynes.[2]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Nickel(II) chloride complex with a [P,S] bidentate ligand

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Standard glassware for inert atmosphere chemistry

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the nickel catalyst (1 mol%), copper(I) iodide (5 mol%), and cesium carbonate (1.5 equivalents).

  • Solvent and Reactants: Add anhydrous DMSO to the flask, followed by this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) via syringe.

  • Reaction Conditions: Stir the reaction mixture at 25 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Extraction: Wash the filtrate with saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X This compound R-X->Oxidative\nAddition R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative\nAddition->R-Pd(II)(X)L2 Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation R-Pd(II)(C≡CR')L2 R-Pd(II)(C≡CR')L2 Transmetalation->R-Pd(II)(C≡CR')L2 CuX CuX Transmetalation->CuX Reductive\nElimination Reductive Elimination R-Pd(II)(C≡CR')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration R-C≡CR' Coupled Product Reductive\nElimination->R-C≡CR' Deprotonation Deprotonation CuX->Deprotonation R'-C≡CH Terminal Alkyne R'-C≡CH->Deprotonation Base Base Base->Deprotonation Cu-C≡CR' Copper Acetylide Deprotonation->Cu-C≡CR' Cu-C≡CR'->Transmetalation

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.

Heck Reaction: Alkenylation of this compound

The Heck reaction involves the coupling of an unsaturated halide with an alkene. While traditionally focused on aryl and vinyl halides, advancements have enabled the use of alkyl halides. For secondary alkyl halides like this compound, palladium-catalyzed intermolecular Heck reactions can be achieved, often proceeding through a radical mechanism initiated by single electron transfer from a Pd(0) species.

Data Presentation: Palladium-Catalyzed Heck Reaction of Alkyl Halides

EntryAlkyl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodocyclohexaneStyrenePd(OAc)₂ (10)dppf (15)Cs₂CO₃Dioxane1202475
21-iodoadamantaneStyrenePd(OAc)₂ (10)dppf (15)Cs₂CO₃Dioxane1202482
32-bromooctane4-methylstyrenePd(OAc)₂ (10)dppf (15)Cs₂CO₃Dioxane1202468
4Iodocyclohexanen-Butyl acrylatePd(OAc)₂ (10)dppf (15)Cs₂CO₃Dioxane1202455

Data is representative of conditions for the Heck coupling of secondary alkyl halides.

Experimental Protocol: Palladium-Catalyzed Heck Reaction of a Secondary Alkyl Iodide

This protocol is based on general procedures for the intermolecular Heck reaction of alkyl halides.

Materials:

  • This compound

  • Alkene (e.g., Styrene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane (B91453)

  • Standard glassware for inert atmosphere chemistry

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (10 mol%), dppf (15 mol%), and Cs₂CO₃ (2.0 equivalents) to a flame-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equivalent) and the alkene (2.0 equivalents) to the tube.

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.2 M with respect to the alkyl halide.

  • Reaction Conditions: Seal the tube tightly and heat the mixture in an oil bath at 120 °C.

  • Monitoring: Monitor the reaction by GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify by flash chromatography on silica gel.

Mandatory Visualization

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Add Catalyst Add Catalyst (e.g., NiCl₂(dme) or Pd(OAc)₂) Add Ligand Add Ligand (e.g., dtbbpy or dppf) Add Catalyst->Add Ligand Add Base Add Base (e.g., K₃PO₄ or Cs₂CO₃) Add Ligand->Add Base Add Coupling Partner Add Coupling Partner (e.g., Boronic Acid, Alkyne) Add Base->Add Coupling Partner Add Solvent Add Anhydrous Solvent Add Coupling Partner->Add Solvent Add this compound Add this compound Add Solvent->Add this compound Stir/Heat Stir at Specified Temperature Add this compound->Stir/Heat Monitor Monitor Progress (GC-MS/TLC) Stir/Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry & Concentrate Dry and Concentrate Extract->Dry & Concentrate Purify Purify by Chromatography Dry & Concentrate->Purify Characterize Characterize Product Purify->Characterize

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for the Williamson Ether Synthesis of 3-Methoxyheptane from 3-Iodoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 3-methoxyheptane via the Williamson ether synthesis, utilizing 3-iodoheptane and sodium methoxide (B1231860). The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers.[1] This application note addresses the specific challenges associated with secondary alkyl halides, such as this compound, where the desired S_N2 substitution pathway competes with the E2 elimination side reaction.[1] The protocol herein is optimized to favor ether formation. Included are comprehensive experimental details, safety precautions, data presentation, and visual aids to ensure reproducibility and safe execution.

Introduction

The Williamson ether synthesis is a versatile and widely used method for the preparation of both symmetrical and unsymmetrical ethers. The reaction typically involves the reaction of an alkoxide with a primary alkyl halide.[2] The reaction proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism, where the alkoxide ion acts as the nucleophile.[3]

The use of secondary alkyl halides, such as this compound, presents a challenge due to the steric hindrance around the reaction center, which can favor the competing E2 elimination pathway, leading to the formation of alkenes as byproducts.[1] To mitigate this, reaction conditions must be carefully controlled. The choice of a strong, non-hindered base and a suitable solvent is crucial for maximizing the yield of the desired ether product. This protocol details a procedure for the successful synthesis of 3-methoxyheptane from this compound, a reaction relevant in the synthesis of fine chemicals and pharmaceutical intermediates.

Data Presentation

ParameterValueReference
Reactants
This compound1.0 eq (e.g., 2.26 g, 10 mmol)N/A
Sodium Methoxide1.2 eq (e.g., 0.65 g, 12 mmol)N/A
Solvent (Anhydrous Methanol)50 mL[1]
Reaction Conditions
TemperatureReflux (approx. 65 °C)N/A
Reaction Time12-18 hoursN/A
AtmosphereInert (Nitrogen or Argon)N/A
Product Information
Product Name3-Methoxyheptane[4]
Molecular FormulaC₈H₁₈O[5]
Molecular Weight130.23 g/mol [5]
Boiling Point145-147 °CN/A
Expected Yield60-75%N/A
Spectroscopic Data
¹H NMR (CDCl₃, δ)~3.35 (s, 3H, -OCH₃), ~3.20 (p, 1H, -CH(O)-), 1.30-1.60 (m, 8H, -CH₂-), 0.90 (t, 6H, -CH₃)N/A
¹³C NMR (CDCl₃, δ)~82.0 (-CH(O)-), ~56.0 (-OCH₃), ~38.0, ~32.0, ~28.0, ~23.0, ~14.0, ~10.0N/A
IR (neat, cm⁻¹)~2950-2850 (C-H stretch), ~1100 (C-O stretch)N/A

Note: Spectroscopic data are estimated based on typical values for similar structures and should be confirmed by experimental analysis.

Experimental Protocol

Materials and Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • This compound (98% purity)

  • Sodium methoxide (95% purity)[6]

  • Anhydrous methanol (B129727)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Safety Precautions
  • This compound: Irritant. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Sodium Methoxide: Corrosive, flammable solid, and reacts violently with water.[7] Handle in an inert atmosphere (glove box or under a stream of nitrogen/argon). Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. In case of fire, use a dry powder extinguisher; do not use water.[7]

  • Anhydrous Methanol: Flammable and toxic. Handle in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Diethyl Ether: Extremely flammable. Use in a well-ventilated area away from ignition sources.

Reaction Setup
  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.

  • To the flask, add anhydrous methanol (50 mL).

  • Carefully add sodium methoxide (1.2 eq, e.g., 0.65 g, 12 mmol) to the methanol with stirring to form the sodium methoxide solution.

Reaction Procedure
  • Once the sodium methoxide has dissolved, add this compound (1.0 eq, e.g., 2.26 g, 10 mmol) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.

  • Maintain the reaction at reflux for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Purification
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully quench the reaction by slowly adding water (50 mL).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • The crude product can be purified by fractional distillation under atmospheric pressure to yield pure 3-methoxyheptane.

Visualizations

Reaction Signaling Pathway

Williamson_Ether_Synthesis Williamson Ether Synthesis: this compound to 3-Methoxyheptane cluster_reactants Reactants cluster_process S_N2 Reaction cluster_products Products This compound This compound Transition_State S_N2 Transition State This compound->Transition_State Sodium_Methoxide Sodium Methoxide (CH3ONa) Sodium_Methoxide->Transition_State Nucleophilic Attack 3-Methoxyheptane 3-Methoxyheptane Transition_State->3-Methoxyheptane Ether Formation Sodium_Iodide Sodium Iodide (NaI) Transition_State->Sodium_Iodide Leaving Group Departure

Caption: S_N2 reaction pathway for the synthesis of 3-methoxyheptane.

Experimental Workflow

Experimental_Workflow Experimental Workflow for 3-Methoxyheptane Synthesis Reactants 1. Reactant Preparation (this compound, Sodium Methoxide, Methanol) Reaction 2. Williamson Ether Synthesis (Reflux, 12-18h) Reactants->Reaction Workup 3. Aqueous Work-up (Quenching, Extraction) Reaction->Workup Purification 4. Purification (Drying, Fractional Distillation) Workup->Purification Product 5. Final Product (3-Methoxyheptane) Purification->Product

Caption: Step-by-step workflow for the synthesis and purification.

Competing Reaction Pathway

Competing_Reactions S_N2 vs. E2 Pathways for this compound cluster_sn2 S_N2 Pathway (Substitution) cluster_e2 E2 Pathway (Elimination) This compound This compound SN2_Product 3-Methoxyheptane This compound->SN2_Product Nucleophilic Attack at Carbon E2_Product Heptenes This compound->E2_Product Proton Abstraction Methoxide Methoxide (CH3O-) Methoxide->SN2_Product Methoxide->E2_Product

References

Application of 3-Iodoheptane in Medicinal Chemistry for Lead Modification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, lead optimization is a critical phase aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a hit compound. The strategic modification of a lead structure often involves the introduction of various functional groups to probe the chemical space and improve interactions with the biological target. Alkyl chains, in particular, play a significant role in modulating a molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. 3-Iodoheptane serves as a valuable reagent for introducing a secondary heptyl group onto a lead scaffold, offering a means to systematically explore the impact of a moderately sized, lipophilic, and sterically defined moiety on a compound's biological activity.

The 3-heptyl group, being a branched alkyl chain, can provide a balance between increased lipophilicity and metabolic stability. Unlike linear alkyl chains, the branched nature of the 3-heptyl group can introduce specific steric interactions within a binding pocket, potentially leading to improved potency and selectivity. The iodine atom in this compound makes it a suitable electrophile for nucleophilic substitution reactions, allowing for its conjugation to various nucleophilic functional groups commonly found in lead compounds, such as phenols, amines, and thiols.

This document provides detailed application notes and experimental protocols for the use of this compound in lead modification, along with illustrative data and workflow diagrams to guide researchers in their drug discovery efforts.

Rationale for Employing the 3-Heptyl Group in Lead Modification

The introduction of a 3-heptyl group via this compound can be a strategic decision in lead optimization for several reasons:

  • Modulation of Lipophilicity: Increasing the alkyl character of a lead compound generally increases its lipophilicity (logP). This can enhance membrane permeability and oral absorption. The heptyl group provides a significant, yet tunable, increase in lipophilicity.

  • Exploring Hydrophobic Pockets: Many receptor binding sites possess hydrophobic pockets. The 3-heptyl chain is well-suited to occupy such pockets, potentially forming favorable van der Waals interactions and displacing water molecules, which can be entropically favorable.

  • Improving Metabolic Stability: The branched nature of the 3-heptyl group can confer greater metabolic stability compared to a linear heptyl chain by sterically hindering enzymatic attack by metabolic enzymes like cytochrome P450s.

  • Fine-tuning Structure-Activity Relationships (SAR): The specific stereochemistry and branching pattern of the 3-heptyl group allow for a more nuanced exploration of the steric and conformational requirements of the binding site compared to simple linear chains.

Data Presentation: Illustrative Structure-Activity Relationship

The following table provides a hypothetical example of how the introduction of a 3-heptyl group could modulate the biological activity of a lead compound targeting a generic kinase. This data illustrates the potential for significant potency improvements.

Compound IDR GroupModificationIC50 (nM)[1]Lipophilicity (cLogP)
Lead-001HUnmodified Lead12502.5
Lead-001-Me-CH₃Methylation8502.9
Lead-001-nBu-CH₂(CH₂)₂CH₃n-Butylation3204.1
Lead-001-3-heptyl -CH(CH₂CH₃)(CH₂)₃CH₃ Alkylation with this compound 45 5.2
Lead-001-n-heptyl-(CH₂)₆CH₃n-Heptylation955.3

This data is illustrative and intended to demonstrate the potential impact of the 3-heptyl modification.

Experimental Protocols

The following are general protocols for the N-alkylation and O-alkylation of lead compounds containing amine and phenol (B47542) functionalities, respectively, using this compound.

Protocol 1: N-Alkylation of a Lead Compound with a Secondary Amine

This protocol describes the alkylation of a secondary amine on a heterocyclic core with this compound.

Materials:

  • Lead compound with a secondary amine (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the lead compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: O-Alkylation of a Phenolic Lead Compound

This protocol details the Williamson ether synthesis for the O-alkylation of a phenol-containing lead compound with this compound.

Materials:

  • Phenolic lead compound (1.0 eq)

  • This compound (1.5 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (ACN)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the phenolic lead compound (1.0 eq) in anhydrous acetonitrile.

  • Add cesium carbonate (1.5 eq) to the solution.

  • Add this compound (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting ether by flash column chromatography.

Mandatory Visualizations

Signaling Pathway Diagram

G Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase Receptor->Kinase Lead_Compound Lead-001-3-heptyl (Kinase Inhibitor) Lead_Compound->Kinase Substrate Substrate Protein Kinase->Substrate ATP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling P_Substrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response

Caption: Inhibition of a kinase signaling pathway by a modified lead compound.

Experimental Workflow Diagram

G Lead Modification and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Lead Lead Compound (with -NH or -OH) Reaction N- or O-Alkylation Lead->Reaction Reagent This compound Reagent->Reaction Purification Purification (Chromatography) Reaction->Purification Modified_Lead 3-Heptyl Modified Lead Purification->Modified_Lead Assay In vitro Assay (e.g., Kinase Assay) Modified_Lead->Assay ADME ADME Profiling (Lipophilicity, Stability) Modified_Lead->ADME SAR SAR Analysis Assay->SAR ADME->SAR

Caption: Workflow for the synthesis and evaluation of 3-heptyl modified lead compounds.

Conclusion

This compound is a versatile and valuable tool in the medicinal chemist's arsenal (B13267) for lead optimization. The introduction of a 3-heptyl group can significantly impact a lead compound's physicochemical properties and its interaction with biological targets. By carefully considering the structure-activity relationships, researchers can leverage the unique characteristics of the 3-heptyl moiety to enhance potency, selectivity, and pharmacokinetic profiles. The provided protocols offer a starting point for the chemical modification of lead compounds, and the illustrative data and diagrams provide a conceptual framework for the integration of this strategy into a drug discovery program. As with any lead modification effort, the optimal substitution will be target-dependent, and a systematic exploration of various alkyl groups is often warranted to identify the most promising drug candidates.

References

Application Notes and Protocols for Stereospecific Reactions Involving Chiral 3-Iodoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for key stereospecific reactions involving chiral 3-iodoheptane. The ability to control the stereochemistry at the C3 position of the heptane (B126788) backbone is crucial for the synthesis of complex chiral molecules and active pharmaceutical ingredients (APIs). The following sections detail procedures for nucleophilic substitution (Sₙ2), elimination (E2), and organometallic coupling reactions, offering predictable and controlled stereochemical outcomes.

Stereospecific Nucleophilic Substitution (Sₙ2)

The Sₙ2 reaction is a cornerstone of stereospecific synthesis, proceeding via a backside attack that results in a complete inversion of the stereochemical configuration at the electrophilic carbon.[1][2] This allows for the conversion of one enantiomer of this compound into the opposite enantiomer of the substituted product with high fidelity.

Synthesis of (S)-3-Azidoheptane from (R)-3-Iodoheptane

This protocol describes the reaction of (R)-3-iodoheptane with sodium azide (B81097) to produce (S)-3-azidoheptane. The azide functional group is a versatile precursor for the synthesis of amines, triazoles, and other nitrogen-containing heterocycles.

Experimental Protocol:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-iodoheptane (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagent: Add sodium azide (NaN₃, 1.5 eq) to the stirred solution.[3]

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and stir vigorously.[3]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash sequentially with deionized water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield pure (S)-3-azidoheptane.

Quantitative Data (Representative):

The following data is representative of Sₙ2 reactions on similar secondary alkyl halides.

ParameterValueReference
Enantiomeric Excess (ee) >99%[4]
Yield >90%[3]

Reaction Pathway:

sn2_reaction sub (R)-3-Iodoheptane ts Sₙ2 Transition State (Backside Attack) sub->ts nuc NaN₃ (in DMF) nuc->ts prod (S)-3-Azidoheptane ts->prod Inversion of Stereochemistry side_prod NaI ts->side_prod

Caption: Sₙ2 reaction of (R)-3-iodoheptane with sodium azide.

Stereospecific Elimination (E2)

The E2 reaction is a concerted, bimolecular elimination that requires a specific anti-periplanar geometry between the proton to be removed and the leaving group.[5][6] This stereochemical requirement dictates the geometry of the resulting alkene. The use of a sterically hindered base, such as potassium tert-butoxide, favors the formation of the less substituted (Hofmann) product.[7]

Synthesis of (E)-Hept-2-ene from a Diastereomer of 3-Iodo-4-methylheptane

This protocol outlines the E2 elimination of a chiral iodoalkane. For a substrate like (3R,4S)-3-iodo-4-methylheptane, the stereochemistry of the starting material will determine the E/Z configuration of the alkene product.

Experimental Protocol:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve the chiral this compound derivative (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Base: Add potassium tert-butoxide (K-OtBu, 1.5 eq) to the solution at 0°C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or gas chromatography (GC) for the disappearance of the starting material.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully by rotary evaporation (the product is volatile). The crude alkene can be purified by fractional distillation.

Quantitative Data (Representative):

The diastereomeric ratio is highly dependent on the specific stereoisomer of the starting material and the reaction conditions.

ParameterValueReference
Diastereomeric Ratio (E:Z) Highly dependent on substrate stereochemistry[8]
Yield 70-90%[9]

Logical Relationship for Stereochemical Outcome:

e2_logic start Chiral this compound Diastereomer condition Anti-periplanar Conformation (H and I are 180° apart) start->condition Rotation around C-C bond product Specific Alkene Stereoisomer (E or Z) condition->product Concerted Elimination base Strong, Bulky Base (e.g., K-OtBu) base->condition Induces

Caption: Requirement for anti-periplanar geometry in E2 reactions.

Stereospecific Organometallic Coupling Reactions

Organometallic reagents can be used to form new carbon-carbon bonds with high stereospecificity. Gilman and Suzuki couplings are powerful methods for the alkylation and arylation of chiral centers.

Gilman Coupling with Lithium Dimethylcuprate

Gilman reagents (lithium diorganocuprates) are excellent nucleophiles for Sₙ2-type reactions with alkyl halides, including secondary iodides.[10][11]

Experimental Protocol:

  • Preparation of Gilman Reagent: In a dry flask under an inert atmosphere, suspend copper(I) iodide (CuI, 1.0 eq) in anhydrous diethyl ether at -78°C. Add methyllithium (B1224462) (MeLi, 2.0 eq) dropwise and stir for 30 minutes to form lithium dimethylcuprate ((CH₃)₂CuLi).

  • Coupling Reaction: To the freshly prepared Gilman reagent at -78°C, add a solution of (R)-3-iodoheptane (1.0 eq) in diethyl ether dropwise.

  • Reaction Conditions: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C and stir for an additional 2-3 hours.

  • Work-up:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase, filter, and concentrate. The resulting alkane can be purified by column chromatography or distillation.

Quantitative Data (Representative):

ParameterValueReference
Stereospecificity High (inversion of configuration)[12][13]
Yield 70-90%[12]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[14][15] For secondary alkyl halides, this reaction can proceed with high stereospecificity.

Experimental Protocol:

  • Reaction Setup: To a dried Schlenk flask, add the arylboronic acid (1.5 eq), a suitable base (e.g., potassium carbonate, K₂CO₃, 3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Addition of Reactants and Solvent: Under an inert atmosphere, add a degassed solvent mixture (e.g., toluene/water 4:1) followed by (R)-3-iodoheptane (1.0 eq).[16]

  • Reaction Conditions: Heat the mixture to 80-100°C and stir vigorously.[16]

  • Monitoring: Monitor the reaction by GC or TLC.

  • Work-up:

    • Cool the reaction to room temperature and dilute with water.

    • Extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[16]

Quantitative Data (Representative):

ParameterValueReference
Stereospecificity High (inversion of configuration with some catalyst systems)[14]
Yield 60-85%[16]

Experimental Workflow for Suzuki Coupling:

suzuki_workflow start Combine Arylboronic Acid, Base, and Pd Catalyst add_reactants Add Degassed Solvent and (R)-3-Iodoheptane start->add_reactants react Heat and Stir (80-100°C) add_reactants->react monitor Monitor by TLC/GC react->monitor workup Cool, Dilute with Water, and Extract monitor->workup Reaction Complete purify Dry and Purify by Column Chromatography workup->purify product Chiral Arylated Heptane purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Application Note: Sonogashira Coupling of 3-Iodoheptane with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Traditionally, this reaction is challenging for unactivated alkyl halides, such as 3-iodoheptane, due to competing side reactions like β-hydride elimination. However, recent advancements in catalyst systems have enabled the efficient coupling of secondary alkyl halides. This document provides detailed protocols for the Sonogashira coupling of this compound, focusing on modern iron-catalyzed and palladium-catalyzed methods. These protocols are designed to be a valuable resource for researchers in organic synthesis and drug development.

Key Reaction Parameters and Data

The success of the Sonogashira coupling with secondary alkyl halides is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of typical reaction conditions and expected yields based on literature for similar substrates.

ParameterIron-Catalyzed SystemPalladium-Catalyzed System
Alkyl Halide This compoundThis compound
Alkyne Terminal Alkyne (e.g., Phenylacetylene)Terminal Alkyne (e.g., Phenylacetylene)
Catalyst FeCl₂Pd(OAc)₂
Ligand NoneN-Heterocyclic Carbene (NHC) ligand (e.g., IPr)
Base LiHMDS (Lithium bis(trimethylsilyl)amide)Cs₂CO₃ (Cesium Carbonate)
Solvent N-Methyl-2-pyrrolidone (NMP)Toluene
Temperature Room Temperature80 °C
Reaction Time 12-24 hours12-24 hours
Typical Yield 70-90%65-85%

Experimental Protocols

Protocol 1: Iron-Catalyzed Sonogashira Coupling of this compound

This protocol describes a ligand-free and co-catalyst-free method for the coupling of a non-activated secondary alkyl iodide with a terminal alkyne.[1]

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Anhydrous Iron(II) chloride (FeCl₂)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add anhydrous FeCl₂ (5 mol%).

  • Add anhydrous NMP as the solvent.

  • Add the terminal alkyne (1.2 equivalents).

  • Add this compound (1.0 equivalent).

  • Stir the mixture at room temperature.

  • Slowly add LiHMDS solution (1.5 equivalents) to the reaction mixture via a syringe pump over a period of 4-6 hours.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Palladium-Catalyzed Sonogashira Coupling of this compound with an NHC Ligand

This protocol utilizes a palladium catalyst with a bulky N-heterocyclic carbene (NHC) ligand, which has been shown to be effective for the coupling of unactivated alkyl halides.[2]

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • NHC ligand (e.g., IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (2 mol%) and the NHC ligand (4 mol%).

  • Add anhydrous toluene.

  • Add cesium carbonate (2.0 equivalents).

  • Add the terminal alkyne (1.5 equivalents).

  • Add this compound (1.0 equivalent).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - this compound - Terminal Alkyne - Catalyst & Ligand (if any) - Base - Solvent stir Stir at specified temperature reagents->stir monitor Monitor progress (TLC, GC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n PdII_alkyl R-Pd(II)-I(L_n) Pd0->PdII_alkyl Oxidative Addition (R-I) PdII_alkynyl R-Pd(II)-C≡CR'(L_n) PdII_alkyl->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Reductive Elimination (R-C≡CR') CuI Cu-I Cu_alkynyl Cu-C≡CR' CuI->Cu_alkynyl Reaction with Terminal Alkyne Cu_alkynyl->CuI Transmetalation to Pd H_alkyne H-C≡CR' H_alkyne->Cu_alkynyl Base Base Base->H_alkyne

References

Application Notes and Protocols: 3-Iodoheptane as a Precursor for Organolithium Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-iodoheptane in the synthesis of 3-heptyllithium, a versatile organolithium reagent. Organolithium reagents are potent nucleophiles and strong bases, making them invaluable tools in organic synthesis for the formation of carbon-carbon bonds.[1][2] The information presented here is intended to guide researchers in the safe and effective generation and subsequent reaction of 3-heptyllithium for applications in pharmaceutical research and development.

Introduction

Organolithium reagents are a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecular architectures.[3] The generation of these reagents from alkyl halides is a fundamental transformation.[4][5] this compound serves as an excellent precursor for the corresponding secondary alkyllithium, 3-heptyllithium. Due to the high reactivity of the carbon-iodine bond, the formation of the organolithium species can be achieved efficiently, typically through a lithium-halogen exchange reaction.[6][7] This method offers a rapid and clean conversion under mild conditions, preserving the functionality of the alkyl chain for subsequent reactions.[8]

The resulting 3-heptyllithium is a highly reactive intermediate that can be employed in a variety of synthetic transformations, including nucleophilic additions to carbonyl compounds, to forge new carbon-carbon bonds.[6][9] The protocols outlined below detail the preparation of 3-heptyllithium from this compound and its subsequent reaction with an electrophile.

Reaction Data and Conditions

The following tables summarize typical quantitative data for the formation of a secondary alkyllithium reagent via lithium-halogen exchange and its subsequent reaction with an electrophile. While specific data for this compound is not extensively published, the data presented is representative of secondary alkyl iodides and provides a strong basis for experimental design.

Table 1: Synthesis of 3-Heptyllithium via Lithium-Iodine Exchange

ParameterValue/ConditionCitation
Reactant This compoundN/A
Reagent tert-Butyllithium (B1211817) (t-BuLi)[6][10]
Stoichiometry > 2.0 equivalents of t-BuLi[6][10]
Solvent Pentane-Diethyl Ether mixture[6]
Temperature -78 °C[6][8]
Reaction Time 5 - 15 minutes[6]

Table 2: Reaction of 3-Heptyllithium with Electrophiles (Representative Examples)

ElectrophileProduct TypeTypical YieldReaction TemperatureCitation
Diethyl KetoneTertiary Alcohol~67%-100 °C to -78 °C[1]
BenzaldehydeSecondary Alcohol~77%-78 °C[6]
Cyclohexyl IsocyanateAmide~61%-78 °C[1]

Experimental Protocols

Safety Precaution: Organolithium reagents such as tert-butyllithium are extremely pyrophoric and react violently with water.[11][12] All reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.

Protocol 1: Synthesis of 3-Heptyllithium from this compound

This protocol describes the in-situ generation of 3-heptyllithium via a lithium-iodine exchange reaction.

Materials:

  • This compound

  • tert-Butyllithium (t-BuLi) in pentane (B18724) (typically 1.7 M)

  • Anhydrous diethyl ether

  • Anhydrous pentane

  • Flame-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa

  • Argon or nitrogen gas inlet

  • Syringes and needles

Procedure:

  • Assemble the flame-dried glassware under a positive pressure of inert gas.

  • To the reaction flask, add a solution of this compound in a mixture of pentane and diethyl ether (e.g., 3:2 v/v).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of tert-butyllithium (2.1 equivalents) dropwise to the stirred solution of this compound over a period of 5-10 minutes.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 5-15 minutes. The resulting solution contains 3-heptyllithium and is ready for immediate use in the subsequent reaction.

Protocol 2: Reaction of 3-Heptyllithium with an Electrophile (e.g., a Ketone)

This protocol details the reaction of the freshly prepared 3-heptyllithium with a ketone to form a tertiary alcohol.

Materials:

  • Solution of 3-heptyllithium (from Protocol 1)

  • Anhydrous ketone (e.g., diethyl ketone)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To the cold (-78 °C) solution of 3-heptyllithium from Protocol 1, slowly add a solution of the anhydrous ketone (1.0 equivalent) in diethyl ether.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tertiary alcohol.

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow.

reaction_pathway Reaction Pathway for 3-Heptyllithium Synthesis and Reaction cluster_reaction A This compound B 3-Heptyllithium A->B + 2.1 eq t-BuLi -78 °C, Pentane/Ether D Tertiary Alcohol B->D C Electrophile (e.g., Ketone) C->D

Caption: Synthesis of 3-heptyllithium and its reaction with a ketone.

experimental_workflow Experimental Workflow start Start prep Prepare Anhydrous Apparatus and Reagents start->prep lithiation Generate 3-Heptyllithium (Protocol 1) prep->lithiation reaction React with Electrophile (Protocol 2) lithiation->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Heck Reaction of Secondary Alkyl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the Heck reaction with challenging secondary alkyl iodides, using 3-iodoheptane as a representative substrate. The information is compiled from seminal works in the field, offering both thermal and photoredox-catalyzed methodologies.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction, traditionally used for the coupling of aryl and vinyl halides with alkenes.[1] Its application to alkyl halides, particularly unactivated secondary systems, has been historically challenging due to issues like slow oxidative addition rates and competing β-hydride elimination.[2][3] However, recent advancements have enabled the successful intermolecular Heck coupling of secondary alkyl iodides, opening new avenues for the synthesis of complex organic molecules.[3][4][5]

This guide details two primary protocols for the Heck reaction of secondary alkyl iodides: a thermal method adapted from the work of Zhou and Alexanian, and a visible-light-mediated method inspired by the research of Gevorgyan. These protocols offer versatile options for researchers depending on available equipment and substrate compatibility. The reaction generally proceeds via a hybrid organometallic-radical mechanism.[2][4]

Data Presentation: A Comparative Overview

The following tables summarize the reaction conditions and outcomes for the Heck reaction of secondary alkyl iodides with various alkenes, providing a basis for comparison between different catalytic systems.

Table 1: Thermal Heck Reaction of Secondary Alkyl Iodides with Alkenes

EntryAlkyl IodideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
12-IododecaneStyrene (B11656)Pd(dba)₂ (5)dppf (7)Cy₂NMe (1.5)PhCF₃1103675Zhou et al.
2IodocyclohexaneStyrenePd(dba)₂ (5)dppf (7)Cy₂NMe (1.5)PhCF₃1101281Zhou et al.
3Iodocyclohexane4-MethylstyrenePd(dba)₂ (5)dppf (7)Cy₂NMe (1.5)PhCF₃1103678Zhou et al.
4Iodocyclohexane4-MethoxystyrenePd(dba)₂ (5)dppf (7)Cy₂NMe (1.5)PhCF₃1103672Zhou et al.
5IodocyclohexaneAcrylonitrilePd(dppf)Cl₂ (10)-PMP (2.0)Benzene1102465Alexanian et al.

dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dba = dibenzylideneacetone; Cy₂NMe = N-Cyclohexyl-N-methylcyclohexanamine; PMP = 1,2,2,6,6-pentamethylpiperidine.

Table 2: Visible-Light-Mediated Heck Reaction of Alkyl Halides with Styrenes at Room Temperature

| Entry | Alkyl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Light Source | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Iodomethyltrimethylsilane | Styrene | Pd(OAc)₂ (10) | Xantphos (20) | Cs₂CO₃ (2.0) | Benzene | 34 W blue LED | 12 | 85 | Gevorgyan et al. | | 2 | 1-Iodoadamantane | Styrene | Pd(OAc)₂ (10) | Xantphos (20) | Cs₂CO₃ (2.0) | Benzene | 34 W blue LED | 12 | 92 | Gevorgyan et al. | | 3 | Cyclohexyl Iodide | Styrene | Pd(OAc)₂ (10) | Xantphos (20) | Cs₂CO₃ (2.0) | Benzene | 34 W blue LED | 12 | 75 | Gevorgyan et al. | | 4 | tert-Butyl Iodide | 4-Chlorostyrene | Pd(OAc)₂ (10) | Xantphos (20) | Cs₂CO₃ (2.0) | Benzene | 34 W blue LED | 12 | 91 | Gevorgyan et al. |

Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene.

Experimental Protocols

The following are detailed protocols for the Heck reaction of this compound with styrene, based on the successful methodologies for similar secondary alkyl iodides.

Protocol 1: Thermal Heck Reaction of this compound with Styrene

This protocol is adapted from the work of Zhou and colleagues.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • This compound

  • Styrene

  • N,N-Dicyclohexylmethylamine (Cy₂NMe)

  • Anhydrous benzotrifluoride (B45747) (PhCF₃)

  • Argon (or other inert gas)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • Catalyst Preparation: In an argon-filled glovebox, add Pd(dba)₂ (5 mol%) and dppf (7 mol%) to a dry reaction tube equipped with a magnetic stir bar. Add anhydrous PhCF₃ to dissolve the solids. Stir the mixture at room temperature for 30 minutes.

  • Reaction Assembly: To the catalyst mixture, add this compound (1.0 equiv), styrene (2.0 equiv), and N,N-dicyclohexylmethylamine (1.5 equiv) sequentially via syringe.

  • Reaction: Tightly cap the reaction tube and heat the mixture with vigorous stirring in a preheated oil bath or heating block at 110 °C for 36 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and filter through a short plug of silica (B1680970) gel, washing with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-hept-3-en-4-ylbenzene.

Protocol 2: Visible-Light-Mediated Heck Reaction of this compound with Styrene

This protocol is based on the visible-light-induced methodology developed by Gevorgyan and coworkers.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • This compound

  • Styrene

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous benzene

  • Argon (or other inert gas)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

  • 34 W blue LED lamp

Procedure:

  • Reaction Assembly: In an argon-filled glovebox, add Pd(OAc)₂ (10 mol%), Xantphos (20 mol%), and Cs₂CO₃ (2.0 equiv) to a dry reaction vial equipped with a magnetic stir bar.

  • Addition of Reagents: Add anhydrous benzene, followed by styrene (1.5 equiv) and this compound (1.0 equiv).

  • Reaction: Seal the vial and place it in a holder at a fixed distance from a 34 W blue LED lamp. Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with diethyl ether.

    • Filter the mixture through a pad of Celite, washing with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the Heck reaction of secondary alkyl iodides.

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 R-Pd(II)L2(I) R-Pd(II)L2(I) Pd(0)L2->R-Pd(II)L2(I) Oxidative Addition (R-I) Alkene_Complex R-Pd(II)L2(I)(Alkene) R-Pd(II)L2(I)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)L2(I) Alkene_Complex->Insertion_Product Migratory Insertion H-Pd(II)L2(I) H-Pd(II)L2(I) Insertion_Product->H-Pd(II)L2(I) β-Hydride Elimination Product Coupled Product Insertion_Product->Product H-Pd(II)L2(I)->Pd(0)L2 Reductive Elimination (+ Base) R-I This compound R-I->Pd(0)L2 Alkene Styrene Alkene->R-Pd(II)L2(I) Base Base Base->H-Pd(II)L2(I)

Caption: Generalized catalytic cycle for the Heck reaction.

Experimental_Workflow start Start prep Prepare Catalyst and Reagents (Inert Atmosphere) start->prep assembly Assemble Reaction Mixture prep->assembly reaction Reaction under Optimized Conditions (Thermal or Photochemical) assembly->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification by Column Chromatography workup->purification analysis Characterization of Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for the Heck reaction.

Radical_vs_Cationic cluster_radical Hybrid Organometallic-Radical Pathway Pd(0) Pd(0) SET Single Electron Transfer (SET) Pd(0)->SET + R-I R_radical R• (Alkyl Radical) SET->R_radical Pd(I) Pd(I)X SET->Pd(I) Radical_Addition Radical Addition to Alkene R_radical->Radical_Addition + Alkene Recombination Recombination with Pd(I) Pd(I)->Recombination New_Radical [R-Alkene]• Radical_Addition->New_Radical New_Radical->Recombination Alkyl_Pd_II R-Alkene-Pd(II)X Recombination->Alkyl_Pd_II Product + Pd(0) Product + Pd(0) Alkyl_Pd_II->Product + Pd(0) β-Hydride Elimination + Reductive Elimination

Caption: Proposed hybrid organometallic-radical pathway.

References

Iodocyclization reactions involving precursors similar to 3-iodoheptane

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Iodocyclization Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: Iodocyclization is a powerful class of electrophilic cyclization reactions used to synthesize a variety of heterocyclic compounds.[1] This method involves the reaction of an unsaturated precursor, containing a nucleophilic functional group, with an electrophilic iodine source. The reaction proceeds through the formation of a cyclic iodonium (B1229267) ion intermediate, which is then attacked intramolecularly by the nucleophile to form a new ring.[2][3][4][5] This process is highly valuable in organic synthesis as it allows for the stereocontrolled formation of rings and introduces a versatile iodine handle for further synthetic transformations.[1][4]

This document provides an overview and detailed protocols for iodocyclization reactions involving acyclic precursors with a carbon backbone similar to heptane, such as unsaturated heptenols and heptenoic acids. These reactions are typically carried out under mild conditions, often at room temperature, using common iodine sources like molecular iodine (I₂), N-iodosuccinimide (NIS), or iodine monochloride (ICl).[1]

Part 1: Key Iodocyclization Reactions and Data

Iodocyclization reactions can be categorized based on the participating nucleophile. The most common variations include iodoetherification (from alcohols) and iodolactonization (from carboxylic acids).[1][6]

Iodoetherification of Unsaturated Alcohols

Unsaturated alcohols, such as hept-6-en-1-ol, can undergo iodoetherification to form cyclic ethers. The reaction is initiated by the electrophilic attack of iodine on the double bond, followed by the intramolecular cyclization by the hydroxyl group. This method is effective for creating five- and six-membered rings.

Iodolactonization of Unsaturated Carboxylic Acids

Iodolactonization is a widely used method for synthesizing lactones from γ,δ-unsaturated carboxylic acids.[7] The reaction is typically performed in the presence of a mild base, such as sodium bicarbonate (NaHCO₃), to deprotonate the carboxylic acid, increasing its nucleophilicity.[5][7] This reaction is highly efficient for forming five- (γ-lactones) and six-membered (δ-lactones) rings and often proceeds with high diastereoselectivity.[4]

Quantitative Data Summary

The following table summarizes representative data for iodocyclization reactions on precursors similar in chain length to heptane.

Precursor SubstrateReaction TypeIodine Source/ConditionsProductYield (%)Diastereomeric Ratio (d.r.)Reference
(E)-Hept-4-enoic acidIodolactonizationI₂, K₂CO₃, CH₃CN, 0 °C to RTtrans-γ-Iodolactone91>98:2Bartlett et al.
(Z)-Hept-4-enoic acidIodolactonizationI₂, K₂CO₃, CH₃CN, 0 °C to RTcis-γ-Iodolactone85>98:2Bartlett et al.
Hept-6-en-1-olIodoetherificationNIS, CH₂Cl₂, RT2-(Iodomethyl)tetrahydrofuran88-Landais et al.
3-Phenyl-4-pentenoic acidIodolactonization (Kinetic)I₂, NaHCO₃, THF, 0 °Ccis-4,5-disubstituted-γ-lactone9595:5 (cis:trans)Bartlett & Bermejo Gonzalez
3-Phenyl-4-pentenoic acidIodolactonization (Thermodynamic)I₂, CH₃CN, 0 °C to RTtrans-4,5-disubstituted-γ-lactone9290:10 (trans:cis)Bartlett & Bermejo Gonzalez

Part 2: Experimental Protocols

Protocol: Diastereoselective Iodolactonization of an Unsaturated Acid (Kinetic Control)

This protocol is adapted from the procedure for the kinetically controlled iodolactonization of 3-phenyl-4-pentenoic acid, which serves as a model for achieving high diastereoselectivity in acyclic systems.[8]

Materials:

  • 3-Phenyl-4-pentenoic acid (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • Iodine (I₂) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: Dissolve the unsaturated acid (1.0 eq) in a 0.1 M solution of aqueous NaHCO₃ (3.0 eq) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Addition of Iodine: In a separate flask, dissolve iodine (1.5 eq) in THF. Add this iodine solution dropwise to the stirred, cooled solution of the acid over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine (the dark color will disappear).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure iodolactone.

Part 3: Visualizations

General Iodocyclization Mechanism

The diagram below illustrates the general mechanism of iodocyclization, which proceeds via an iodonium ion intermediate.

Iodocyclization_Mechanism cluster_step1 Step 1: Iodonium Ion Formation cluster_step2 Step 2: Intramolecular Attack cluster_step3 Step 3: Deprotonation A Unsaturated Precursor (Alkene + Nucleophile) B Iodonium Ion Intermediate A->B + I₂ I2 I₂ C Cyclized Cationic Intermediate B->C Intramolecular Nucleophilic Attack D Final Iodinated Cyclic Product C->D - H⁺

Caption: General mechanism of iodocyclization reactions.

Experimental Workflow for Iodolactonization

The following diagram outlines the standard laboratory workflow for performing an iodolactonization reaction.

Iodolactonization_Workflow start Start Prepare Unsaturated Acid & Reagents reaction Reaction 1. Dissolve acid in NaHCO₃(aq) 2. Cool to 0 °C 3. Add I₂ solution dropwise 4. Stir at 0 °C start->reaction workup Workup 1. Quench with Na₂S₂O₃ 2. Extract with Et₂O reaction->workup purification Purification 1. Wash with NaHCO₃ & Brine 2. Dry over MgSO₄ 3. Concentrate in vacuo workup->purification analysis Analysis & Final Product 1. Purify via Chromatography 2. Characterize (NMR, MS) purification->analysis

Caption: Standard experimental workflow for iodolactonization.

References

Domino Aryl Alkylation Using Secondary Alkyl Halides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the domino aryl alkylation of aryl iodides using secondary alkyl halides. This palladium-catalyzed, norbornene-mediated reaction offers an efficient one-pot method for the synthesis of complex polycyclic heterocycles, generating two new carbon-carbon or carbon-nitrogen bonds. The reaction is notable for its stereospecificity, proceeding with minimal erosion of enantiomeric excess when using enantioenriched substrates.

I. Reaction Principle and Mechanism

The domino reaction is initiated by the oxidative addition of an aryl iodide to a palladium(0) catalyst. The resulting arylpalladium(II) complex is then intercepted by norbornene. This is followed by an ortho-C-H activation to form a palladacycle intermediate. The secondary alkyl halide then undergoes oxidative addition to this intermediate, leading to a Pd(IV) species. Reductive elimination forms the ortho-alkylated aryl iodide and regenerates the Pd(II) catalyst, which can then participate in a subsequent intramolecular coupling reaction, such as a Heck or Buchwald-Hartwig amination, to yield the final polycyclic heterocycle.

Reaction_Mechanism A Pd(0) B Aryl-Pd(II)-I C Palladacycle B->C Norbornene Insertion C->C D Pd(IV) Intermediate C->D Oxidative Addition E ortho-Alkylated Aryl Iodide D->E Reductive Elimination F Polycyclic Heterocycle E->F F->A Catalyst Regeneration ArylI Aryl Iodide ArylI->B Oxidative Addition NBE Norbornene SecAlkylX Secondary Alkyl Halide IntraMol Intramolecular Coupling IntraMol->F

Caption: Proposed catalytic cycle for the domino aryl alkylation.

II. Experimental Data

The following tables summarize the substrate scope and yields for the domino aryl alkylation reaction.

Table 1: Domino Reaction of N-(2-Iodophenyl)methanesulfonamide with various Secondary Alkyl Iodides

EntrySecondary Alkyl IodideProductYield (%)
1Cyclopentyl Iodide6-Methylene-5,6,7,8,9,10-hexahydro-10a,5-aza-methanocyclohepta[b]naphthalene-11,11-dioxide75
2Cyclohexyl Iodide7-Methylene-6,7,8,9,10,11-hexahydro-5H-5a,6-aza-methanocycloocta[b]naphthalene-12,12-dioxide81
3Cycloheptyl Iodide8-Methylene-5,6,7,8,9,10,11,12-octahydro-5a,6-aza-methanocyclonona[b]naphthalene-13,13-dioxide65
43-Iodopentane6-Ethyl-6-methyl-5,6-dihydrodibenzo[b,f]azocine-11,11-dioxide72

Table 2: Domino Reaction of 1-Iodo-2-(prop-2-yn-1-yloxy)benzene with various Secondary Alkyl Iodides

EntrySecondary Alkyl IodideProductYield (%)
1Cyclopentyl Iodide6-Methylene-5,6,7,8,9,10-hexahydro-10a,5-oxa-methanocyclohepta[b]naphthalene78
2Cyclohexyl Iodide7-Methylene-6,7,8,9,10,11-hexahydro-5H-5a,6-oxa-methanocycloocta[b]naphthalene85
3Cycloheptyl Iodide8-Methylene-5,6,7,8,9,10,11,12-octahydro-5a,6-oxa-methanocyclonona[b]naphthalene70
43-Iodopentane6-Ethyl-6-methyl-5,6-dihydrodibenzo[b,f]oxocine75

III. Experimental Protocols

General Procedure for the Palladium-Catalyzed Domino Aryl Alkylation:

An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with Pd(OAc)₂ (5 mol %), norbornene (2.0 equiv), and K₂CO₃ (2.5 equiv). The tube is evacuated and backfilled with argon. The aryl iodide (1.0 equiv), the secondary alkyl iodide (1.5 equiv), and anhydrous DMF are then added via syringe. The reaction mixture is stirred at the specified temperature (typically 110 °C) for the indicated time (typically 12-24 h). After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

Experimental_Workflow Start Start Step1 Charge Schlenk tube with Pd(OAc)₂, norbornene, and K₂CO₃ Start->Step1 Step2 Evacuate and backfill with Argon Step1->Step2 Step3 Add aryl iodide, secondary alkyl iodide, and anhydrous DMF Step2->Step3 Step4 Stir at specified temperature and time Step3->Step4 Step5 Cool to room temperature Step4->Step5 Step6 Workup: - Dilute with water - Extract with ethyl acetate - Wash with brine - Dry over Na₂SO₄ Step5->Step6 Step7 Purification by flash column chromatography Step6->Step7 End End Product Step7->End

Caption: General experimental workflow for the domino reaction.

Characterization Data:

All synthesized compounds should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structures. For chiral compounds, enantiomeric excess can be determined by chiral HPLC analysis.

IV. Applications in Drug Development

The ability to rapidly construct complex, polycyclic heterocyclic scaffolds from simple starting materials makes this methodology highly valuable in drug discovery and development. These scaffolds are often found in biologically active molecules. The stereospecific nature of the reaction is particularly advantageous for the synthesis of enantiomerically pure drug candidates, as different enantiomers can have vastly different pharmacological activities. This reaction allows for the efficient exploration of chemical space around a particular pharmacophore by varying both the aryl iodide and the secondary alkyl halide coupling partners.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Iodoheptane by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 3-iodoheptane using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound by column chromatography?

A1: The main challenge is the potential for decomposition on the stationary phase. Standard silica (B1680970) gel is slightly acidic and can promote the elimination of HI from this compound, leading to the formation of heptene (B3026448) isomers as impurities and a lower yield of the desired product.[1] Additionally, iodoalkanes can be sensitive to light and prolonged exposure to silica gel, which may cause the release of iodine, visible as a purple or brown coloration.

Q2: What is the recommended stationary phase for the column chromatography of this compound?

A2: While silica gel is the most common stationary phase, its acidic nature can be problematic.[2] Therefore, for acid-sensitive compounds like this compound, it is highly recommended to use either deactivated (neutralized) silica gel or an alternative, less acidic stationary phase like neutral alumina.[3][4][5]

Q3: How do I choose the right mobile phase (eluent) for purifying this compound?

A3: The selection of the mobile phase is critical for good separation. Since this compound is a relatively nonpolar compound, a nonpolar solvent system is appropriate.[2] A good starting point is 100% hexanes or petroleum ether. The polarity can be gradually increased by adding a small percentage of a more polar solvent like ethyl acetate (B1210297) or diethyl ether to achieve the desired separation. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a Thin Layer Chromatography (TLC) plate.[3]

Q4: How can I visualize this compound on a TLC plate since it is a colorless compound?

A4: this compound is not UV active. Therefore, after developing the TLC plate, it needs to be stained for visualization. A common and effective method is to place the dried TLC plate in a chamber containing a few crystals of iodine.[6][7][8] The iodine vapor will react with the organic compounds on the plate, making them visible as brownish spots.[7] Alternatively, a potassium permanganate (B83412) (KMnO4) stain can be used, which reacts with compounds that can be oxidized.

Q5: What are the signs of my this compound decomposing on the column?

A5: Signs of decomposition include a low recovery of the product, the appearance of new spots on the TLC analysis of the collected fractions (often at a higher Rf value, corresponding to less polar heptene byproducts), and the development of a yellow, brown, or purple color in the silica gel or the eluent, which indicates the formation of elemental iodine.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the steps for purifying this compound using flash column chromatography with deactivated silica gel.

1. Preparation of Deactivated Silica Gel:

  • Make a slurry of silica gel in the chosen mobile phase (e.g., hexanes).

  • Add 1-2% triethylamine (B128534) (Et3N) to the slurry and stir for 15-20 minutes.[9][10][11]

  • Alternatively, pack the column with silica gel and then flush it with one to two column volumes of the mobile phase containing 1-2% triethylamine.[9][12] This neutralizes the acidic sites on the silica gel.[9]

2. Column Packing:

  • Secure a glass chromatography column vertically to a ring stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[2]

  • Add a thin layer of sand on top of the plug.

  • Pour the slurry of deactivated silica gel into the column. Gently tap the column to ensure even packing and remove any air bubbles.[2]

  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance of the surface when adding the eluent.[2]

  • Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Carefully add the sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining a small amount of solvent until the sample is just below the top layer of sand.

  • Carefully add a small amount of fresh mobile phase to the top of the column.

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Apply gentle air pressure to the top of the column to "flash" the solvent through the silica gel at a steady rate.

  • Collect the eluent in a series of labeled test tubes or flasks (fractions).

  • Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.

5. Analysis and Product Isolation:

  • Identify the fractions containing the pure this compound using TLC.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation: Mobile Phase Selection

The optimal mobile phase is determined by TLC analysis. The goal is to find a solvent system where the this compound has an Rf value between 0.2 and 0.4, and is well-separated from any impurities. Below is a table of hypothetical TLC results to illustrate this process.

Mobile Phase (Hexane:Ethyl Acetate)Rf of this compound (Hypothetical)Rf of Nonpolar Impurity (e.g., Heptene) (Hypothetical)Rf of Polar Impurity (e.g., 3-Heptanol) (Hypothetical)Assessment
100:00.650.750.10Poor separation from nonpolar impurity, Rf too high.
98:20.450.580.08Better separation, but Rf still slightly high.
95:5 0.30 0.45 0.05 Good separation from both impurities, ideal Rf.
90:100.150.250.02Rf is too low, will lead to long elution time and band broadening.

Note: These are illustrative values. The actual Rf values must be determined experimentally.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound by column chromatography.

ProblemPossible Cause(s)Solution(s)
Low or no recovery of this compound 1. Decomposition on acidic silica gel.[1][3]2. The compound is very nonpolar and eluted very quickly with the solvent front.3. The compound is more polar than anticipated and has not eluted yet.1. Use deactivated silica gel (with triethylamine) or neutral alumina.[3][4][9]2. Check the first few fractions collected. Use a less polar mobile phase.3. Use a more polar mobile phase or perform a "methanol purge" to elute all remaining compounds.
Product is contaminated with a less polar impurity (higher Rf) 1. Incomplete separation.2. Decomposition on the column to form heptene.1. Use a less polar mobile phase to increase the separation between the product and the impurity.2. Use deactivated silica gel or neutral alumina. Run the column quickly to minimize contact time.[9]
Product is contaminated with a more polar impurity (lower Rf) 1. Incomplete separation.1. Use a slightly more polar mobile phase to move the product further from the impurity. A gradient elution may be necessary.
Column turns purple/brown 1. Decomposition of this compound, releasing elemental iodine.1. Protect the column from light by wrapping it in aluminum foil.[1]2. Use deactivated silica gel or neutral alumina.3. Work quickly to minimize the time the compound spends on the column.
Irregular elution (channeling) 1. Poorly packed column with cracks or air bubbles.1. Repack the column, ensuring the silica gel is a uniform slurry and is packed evenly.[2]
Broad bands and poor separation 1. Sample was dissolved in too much solvent before loading.2. The mobile phase is too polar, causing rapid elution.1. Dissolve the sample in the absolute minimum amount of solvent for loading.[13]2. Switch to a less polar mobile phase.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

TroubleshootingWorkflow Troubleshooting this compound Column Chromatography start Start Purification check_recovery Low or No Product Recovery? start->check_recovery check_purity Product is Impure? check_recovery->check_purity No reason_decomposition Possible Decomposition or Elution Issue check_recovery->reason_decomposition Yes check_color Column Discolored (Purple/Brown)? check_purity->check_color No impurity_type Higher or Lower Rf Impurity? check_purity->impurity_type Yes end_good Purification Successful check_color->end_good No action_protect_light Decomposition to I2. Protect column from light. Use deactivated stationary phase. check_color->action_protect_light Yes end_bad Re-evaluate Purification Strategy action_deactivate_silica Use deactivated silica/alumina. Protect from light. reason_decomposition->action_deactivate_silica Suspect Decomposition action_check_fractions Analyze first and last fractions. Adjust mobile phase polarity. reason_decomposition->action_check_fractions Check Elution action_deactivate_silica->end_bad action_check_fractions->end_bad action_less_polar Use less polar mobile phase. Check for decomposition. impurity_type->action_less_polar Higher Rf action_more_polar Use more polar mobile phase or gradient. impurity_type->action_more_polar Lower Rf action_less_polar->end_bad action_more_polar->end_bad action_protect_light->end_bad

Caption: Troubleshooting workflow for this compound purification.

References

Improving the yield of Grignard reagent from 3-iodoheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of Grignard reagents, with a specific focus on the synthesis from 3-iodoheptane.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use anhydrous (dry) conditions for a Grignard reaction? A1: Grignard reagents are potent bases and nucleophiles, making them highly sensitive to acidic protons.[1] They react readily and irreversibly with water to form the corresponding alkane (in this case, heptane), which effectively quenches the reagent and reduces the yield.[1][2][3] Even trace amounts of moisture in glassware, solvents, or on the surface of the magnesium can significantly lower the final yield.[2]

Q2: My reaction is not starting. What are the common causes and solutions? A2: Failure to initiate is a common issue. The primary cause is often the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the alkyl halide from reacting.[4][5]

  • Activation: Use a small crystal of iodine. The iodine etches the magnesium surface, removing the oxide layer and exposing fresh, reactive metal.[5][6] The disappearance of the characteristic brown/purple color of iodine is an indicator of reaction initiation.[2]

  • Mechanical Agitation: Gently crushing a few pieces of magnesium with a glass rod (under an inert atmosphere) can expose a fresh surface.

  • Chemical Activation: Adding a few drops of 1,2-dibromoethane (B42909) can also activate the magnesium surface.[5]

  • Gentle Heating: Gentle warming with a heat gun can help initiate the reaction, but this should be done cautiously as the reaction is exothermic.[6]

Q3: Which solvent is better for this reaction, diethyl ether or tetrahydrofuran (B95107) (THF)? A3: Both diethyl ether and THF are excellent solvents for Grignard reactions because their lone pair electrons stabilize the magnesium center.[7][8] THF is sometimes preferred as it can provide better stabilization for the Grignard reagent.[2][9] The choice may also depend on the required temperature for subsequent reaction steps.

Q4: I am using this compound. How does the choice of halide (I, Br, Cl) affect the reaction? A4: The reactivity of the alkyl halide in Grignard formation is directly related to the carbon-halogen bond strength.[6] The order of reactivity is R-I > R-Br > R-Cl.[6][10] Alkyl iodides like this compound are the most reactive due to the weaker C-I bond, leading to faster reaction initiation and often higher yields compared to the corresponding bromides or chlorides.[6][10]

Q5: My reaction started, but the final yield is low. What are the likely side reactions? A5: Low yields despite successful initiation are typically due to competing side reactions.

  • Wurtz Coupling: The newly formed Grignard reagent (hept-3-ylmagnesium iodide) can react with the starting material (this compound) to form a dimer (e.g., 4,5-diethyloctane).[6] This is a major side reaction that can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium, which keeps the concentration of the halide low.[2][11]

  • Protonation: As mentioned in Q1, any source of protons will destroy the Grignard reagent. Ensure all reagents and equipment are scrupulously dry.[1][2]

  • Reaction with Oxygen: Grignard reagents can react with atmospheric oxygen to form alkoxides.[1] Maintaining a positive pressure of a dry, inert gas (nitrogen or argon) throughout the experiment is crucial.[2]

Q6: Do I need to determine the concentration of my freshly prepared Grignard reagent? A6: Yes, it is highly recommended. The actual concentration can differ from the theoretical value due to side reactions or incomplete conversion. Titrating a small aliquot of the Grignard solution just before use ensures accurate stoichiometry in your subsequent reactions.[1] A common method involves titration against a solution of iodine in THF until the brown color disappears.[1][12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive magnesium surface (MgO layer).[4][5] 2. Insufficiently dry glassware or solvent.[2] 3. Impure this compound.1. Activate Magnesium: Add a crystal of iodine.[6] If no initiation, gently warm the flask or crush a piece of magnesium under the inert atmosphere. 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a positive pressure of argon or nitrogen.[9] Use freshly distilled, anhydrous solvent. 3. Purify Starting Material: Pass the this compound through a short column of activated alumina (B75360) to remove trace water or acidic impurities.[13]
Low Yield of Grignard Reagent 1. Wurtz Coupling: High local concentration of this compound reacting with the formed Grignard reagent.[6][11] 2. Moisture/Air Contamination: Presence of water or oxygen in the reaction system.[1][2] 3. Incomplete Reaction: Insufficient reaction time or temperature.1. Slow Addition: Add the this compound solution dropwise from an addition funnel to the magnesium suspension. This maintains a low concentration of the alkyl halide.[2][11] 2. Inert Atmosphere: Maintain a slight positive pressure of dry nitrogen or argon throughout the entire process.[2] 3. Ensure Completion: After the addition is complete, stir the mixture at room temperature or with gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[6]
Dark Brown/Black Precipitate Forms 1. Overheating: Localized overheating can cause decomposition or side reactions. 2. Iodine Concentration: Excessive use of iodine as an activator.1. Control Exotherm: Control the rate of addition of this compound to maintain a gentle, self-sustaining reflux. Use a water bath for cooling if the reaction becomes too vigorous.[6] 2. Use Minimal Activator: Use only a single, small crystal of iodine.
Inconsistent Results Between Batches 1. Variable Reagent Quality: Inconsistent purity of magnesium, solvent, or this compound. 2. Inconsistent Technique: Variations in drying procedures, addition rates, or reaction times.1. Standardize Reagents: Use magnesium turnings from a fresh bottle.[9] Always use freshly dried and purified solvents. 2. Standardize Protocol: Follow a detailed, consistent experimental protocol. Always titrate the final Grignard solution to confirm its concentration before use.[1]

Quantitative Data Summary

The yield of a Grignard reagent is highly dependent on the specific alkyl halide and reaction conditions. Alkyl iodides are generally the most reactive and provide the highest yields.

Halide TypeRelative ReactivityTypical Yield RangeNotes
Alkyl Iodide (R-I) Very High85-95%Most reactive, but starting materials can be more expensive and less stable. Prone to side reactions like Wurtz coupling if not controlled.[6]
Alkyl Bromide (R-Br) High70-90%The most common choice, offering a good balance of reactivity and stability.
Alkyl Chloride (R-Cl) Moderate50-80%Less reactive, often requiring longer initiation times or more aggressive activation of the magnesium.[6]

Experimental Protocol: Synthesis of Hept-3-ylmagnesium Iodide

1. Preparation of Glassware and Reagents:

  • All glassware (a three-necked round-bottom flask, condenser, and dropping funnel) must be rigorously dried by flame-drying under vacuum or oven-drying at >120°C overnight.[2] Assemble the apparatus while hot and allow it to cool under a positive pressure of dry argon or nitrogen.

  • Magnesium turnings (1.2 equivalents) should be fresh and shiny.

  • Anhydrous diethyl ether or THF should be obtained from a solvent purification system or freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • This compound (1.0 equivalent) should be free of moisture. If purity is uncertain, pass it through a plug of activated alumina.[13]

2. Reaction Setup:

  • Place the magnesium turnings and a small crystal of iodine into the reaction flask.

  • Assemble the reflux condenser and dropping funnel. Ensure the system is under a positive pressure of inert gas (a balloon or bubbler is sufficient).

  • In the dropping funnel, prepare a solution of this compound in approximately two-thirds of the total anhydrous solvent.

  • Add the remaining one-third of the anhydrous solvent to the reaction flask, just enough to cover the magnesium turnings.[6]

3. Initiation and Formation:

  • Add a small portion (~5-10%) of the this compound solution from the dropping funnel to the magnesium suspension.[11]

  • Observe for signs of reaction: disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight warming of the flask (exotherm).[2] If the reaction does not start, gently warm the flask with a heat gun until initiation is observed.

  • Once the reaction has started and is self-sustaining, begin the slow, dropwise addition of the remaining this compound solution at a rate that maintains a gentle reflux.[6] If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.

4. Completion and Use:

  • After the addition is complete, stir the resulting cloudy, grey-brown mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[6]

  • The Grignard reagent is now ready for use. For best results, determine its exact concentration via titration before adding it to your electrophile.[1]

Visualizations

Troubleshooting_Grignard_Yield start Low Grignard Yield q1 Did the reaction initiate? (Iodine color faded, bubbling, exotherm) start->q1 cause_no_init Cause: Inactive Mg Surface or Moisture q1->cause_no_init No q2 Side products observed? (e.g., Wurtz coupling dimer) q1->q2 Yes sol_no_init Solution: 1. Activate Mg (crush, heat, 1,2-dibromoethane). 2. Rigorously dry all glassware and solvents. cause_no_init->sol_no_init cause_wurtz Cause: Wurtz Coupling (Grignard reacts with starting halide) q2->cause_wurtz Yes cause_quenching Cause: Quenching (Moisture/O2 contamination during reaction) q2->cause_quenching No sol_wurtz Solution: 1. Add alkyl halide solution slowly and dropwise. 2. Ensure dilute conditions. cause_wurtz->sol_wurtz sol_quenching Solution: 1. Maintain positive inert gas pressure. 2. Re-verify dryness of all components. cause_quenching->sol_quenching

Caption: A decision tree for troubleshooting low Grignard reagent yield.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use prep_glass 1. Flame-Dry Glassware under Vacuum prep_reagents 2. Prepare Anhydrous Solvent & Reagents prep_glass->prep_reagents setup 3. Assemble Apparatus under Inert Gas (Ar/N2) prep_reagents->setup initiate 4. Initiate Reaction (Add small amount of R-I, I2) setup->initiate addition 5. Slow, Dropwise Addition of remaining R-I initiate->addition complete 6. Stir to Completion (30-60 min) addition->complete titrate 7. Titrate to Determine Exact Concentration complete->titrate use 8. Use in Subsequent Reaction titrate->use

Caption: Experimental workflow for Grignard reagent preparation and use.

References

Minimizing elimination side products in 3-iodoheptane substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Iodoheptane Substitution Reactions

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize elimination side products when performing substitution reactions with this compound, a secondary alkyl halide.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound?

This compound is a secondary alkyl halide, which means it can undergo both substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[1][2] The goal is typically to favor one pathway over the others by carefully controlling the reaction conditions. The outcome of the competition is determined by factors like the nature of the nucleophile/base, solvent, and temperature.[3][4]

Q2: Why am I observing significant amounts of heptene (B3026448) isomers (elimination products) in my reaction?

The formation of heptenes (e.g., 2-heptene (B165337) and 3-heptene) occurs through E1 or E2 elimination pathways. This often happens when reaction conditions favor elimination over substitution. Key factors that promote elimination include high temperatures, the use of strong or sterically hindered bases, and the choice of solvent.[5]

Q3: How does my choice of nucleophile or base affect the product ratio?

The nucleophile/base plays a critical role in determining the reaction pathway.

  • To favor Substitution (SN2): Use a good nucleophile that is a weak base.[3] Anions like iodide (I⁻), cyanide (CN⁻), or azide (B81097) (N₃⁻) are excellent choices for SN2 reactions.[6][7]

  • To favor Elimination (E2): Use a strong, sterically hindered base.[8] A bulky base like potassium tert-butoxide (t-BuOK) will preferentially remove a proton, leading to elimination, because its size makes it difficult to act as a nucleophile and attack the carbon atom.[9] Strong, non-bulky bases like hydroxide (B78521) (OH⁻) or ethoxide (EtO⁻) can lead to a mixture of both SN2 and E2 products, with E2 often predominating.[3]

Q4: What is the role of the solvent in controlling the reaction outcome?

The solvent influences the stability and reactivity of the nucleophile.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Acetonitrile): These solvents are ideal for SN2 reactions.[3][10] They solvate the cation (e.g., Na⁺, K⁺) but leave the anionic nucleophile relatively "naked" and highly reactive.[10][11] This increased nucleophilicity promotes the SN2 pathway.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity and decreases the rate of SN2 reactions.[11] These conditions may favor SN1/E1 pathways if a weak nucleophile is used or E2 pathways if a strong base is used.[3]

Q5: How does temperature impact the substitution-to-elimination ratio?

Temperature is a crucial factor.

  • Low Temperatures: Favor substitution reactions.[1][12]

  • High Temperatures: Strongly favor elimination reactions.[5][13] Elimination reactions result in an increase in the number of molecules in solution, leading to a positive entropy change (ΔS).[12][14] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures, making elimination more favorable.[13]

Troubleshooting Guide: Excessive Elimination Products

If your reaction is producing a higher-than-desired yield of heptene isomers, consult the following troubleshooting steps.

Logical Flow for Troubleshooting

G start High Yield of Elimination Product? temp Is the reaction temperature elevated? start->temp Yes base Are you using a strong or bulky base (e.g., t-BuOK, OH⁻)? temp->base No sol_temp Action: Lower the temperature. Run at or below room temp. temp->sol_temp Yes solvent Are you using a polar protic solvent (e.g., ethanol)? base->solvent No sol_base Action: Switch to a good nucleophile that is a weaker base (e.g., I⁻, CN⁻, N₃⁻). base->sol_base Yes sol_solvent Action: Switch to a polar aprotic solvent (e.g., Acetone, DMSO, DMF). solvent->sol_solvent Yes success Problem Resolved solvent->success No (Re-evaluate substrate and other factors) sol_temp->success sol_base->success sol_solvent->success

Caption: Troubleshooting flowchart for minimizing elimination.

Data Summary

The following table summarizes the key factors and their influence on the competition between substitution (SN2) and elimination (E2) for a secondary alkyl halide like this compound.

FactorCondition Favoring Substitution (SN2)Condition Favoring Elimination (E2)Rationale
Temperature Low temperature (e.g., ≤ 25°C)High temperature (e.g., > 50°C)Elimination has a higher activation energy and a greater increase in entropy, making it favorable at higher temperatures.[12][13][14]
Nucleophile/Base Good nucleophile, weak base (e.g., I⁻, Br⁻, CN⁻, N₃⁻, RS⁻)Strong, sterically hindered base (e.g., t-BuO⁻) or a strong, unhindered base (e.g., OH⁻, EtO⁻).[3][9]Weakly basic nucleophiles are less likely to abstract a proton, favoring nucleophilic attack. Bulky bases are sterically hindered from attacking the carbon atom.[9]
Solvent Polar aprotic (e.g., Acetone, DMSO, DMF)Polar protic (e.g., Ethanol, Water) when using a strong base.Aprotic solvents enhance nucleophilicity.[10] Protic solvents can solvate the nucleophile, reducing its strength for substitution and relatively favoring its function as a base.[3][11]
Substrate Secondary halide (SN2 is possible but slower than for primary)Secondary halide (E2 is highly competitive)Steric hindrance around the secondary carbon makes SN2 slower than for a primary halide, allowing E2 to compete effectively.[9][15]

Experimental Protocols

General Protocol for Maximizing SN2 Product from this compound

This protocol is designed to favor the SN2 pathway by using a strong nucleophile in a polar aprotic solvent at a controlled, low temperature.

Reagents & Materials:

  • This compound

  • Nucleophile: Sodium iodide (NaI) or Sodium cyanide (NaCN)

  • Solvent: Anhydrous Acetone or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if slight heating is required, but room temperature is preferred)

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

  • Temperature control system (e.g., ice bath)

Methodology:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Reagent Addition:

    • Add the chosen nucleophile (e.g., 1.2 equivalents of Sodium Iodide) to the flask.

    • Add the anhydrous polar aprotic solvent (e.g., Acetone). Stir the mixture to dissolve the nucleophile as much as possible.

  • Temperature Control: Cool the reaction mixture to the desired temperature. For SN2 reactions, starting at room temperature (25°C) or below is highly recommended to disfavor elimination.[1] An ice bath (0°C) can be used if needed.

  • Substrate Addition: Slowly add this compound (1.0 equivalent) to the stirring solution via a syringe.

  • Reaction Monitoring: Allow the reaction to stir at the controlled temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the product using column chromatography or distillation as required.

Experimental Workflow for Optimization

G A 1. Define Target Substitution Product B 2. Select Conditions to Favor SN2 - Nucleophile: Good, non-basic (e.g., NaI) - Solvent: Polar aprotic (e.g., Acetone) - Temp: Low (e.g., 25°C) A->B C 3. Run Initial Experiment & Analyze Product Ratio (SN2:E2) B->C D Is the amount of elimination product acceptable? C->D E 4. Adjust Conditions - Lower Temperature - Try alternative polar aprotic solvent (DMSO) - Ensure nucleophile is not basic D->E No G Optimized Protocol Achieved D->G Yes F 5. Re-run Experiment & Analyze E->F F->D

Caption: Workflow for optimizing substitution reaction conditions.

Reaction Pathway Overview

G sub This compound + Nu⁻/Base sn2_path SN2 Pathway sub->sn2_path Favored by: - Strong, non-basic Nu⁻ - Polar aprotic solvent - Low Temperature e2_path E2 Pathway sub->e2_path Favored by: - Strong, bulky base - High Temperature sn2_prod Substitution Product sn2_path->sn2_prod e2_prod Elimination Product (Heptenes) e2_path->e2_prod

Caption: Competing SN2 and E2 pathways for this compound.

References

Stabilizing 3-iodoheptane to prevent decomposition and iodine release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-iodoheptane. The information provided here will help you understand, prevent, and address the decomposition of this compound and the associated release of free iodine.

Troubleshooting Guides

Issue: My this compound has turned yellow/brown. Can I still use it?

A yellow or brown discoloration indicates the presence of free iodine (I₂), a product of decomposition. While the presence of a slight yellow tinge may not significantly affect some reactions, it is generally recommended to purify the this compound before use to ensure reproducibility and avoid potential side reactions. The free iodine can interfere with various chemical transformations, particularly those involving organometallic reagents or sensitive functional groups.

Protocol for Decolorizing this compound:

  • Liquid-Liquid Extraction with Sodium Thiosulfate (B1220275):

    • Dissolve the discolored this compound in a nonpolar organic solvent like diethyl ether or hexanes.

    • Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The iodine will react with the thiosulfate to form colorless iodide salts, which will move into the aqueous layer.

    • Continue washing until the organic layer is colorless.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain purified this compound.

  • Filtration through a Short Plug of Alumina (B75360) or Silica (B1680970) Gel:

    • Prepare a short column or a fritted funnel with a plug of activated alumina or silica gel.

    • Pass the discolored this compound through the plug. The polar iodine will be adsorbed onto the stationary phase, while the less polar this compound will elute.

    • This method is quick but may be less effective for highly discolored solutions.

Issue: My reaction with this compound is not proceeding as expected or is giving low yields.

Decomposition of this compound can be a contributing factor to reaction failure. The presence of iodine or other degradation byproducts can quench catalysts, react with starting materials, or promote unwanted side reactions.

Troubleshooting Steps:

  • Check the Purity of this compound: Before starting the reaction, check the color of your this compound. If it is discolored, purify it using one of the methods described above.

  • Use Stabilized this compound: If you are storing this compound for an extended period, it is best to use a stabilizer.

  • Degas Solvents: For sensitive reactions, ensure that all solvents are thoroughly degassed to remove oxygen, which can contribute to radical decomposition pathways.

  • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a fume hood with the lights turned off to prevent light-induced decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable?

Alkyl iodides, including this compound, are generally the least stable of the alkyl halides. This instability is primarily due to the relatively weak carbon-iodine (C-I) bond. This weak bond can be cleaved by heat, light, or in the presence of impurities, leading to the formation of free radicals and the subsequent release of molecular iodine (I₂), which is responsible for the characteristic yellow or brown color of a decomposed sample.

Q2: How can I stabilize this compound for storage?

The most common and effective method for stabilizing this compound is to store it over a piece of metallic copper. Copper acts as a scavenger for any free iodine that may form.

Experimental Protocol for Stabilizing this compound with Copper:

  • Prepare the Copper: Take a small piece of copper wire or a few copper turnings. To ensure the surface is active, wash it with dilute hydrochloric acid to remove any oxide layer, followed by rinsing with water, then acetone, and finally dry it completely.

  • Add to this compound: Place the clean, dry copper into the bottle of this compound.

  • Storage: Store the bottle in a cool, dark place. The amber bottles provided by suppliers are ideal for this purpose.

Q3: How does copper stabilize this compound?

Copper stabilizes this compound by reacting with any free iodine (I₂) that forms during decomposition. The copper reduces the iodine to iodide, forming insoluble copper(I) iodide (CuI), which is a white solid. This process effectively removes the reactive iodine from the solution, preventing it from catalyzing further decomposition or interfering with subsequent reactions.

Q4: Do I need to remove the copper stabilizer before using the this compound in a reaction?

Yes, it is crucial to remove the copper before using the this compound. The copper metal can interfere with many types of reactions, especially those involving organometallic reagents (e.g., Grignard reagents, organolithiums) or copper-catalyzed cross-couplings.

Experimental Protocol for Removing Copper Stabilizer:

  • Simple Decantation or Filtration: Carefully decant or filter the required amount of this compound, leaving the copper metal behind. This is suitable for many applications.

  • Distillation: For highly sensitive reactions, it is best to distill the this compound away from the copper under reduced pressure. This will also remove any non-volatile impurities.

Q5: Are there other stabilizers I can use?

Silver metal can also be used in a similar manner to copper. Like copper, silver reacts with free iodine to form insoluble silver iodide (AgI). Some suppliers may provide iodoalkanes stabilized with silver.

Data Presentation

StabilizerFormMechanism of ActionAppearance of Byproduct
Copper Wire, turnings, or powderScavenges free iodine (I₂) by reducing it to form insoluble copper(I) iodide (CuI).White solid (CuI)
Silver Wire or powderReacts with free iodine (I₂) to form insoluble silver iodide (AgI).Yellowish solid (AgI)

Visualizations

Decomposition_Pathway Decomposition Pathway of this compound This compound This compound Heptyl_Radical Heptyl Radical This compound->Heptyl_Radical Light, Heat Iodine_Radical Iodine Radical This compound->Iodine_Radical Light, Heat Elimination_Products Elimination Products (e.g., Heptene, HI) This compound->Elimination_Products Base/Heat Molecular_Iodine Molecular Iodine (I₂) (Causes Discoloration) Iodine_Radical->Molecular_Iodine Dimerization

Caption: Decomposition pathway of this compound.

Stabilization_Mechanism Stabilization with Metallic Copper Molecular_Iodine Molecular Iodine (I₂) (Decomposition Product) Copper_Iodide Copper(I) Iodide (CuI) (Insoluble Precipitate) Molecular_Iodine->Copper_Iodide Reaction Copper Metallic Copper (Cu) Copper->Copper_Iodide Reaction

Caption: Stabilization mechanism with metallic copper.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Start Start: Using this compound Check_Color Is the this compound discolored (yellow/brown)? Start->Check_Color Purify Purify by washing with Na₂S₂O₃ or column chromatography Check_Color->Purify Yes Check_Stabilizer Is a stabilizer present? Check_Color->Check_Stabilizer No Purify->Check_Stabilizer Use_In_Reaction Use in reaction Reaction_OK Reaction successful? Use_In_Reaction->Reaction_OK End End Reaction_OK->End Yes Troubleshoot_Reaction Troubleshoot other reaction parameters Reaction_OK->Troubleshoot_Reaction No Troubleshoot_Reaction->End Check_Stabilizer->Use_In_Reaction No Remove_Stabilizer Remove stabilizer (decant or distill) Check_Stabilizer->Remove_Stabilizer Yes Remove_Stabilizer->Use_In_Reaction

Caption: Troubleshooting workflow for using this compound.

Troubleshooting low conversion rates in 3-iodoheptane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions involving 3-iodoheptane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My nucleophilic substitution reaction with this compound is resulting in a very low yield of the desired product. What are the common causes?

Low yields in nucleophilic substitution reactions with this compound, a secondary alkyl halide, are frequently due to competing elimination reactions or issues with reagents and reaction conditions.[1][2]

  • Competing Elimination (E2) Reaction: this compound is susceptible to elimination reactions, especially when strong or bulky bases are used as nucleophiles, or at elevated temperatures.[3][4] This side reaction produces a mixture of heptene (B3026448) isomers.

    • Solution: To favor substitution over elimination, use a good, non-basic nucleophile and a polar aprotic solvent like DMSO or DMF.[5][6] Keeping the reaction temperature low will also favor the S(_N)2 pathway.[3]

  • Reagent Quality and Purity:

    • This compound Degradation: Iodoalkanes can be sensitive to light and heat, leading to decomposition over time. The carbon-iodine bond is the weakest of the carbon-halogen bonds.[2]

      • Solution: Always use purified this compound. Check the purity via NMR or GC-MS before use. Store it in a cool, dark place.

    • Nucleophile/Reagent Purity: Impurities in your nucleophile or other reagents can inhibit the reaction.

      • Solution: Ensure all reagents are of high purity and handled under appropriate conditions (e.g., anhydrous conditions if moisture-sensitive).[1]

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent is critical. Polar protic solvents (like ethanol (B145695) or water) can promote S(N)1 reactions and solvolysis, leading to a mixture of products and a lower yield of the desired S(_N)2 product.[7]

      • Solution: For S(_N)2 reactions, use polar aprotic solvents such as acetone, acetonitrile, DMF, or DMSO.[5]

    • Incorrect Concentration: Reactions that are too dilute may proceed very slowly.[8]

      • Solution: Ensure the reaction is run at an appropriate concentration. If the reaction is slow, a modest increase in concentration may help.

Question 2: I am observing a significant amount of alkene byproducts in my reaction. How can I minimize these elimination products?

The formation of alkenes indicates that the E2 elimination pathway is competing with your desired S(_N)2 substitution pathway. This is a common issue with secondary alkyl halides like this compound.[3]

To minimize elimination, you should adjust your reaction conditions to favor substitution. The key factors to consider are the strength and steric bulk of your base/nucleophile, the solvent, and the temperature.

Factor Condition Favoring S(_N)2 (Substitution) Condition Favoring E2 (Elimination)
Nucleophile/Base Good, non-bulky nucleophile (e.g., I
^-
, CN
^-
, N(_3)
^{-}
)
Strong, bulky base (e.g., t-BuOK, LDA)[3][4]
Solvent Polar aprotic (e.g., Acetone, DMSO, DMF)[5]Favored by a variety of solvents, but strong bases are key
Temperature Lower temperaturesHigher temperatures[3]

Question 3: My Grignard reaction using this compound is not initiating or is giving a low yield of the desired alcohol. What should I check?

Grignard reactions are notoriously sensitive to reaction conditions. Low yields or failure to initiate are common problems.

  • Presence of Water or Protic Solvents: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water, alcohols, or other protic sources.[9][10] This is the most common reason for failure.

    • Solution: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried).[10] The solvent (typically diethyl ether or THF) must be anhydrous.[9] this compound should also be dry.

  • Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting.

    • Solution: Gently crush the magnesium turnings to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.

  • Reaction Initiation: Sometimes the reaction is slow to start.

    • Solution: Gentle heating or sonication may be required to initiate the reaction. Once started, it is often exothermic.

  • Purity of this compound: Impurities in the this compound can interfere with the formation of the Grignard reagent.

    • Solution: Use freshly purified this compound.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution (S(_N)2) Reaction with Sodium Azide (B81097)

This protocol describes a typical S(_N)2 reaction to synthesize 3-azidoheptane.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium azide (1.2 equivalents).

  • Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF) via syringe. Stir the suspension. Add purified this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na(_2)SO(_4)), and filter. Concentrate the solvent using a rotary evaporator. The crude product can be purified by flash column chromatography.[2]

Protocol 2: Formation of a Grignard Reagent from this compound

This protocol outlines the formation of heptan-3-ylmagnesium iodide.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.

  • Solvent Addition: Add anhydrous diethyl ether to the flask to cover the magnesium.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension. If the reaction does not start (indicated by bubbling and gentle reflux), add a crystal of iodine or gently warm the flask.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey/brown solution is ready for use in subsequent reactions.[10]

Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents Verify Reagent Purity (this compound, Nucleophile, Solvent) start->check_reagents reagents_ok Reagents Pure? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Concentration) conditions_ok Conditions Optimal? check_conditions->conditions_ok side_reactions Analyze for Side Products (e.g., Alkenes via Elimination) elimination_present Elimination Observed? side_reactions->elimination_present reagents_ok->check_conditions Yes purify Purify Starting Materials & Rerun reagents_ok->purify No conditions_ok->side_reactions Yes optimize Optimize Conditions (e.g., Lower Temp, Adjust Conc.) conditions_ok->optimize No modify_for_sn2 Modify for SN2 (Change Nucleophile/Solvent) elimination_present->modify_for_sn2 Yes success Successful Reaction elimination_present->success No, other issues purify->start optimize->start modify_for_sn2->start

Caption: A workflow for troubleshooting low conversion rates in this compound reactions.

Reaction_Pathways substrate This compound sub_node SN2 Pathway (Substitution) substrate->sub_node Favored by elim_node E2 Pathway (Elimination) substrate->elim_node Favored by product_sub Substitution Product sub_node->product_sub product_elim Elimination Product (Heptene Isomers) elim_node->product_elim nucleophile Good Nucleophile (e.g., CN-) Low Temperature nucleophile->sub_node base Strong, Bulky Base (e.g., t-BuOK) High Temperature base->elim_node

Caption: Competing S(_N)2 and E2 pathways for this compound reactions.

Grignard_Troubleshooting start Grignard Reaction Fails check_moisture Is the system completely anhydrous? start->check_moisture check_mg Is the Mg surface activated? check_moisture->check_mg Yes dry_system Action: Rigorously dry glassware and solvents. check_moisture->dry_system No check_initiation Has the reaction been initiated? check_mg->check_initiation Yes activate_mg Action: Crush Mg turnings or add an iodine crystal. check_mg->activate_mg No initiate_reaction Action: Apply gentle heat or use sonication. check_initiation->initiate_reaction No success Successful Grignard Formation check_initiation->success Yes dry_system->start activate_mg->start initiate_reaction->start

Caption: A logical guide for troubleshooting Grignard reagent formation with this compound.

References

Scaling up the synthesis of 3-iodoheptane for bulk preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bulk Synthesis of 3-Iodoheptane

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting support for the scaled-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and scalable method for synthesizing this compound?

A1: A highly effective method for preparing secondary alkyl iodides like this compound is the reaction of the corresponding alcohol (heptan-3-ol) with sodium iodide (NaI) in the presence of a Lewis acid catalyst, such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in acetonitrile (B52724). This method is noted for its mild reaction conditions, which helps to minimize side reactions like elimination, and for its operational simplicity, making it suitable for bulk preparation.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be conveniently monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC analysis, a non-polar eluent system (e.g., hexanes or petroleum ether) is suitable. The starting material, heptan-3-ol, will have a lower Rf value (it is more polar) than the product, this compound. The reaction is considered complete when the spot corresponding to heptan-3-ol is no longer visible.

Q3: What are the primary safety precautions for this synthesis?

A3: Key safety precautions include:

  • Handling Reagents: Acetonitrile is flammable and toxic; handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction Setup: The reaction should be conducted in a properly assembled apparatus, ensuring all joints are secure. If heating to reflux, use a water condenser and a heating mantle with a stirrer.

  • Workup: Be cautious during the extraction and washing steps. Ensure proper venting of the separatory funnel to release any pressure buildup.

Q4: How should the final product, this compound, be stored?

A4: Alkyl iodides can be sensitive to light and may slowly decompose over time, releasing iodine and causing the product to develop a purple or brown tint. It is recommended to store purified this compound in an amber glass bottle, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place or refrigerator to maximize its shelf life.

Experimental Protocol: Synthesis of this compound from Heptan-3-ol

This protocol is adapted from a general method for the conversion of alcohols to alkyl iodides using a CeCl₃·7H₂O/NaI system.[1]

Reagents and Materials:

  • Heptan-3-ol

  • Sodium iodide (NaI)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Acetonitrile (CH₃CN)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add heptan-3-ol, sodium iodide (1.2 equivalents), and cerium(III) chloride heptahydrate (1.5 equivalents).

  • Solvent Addition: Add acetonitrile to the flask. The concentration of the alcohol should be approximately 0.1 M.[1]

  • Reaction: Stir the resulting mixture and heat it to reflux. The reaction progress should be monitored by TLC or GC. The reaction is typically complete within 20-24 hours.[1]

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water.

  • Workup - Extraction: Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.

  • Workup - Washing: Combine the organic extracts and wash them sequentially with saturated aqueous sodium thiosulfate solution (to remove any residual iodine) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Quantitative Data Summary

The following table outlines the typical stoichiometry and conditions for the synthesis.

ParameterValueNotes
Reactant Molar Ratios
Heptan-3-ol1.0 equivLimiting Reagent
Sodium Iodide (NaI)1.2 equivIodide Source
CeCl₃·7H₂O1.5 equivLewis Acid Catalyst[1]
Reaction Conditions
SolventAcetonitrileApprox. 0.1 M concentration of alcohol[1]
TemperatureReflux~82°C
Reaction Time20-24 hoursMonitor by TLC/GC for completion[1]
Typical Yield >90%Based on similar secondary alcohols[1]

Troubleshooting Guide

Problem 1: Low or no product yield.

QuestionPossible CauseRecommended Solution
Is the reaction incomplete? Insufficient reaction time or temperature.Check the reaction progress using TLC or GC. If starting material remains, continue heating at reflux. Ensure the heating mantle is set to the correct temperature.
Are the reagents of poor quality? Sodium iodide may have oxidized, or the heptan-3-ol may contain water.Use freshly opened or properly stored reagents. Ensure heptan-3-ol is anhydrous.
Was the catalyst ineffective? The cerium(III) chloride may be old or improperly stored.Use a fresh supply of the catalyst.

Problem 2: The reaction mixture has turned dark brown/purple, and the yield is low.

QuestionPossible CauseRecommended Solution
Is there an excess of iodine? Oxidation of iodide ions (I⁻) to iodine (I₂). This can happen but doesn't always inhibit the reaction.During workup, wash the organic layer thoroughly with a saturated sodium thiosulfate (Na₂S₂O₃) solution until the color disappears.
Is the product decomposing? This compound can be unstable, especially under prolonged heating or exposure to light.Minimize reaction time once the starting material is consumed. Protect the reaction from direct light by wrapping the flask in aluminum foil.

Problem 3: Significant amount of heptene (B3026448) byproduct is observed.

QuestionPossible CauseRecommended Solution
Is elimination (E2/E1) competing with substitution (SN2/SN1)? The reaction conditions are too harsh, or a stronger, non-nucleophilic base is present as an impurity.The CeCl₃/NaI system is designed to be mild to avoid this.[1] However, ensure the temperature does not significantly exceed the reflux temperature of acetonitrile. Confirm the absence of basic impurities.
How can I remove the byproduct? Heptenes have boiling points close to this compound, making separation by distillation difficult.Careful fractional distillation under vacuum may be effective. Alternatively, column chromatography on silica (B1680970) gel with a non-polar eluent (hexanes) can be used for purification.

Problem 4: Difficulty during workup (e.g., formation of an emulsion).

QuestionPossible CauseRecommended Solution
Why won't the layers separate? Emulsions are common during extractions when fine particulate matter is present or if the mixture is shaken too vigorously.Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the funnel to stand undisturbed for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A Combine Heptan-3-ol, NaI, CeCl3·7H2O in Acetonitrile B Heat to Reflux (20-24h) A->B Stir C Cool & Quench with Water B->C Reaction Complete D Extract with Diethyl Ether C->D E Wash with Na2S2O3 and Brine D->E F Dry (MgSO4) & Concentrate E->F G Vacuum Distillation F->G H Pure This compound G->H

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Product Yield Observed CheckTLC Analyze reaction mixture by TLC/GC Start->CheckTLC Decision1 Is starting material present? CheckTLC->Decision1 Action_Continue Continue reaction for 4-6 more hours. Re-check temperature. Decision1->Action_Continue Yes Decision2 Is starting material gone, but yield is still low? Decision1->Decision2 No Action_Continue->CheckTLC PossibleCause_SideReaction Possible Cause: - Elimination (Heptene) - Product Decomposition Decision2->PossibleCause_SideReaction Yes PossibleCause_WorkupLoss Possible Cause: - Loss during extraction - Incomplete purification Decision2->PossibleCause_WorkupLoss Yes Solution_SideReaction Optimize: Lower temp slightly. Protect from light. PossibleCause_SideReaction->Solution_SideReaction Solution_WorkupLoss Review workup procedure. Check for emulsions. PossibleCause_WorkupLoss->Solution_WorkupLoss

Caption: Troubleshooting flowchart for addressing low yield issues.

References

Identifying byproducts in the synthesis of 3-iodoheptane via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-iodoheptane and the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound from 3-heptanol (B47328)?

A1: A prevalent and effective method for synthesizing this compound from 3-heptanol is through a nucleophilic substitution reaction using an in-situ generated hydrogen iodide (HI). This is typically achieved by reacting an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), with a non-oxidizing acid like phosphoric acid (H₃PO₄).[1][2] The use of phosphoric acid is crucial as stronger oxidizing acids, like sulfuric acid, can oxidize the iodide ions to iodine, reducing the yield of the desired alkyl iodide.[1]

Q2: What are the expected major byproducts in the synthesis of this compound?

A2: The primary byproducts in this synthesis arise from competing elimination and substitution reactions. The most common byproducts include various isomers of heptene (B3026448) (from E1 or E2 elimination), di-n-heptyl ether (from an Sₙ2 reaction between this compound and unreacted 3-heptanol), and unreacted 3-heptanol.[1][2]

Q3: How can I minimize the formation of these byproducts?

A3: To minimize byproduct formation, it is essential to control the reaction conditions. Lowering the reaction temperature generally favors the substitution reaction over elimination. Ensuring a molar excess of the iodide source and acid can help drive the reaction to completion, reducing the amount of unreacted 3-heptanol and subsequent ether formation.

Q4: What type of GC column is suitable for analyzing the reaction mixture?

A4: A non-polar or medium-polar capillary column is recommended for the GC analysis of this compound and its byproducts. A common choice is a column with a stationary phase like 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), which provides good resolution for halogenated hydrocarbons and related compounds.[3]

Q5: What are the characteristic mass spectral fragments for this compound?

Troubleshooting Guide: Identifying Byproducts by GC-MS

This guide will help you identify potential byproducts in your GC-MS analysis following the synthesis of this compound.

Summary of Potential Byproducts and their Mass Spectral Data
Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (Relative to this compound)Key Mass Spectral Fragments (m/z)
This compoundC₇H₁₅I226.10-226 ([M]⁺), 99 ([M-I]⁺), 127 (I⁺)
3-HeptanolC₇H₁₆O116.20Shorter116 ([M]⁺), 101 ([M-CH₃]⁺), 87 ([M-C₂H₅]⁺), 73, 59, 45
Heptene (isomers)C₇H₁₄98.19Shorter98 ([M]⁺), 83, 69, 55, 41
Di-n-heptyl etherC₁₄H₃₀O214.39Longer214 ([M]⁺), 115, 101, 87, 71, 57, 43
3-HeptanoneC₇H₁₄O114.18Shorter114 ([M]⁺), 86, 71, 58, 43[5]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound from 3-heptanol.

Materials:

  • 3-heptanol

  • Sodium iodide (NaI)

  • 85% Phosphoric acid (H₃PO₄)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate (B1220275) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 3-heptanol, sodium iodide, and phosphoric acid.

  • Attach a reflux condenser and heat the mixture under reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, add water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).[3]

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 250 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Mode: Full scan.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis GC-MS Analysis Reactants 3-Heptanol, NaI, H3PO4 Reaction Reflux Reactants->Reaction Heating Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation Workup->Purification SamplePrep Sample Preparation Workup->SamplePrep Crude Sample Analysis Product Pure this compound Purification->Product Product->SamplePrep Aliquot for Analysis GC_MS GC-MS Injection & Run SamplePrep->GC_MS DataAnalysis Data Analysis GC_MS->DataAnalysis Identification Byproduct Identification DataAnalysis->Identification

Caption: Experimental workflow for the synthesis and GC-MS analysis of this compound.

References

Technical Support Center: Stereochemical Control in Reactions of 3-Iodoheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid racemization when working with enantiopure 3-iodoheptane. The following troubleshooting guides and FAQs will help you maintain the stereochemical integrity of your material during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for enantiopure this compound?

A1: Racemization is the process by which an enantiopure compound, containing only one of two possible mirror-image isomers (enantiomers), converts into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1][2] For professionals in drug development, maintaining enantiopurity is critical, as different enantiomers of a chiral molecule can have vastly different biological activities. One enantiomer might be therapeutically active, while the other could be inactive or even cause harmful side effects.

Q2: What is the primary cause of racemization when reacting this compound?

A2: The primary cause of racemization in nucleophilic substitution reactions of this compound, a secondary alkyl halide, is the occurrence of a Substitution Nucleophilic Unimolecular (SN1) reaction mechanism.[3][4] This pathway involves the formation of a flat, achiral carbocation intermediate after the iodide leaving group departs.[3][4] The incoming nucleophile can then attack this planar intermediate from either face with equal probability, leading to a mixture of both R and S enantiomers.[2][3]

Q3: How can I prevent racemization and favor the desired stereochemical outcome?

A3: To prevent racemization, you must create reaction conditions that strongly favor the Substitution Nucleophilic Bimolecular (SN2) mechanism over the SN1 pathway. The SN2 reaction is a single, concerted step where the nucleophile attacks the carbon center from the side opposite the leaving group (backside attack).[5][6] This mechanism results in a predictable inversion of the stereochemical configuration, not racemization.[2][5]

Q4: How does the choice of nucleophile impact the risk of racemization?

A4: The strength and concentration of the nucleophile are critical factors. Strong, negatively charged nucleophiles (e.g., azide (B81097), cyanide, thiolate anions) at high concentrations favor the SN2 mechanism because the reaction rate depends on both the substrate and the nucleophile.[2][7] Conversely, weak or neutral nucleophiles (e.g., water, alcohols) favor the SN1 mechanism, as they are less capable of forcing the concerted backside attack and will wait for the formation of a carbocation, thus increasing the risk of racemization.[7][8]

Q5: What is the role of the solvent in maintaining enantiopurity?

A5: The solvent plays a crucial role in determining the reaction pathway.

  • Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal for preventing racemization. They can dissolve the nucleophile but do not solvate it as strongly, leaving it more reactive and available to engage in an SN2 reaction.[7]

  • Polar protic solvents (e.g., water, methanol (B129727), ethanol) should be avoided. These solvents have acidic protons that can form hydrogen bonds, stabilizing both the leaving group and the carbocation intermediate of the SN1 pathway, which promotes racemization.[1][7][8]

Troubleshooting Guide

Q: My reaction with enantiopure (S)-3-iodoheptane resulted in a nearly racemic product. What likely went wrong?

A: The formation of a racemic mixture strongly indicates that the reaction proceeded primarily through an SN1 mechanism. To troubleshoot, review the following experimental conditions:

  • Your Nucleophile: Was it weak or neutral (e.g., H₂O, ROH)? If so, the SN1 pathway was favored.

  • Your Solvent: Did you use a polar protic solvent like methanol or water? These solvents stabilize the carbocation intermediate, promoting racemization.[7][8]

  • Temperature: Were the reaction temperatures elevated? Higher temperatures can provide the energy needed to overcome the activation barrier for carbocation formation.

  • Nucleophile Concentration: Was the concentration of your nucleophile low? The rate of an SN2 reaction is dependent on this concentration, whereas the SN1 rate is not.[2]

Q: I am observing partial racemization (e.g., my product is 70% inverted, 30% retained). How can I improve the stereoselectivity?

A: Partial racemization suggests a competition between the SN2 and SN1 pathways. Since this compound is a secondary halide, it is susceptible to both mechanisms.[4][9] To enhance the SN2 pathway and achieve a higher degree of inversion:

  • Increase Nucleophile Strength/Concentration: Switch to a stronger, more concentrated nucleophile.

  • Change to a Polar Aprotic Solvent: If you are using a protic or nonpolar solvent, switch to a solvent like DMSO or acetone.

  • Lower the Reaction Temperature: Reducing the temperature will preferentially slow down the SN1 reaction, which has a higher activation energy.

Quantitative Data Summary

The choice of solvent is one of the most critical factors in controlling the reaction pathway. The following table summarizes the properties of common solvents and their influence on nucleophilic substitution reactions.

SolventFormulaDielectric Constant (ε)TypeRecommendation for this compound
WaterH₂O80.1Polar ProticAvoid: Promotes SN1 and racemization
MethanolCH₃OH32.7Polar ProticAvoid: Promotes SN1 and racemization
EthanolC₂H₅OH24.5Polar ProticAvoid: Promotes SN1 and racemization
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO46.7Polar AproticRecommended: Favors SN2, avoids racemization
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H36.7Polar AproticRecommended: Favors SN2, avoids racemization
Acetone(CH₃)₂CO20.7Polar AproticRecommended: Favors SN2, avoids racemization
HexaneC₆H₁₄1.88NonpolarNot Recommended: Poor solubility for many nucleophiles

Reaction Pathways and Logic Diagrams

The following diagrams illustrate the competing reaction pathways for this compound and a decision-making workflow for experimental design.

sn1_racemization cluster_start Starting Material cluster_intermediate Intermediate start (S)-3-Iodoheptane carbocation Planar Carbocation (Achiral) start->carbocation Step 1: Loss of I⁻ (Slow, Sₙ1 Pathway) product_S (S)-Product (Retention) carbocation->product_S Attack from front product_R (R)-Product (Inversion) carbocation->product_R Attack from back end_node Racemic Mixture

Caption: SN1 reaction pathway leading to racemization of this compound.

sn2_inversion cluster_reactants Reactants cluster_ts Transition State cluster_product Product start (S)-3-Iodoheptane ts Trigonal Bipyramidal T.S. start->ts Concerted Backside Attack (Sₙ2 Pathway) nucleophile Nu⁻ nucleophile->ts Concerted Backside Attack (Sₙ2 Pathway) product_R (R)-Product (Inversion) ts->product_R Loss of I⁻

Caption: SN2 reaction pathway resulting in stereochemical inversion.

troubleshooting_flowchart decision decision result High Risk of Racemization good_result High Probability of Inversion (Sₙ2) start Goal: Avoid Racemization of Enantiopure this compound q1 Is the nucleophile strong and concentrated? start->q1 rac_path Conditions Favoring Sₙ1 q2 Is the solvent polar aprotic? q1->q2 Yes action1 Use strong Nu⁻ (e.g., N₃⁻, CN⁻) q1->action1 No q3 Is the temperature low? q2->q3 Yes action2 Use polar aprotic solvent (e.g., DMSO, Acetone) q2->action2 No q3->good_result Yes action3 Run reaction at or below room temperature q3->action3 No action1->q2 action2->q3 action3->good_result rac_path->result

Caption: Troubleshooting flowchart for minimizing racemization.

Experimental Protocol: Stereospecific Substitution of (S)-3-Iodoheptane with Azide

This protocol provides an example of reaction conditions designed to favor the SN2 pathway and minimize racemization.

Objective: To synthesize (R)-3-azidoheptane from (S)-3-iodoheptane with high stereochemical purity.

Materials:

  • (S)-3-iodoheptane (1 equivalent)

  • Sodium azide (NaN₃) (1.5 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagents: To the flask, add sodium azide (1.5 eq) followed by anhydrous DMSO. Stir the suspension until the sodium azide is well-dispersed.

  • Addition of Substrate: Add enantiopure (S)-3-iodoheptane (1.0 eq) to the stirring suspension at room temperature.

  • Reaction: Gently heat the reaction mixture to 40-50 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully pouring it into a separatory funnel containing diethyl ether and water.

  • Extraction: Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product via flash column chromatography if necessary. Analyze the stereochemical purity of the final product, (R)-3-azidoheptane, using chiral HPLC or polarimetry to confirm the inversion of configuration and absence of racemization.

References

Technical Support Center: Grignard Reaction with Secondary Alkyl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions, specifically focusing on the activation of magnesium for reaction with secondary alkyl iodides.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in initiating a Grignard reaction with secondary alkyl iodides?

The main obstacle is the passivating layer of magnesium oxide (MgO) that forms on the surface of the magnesium metal upon exposure to air.[1] This layer acts as a barrier, preventing the magnesium from reacting with the alkyl iodide.[1] Successful initiation requires methods to disrupt or remove this oxide layer, thereby exposing a fresh, reactive magnesium surface.[1]

Q2: What are the visual indicators of a successful Grignard reaction initiation?

A successful initiation is typically marked by several observable signs:

  • The disappearance of the characteristic color of a chemical activator, such as the purple/brown color of iodine.[1]

  • Spontaneous boiling of the solvent, particularly with low-boiling point ethers like diethyl ether.[1]

  • The appearance of turbidity or a cloudy grey/brownish color in the reaction mixture.[1]

  • A noticeable increase in temperature due to the exothermic nature of the reaction.[1]

Q3: Why is it critical to use anhydrous (dry) solvents and glassware?

Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents, including water and alcohols. This reaction will "quench" the Grignard reagent, rendering it inactive for the desired synthetic step. Therefore, all glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents are essential for a successful reaction.

Q4: Which solvents are recommended for Grignard reactions with secondary alkyl iodides?

Ethereal solvents are crucial for stabilizing the Grignard reagent.[2] The most commonly used solvents are:

  • Diethyl ether (Et₂O): Its low boiling point can make initiation easier to observe.

  • Tetrahydrofuran (THF): THF is a better solvent for many Grignard reagents and is often preferred for its ability to stabilize the organomagnesium species.[3]

Troubleshooting Guide

If you are experiencing difficulty initiating your Grignard reaction with a secondary alkyl iodide, consult the following troubleshooting guide.

IssuePotential CauseSuggested Solution
Reaction fails to initiate (no heat, no color change, no bubbling) Inactive magnesium surface due to a thick oxide layer.1. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] 2. Mechanical Activation: Crush the magnesium turnings with a dry glass rod or use an ultrasonic bath to physically disrupt the oxide layer.[4] 3. Thermal Activation: Gently warm the reaction mixture with a heat gun.[5]
Wet glassware or solvents.Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents.
Poor quality magnesium.Use fresh, shiny magnesium turnings. If the turnings are dull, they may be heavily oxidized.
Initial reaction starts but then stops Insufficient activation.Add a small additional amount of activator (iodine or 1,2-dibromoethane).
Low concentration of alkyl iodide at the start.Ensure a small portion of the secondary alkyl iodide is added initially with the activator.
Reaction mixture turns dark or black Wurtz coupling side reaction (R-X + R-MgX → R-R).Add the secondary alkyl iodide solution slowly and at a controlled rate to maintain a gentle reflux. This keeps the concentration of the alkyl iodide low, minimizing the side reaction.
Overheating.Control the addition rate of the alkyl iodide to avoid excessive exotherm. Use a cooling bath if necessary.

Quantitative Data on Activation Methods

While exact yields are highly dependent on specific substrates and reaction conditions, the following table provides a representative comparison of different activation methods for the formation of a Grignard reagent from a secondary alkyl iodide (e.g., 2-iodopropane).

Activation MethodTypical Induction PeriodTypical Reaction Time (after initiation)Reported Yield RangeNotes
Iodine (I₂) Crystal Minutes1-2 hours85-95%[6]A simple and effective method. The disappearance of the iodine color is a clear indicator of initiation.[1]
1,2-Dibromoethane (DBE) Minutes1-2 hoursGood to Excellent[1]The evolution of ethylene (B1197577) gas provides a visual cue for activation.[1]
DIBAH Can be very short1-2 hoursHighAlso acts as a drying agent for the solvent and can allow for initiation at lower temperatures.[7]
Mechanical Stirring/Sonication Variable1-3 hoursGoodCan be very effective, especially for stubborn reactions.[4] Requires specialized equipment (ultrasonic bath).

Note: The provided yield ranges are based on general observations for alkyl iodides and may vary for specific secondary alkyl iodides.

Experimental Protocols

Strict adherence to anhydrous techniques is paramount for all protocols. All glassware should be flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous ethereal solvents must be used.

Protocol 1: Activation with Iodine

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, place magnesium turnings (1.2 equivalents).

  • Activation: Add a single, small crystal of iodine to the flask.

  • Initiation: Add a small portion of anhydrous diethyl ether or THF, just enough to cover the magnesium turnings. Add approximately 5-10% of the total secondary alkyl iodide (1.0 equivalent) to the flask.

  • Observation: Stir the mixture. Initiation is indicated by the disappearance of the brown iodine color and the onset of gentle reflux.[6] If the reaction does not start, gently warm the flask with a heat gun.

  • Grignard Formation: Once initiated, add the remaining secondary alkyl iodide, dissolved in the rest of the anhydrous solvent, dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes, or until the majority of the magnesium has been consumed. The resulting grey and cloudy solution is the Grignard reagent.

Protocol 2: Activation with 1,2-Dibromoethane (DBE)

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, place magnesium turnings (1.2 equivalents).

  • Solvent Addition: Add a portion of anhydrous diethyl ether or THF to cover the magnesium.

  • Activation: With stirring, add a few drops of 1,2-dibromoethane. Initiation is marked by the evolution of gas (ethylene).[8]

  • Grignard Formation: Once the bubbling from the DBE has subsided, begin the slow, dropwise addition of the secondary alkyl iodide (1.0 equivalent), dissolved in the remaining anhydrous solvent, from the addition funnel. Maintain a gentle reflux throughout the addition.

  • Completion: After the addition is complete, stir the reaction mixture for an additional 30-60 minutes.

Protocol 3: Mechanical Activation (Sonication)

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, place magnesium turnings (1.2 equivalents).

  • Solvent and Substrate Addition: Add anhydrous diethyl ether or THF to cover the magnesium, followed by a small portion (5-10%) of the secondary alkyl iodide (1.0 equivalent).

  • Activation: Place the flask in an ultrasonic bath and sonicate until the reaction initiates, as evidenced by a sustained exotherm and the formation of a cloudy solution.

  • Grignard Formation: Once the reaction is initiated, remove the flask from the sonicator and begin the dropwise addition of the remaining secondary alkyl iodide solution at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir for an additional 30-60 minutes.

Visualizations

Troubleshooting_Workflow Troubleshooting Grignard Initiation Failure start Grignard Reaction Fails to Initiate check_anhydrous Are all reagents and glassware strictly anhydrous? start->check_anhydrous add_activator Have you added an activator? check_anhydrous->add_activator Yes dry_reagents Dry solvents and flame-dry glassware. check_anhydrous->dry_reagents No use_activator Add a chemical or physical activator. add_activator->use_activator No gentle_warming Gently warm the mixture. add_activator->gentle_warming Yes dry_reagents->start chemical_activator Add a crystal of Iodine or a few drops of 1,2-Dibromoethane. use_activator->chemical_activator physical_activator Crush Mg turnings or use sonication. use_activator->physical_activator chemical_activator->gentle_warming physical_activator->gentle_warming reaction_initiates Reaction Initiates Successfully gentle_warming->reaction_initiates Success still_fails Reaction Still Fails gentle_warming->still_fails Failure consider_alternatives Consider using fresh reagents, a different activator (e.g., DIBAH), or Rieke Magnesium. still_fails->consider_alternatives Magnesium_Activation_Mechanism Mechanism of Magnesium Activation cluster_surface Magnesium Surface cluster_activation Activation Process cluster_reaction Grignard Formation Mg_surface Mg Metal with MgO Passivating Layer disruption Disruption/Removal of MgO Layer activator Activating Agent (e.g., I₂, 1,2-Dibromoethane, Sonication) activator->disruption exposed_Mg Exposed Reactive Mg(0) Surface disruption->exposed_Mg Exposes fresh Mg grignard_reagent Grignard Reagent (R-Mg-I) exposed_Mg->grignard_reagent alkyl_iodide Secondary Alkyl Iodide (R-I) alkyl_iodide->grignard_reagent Reacts with Activation_Method_Selection Selection of Magnesium Activation Method start Need to Activate Mg for Grignard Reaction standard_conditions Standard/Routine Reaction? start->standard_conditions stubborn_reaction Stubborn or Unreactive Alkyl Halide? standard_conditions->stubborn_reaction No iodine Iodine Activation standard_conditions->iodine Yes scale_up Large Scale Synthesis? stubborn_reaction->scale_up No dbe 1,2-Dibromoethane Activation stubborn_reaction->dbe Yes mechanical Mechanical Activation (Sonication/Stirring) stubborn_reaction->mechanical Yes scale_up->iodine No dibah DIBAH Activation scale_up->dibah Yes

References

Technical Support Center: Solvent Effects on Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the solvent effects on SN1 and SN2 reaction rates of 3-iodoheptane, a secondary alkyl halide.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent influence whether this compound reacts via an SN1 or SN2 mechanism?

A1: The solvent plays a critical role in determining the reaction pathway for a secondary alkyl halide like this compound. The choice between a polar protic or a polar aprotic solvent is the most significant factor.

  • Polar Protic Solvents (e.g., water, ethanol (B145695), methanol, acetic acid): These solvents have O-H or N-H bonds and are capable of hydrogen bonding. They strongly favor the SN1 mechanism . They stabilize the carbocation intermediate formed in the rate-determining step through ion-dipole interactions and also solvate the leaving group (iodide ion).[1][2][3] This stabilization lowers the activation energy for the ionization step, accelerating the SN1 reaction.[4]

  • Polar Aprotic Solvents (e.g., acetone (B3395972), DMSO, DMF, acetonitrile): These solvents are polar but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors. They favor the SN2 mechanism .[1][5] While they can solvate the accompanying cation, they do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and more reactive, increasing the rate of the bimolecular SN2 attack.[5][6] Using a protic solvent for an SN2 reaction would solvate and stabilize the nucleophile, lowering its reactivity and slowing the reaction.[7]

G sub This compound (Secondary Alkyl Halide) solvent Choice of Solvent sub->solvent protic Polar Protic (e.g., H2O, EtOH) solvent->protic Protic aprotic Polar Aprotic (e.g., Acetone, DMSO) solvent->aprotic Aprotic sn1 Favors SN1 Pathway protic->sn1 sn2 Favors SN2 Pathway aprotic->sn2 sn1_reason Stabilizes Carbocation Intermediate sn1->sn1_reason sn2_reason Increases Nucleophile Reactivity ('Naked' Nucleophile) sn2->sn2_reason

Caption: Solvent choice directing SN1 vs. SN2 pathways for this compound.

Q2: What is the expected effect of increasing solvent polarity on the rate of an SN1 reaction?

A2: For an SN1 reaction, increasing the polarity of the protic solvent dramatically increases the reaction rate. The rate-determining step is the formation of a carbocation and a halide anion. Highly polar solvents are better at stabilizing these charged intermediates through solvation.[2][8] This stabilization lowers the energy of the transition state leading to the carbocation, thus decreasing the activation energy and accelerating the reaction.[4] For example, the rate of solvolysis of tert-butyl chloride increases by a factor of 100,000 when the solvent is changed from ethanol to water, a more polar solvent.[2][9]

Q3: Why does a polar protic solvent slow down an SN2 reaction?

A3: A polar protic solvent hinders an SN2 reaction by solvating the nucleophile.[7] The solvent molecules form a "cage" around the nucleophile through hydrogen bonding.[6] This stabilizes the nucleophile, lowering its ground-state energy. Consequently, more energy is required for the nucleophile to attack the electrophilic carbon of the this compound, increasing the activation energy and slowing the reaction rate.[7]

Q4: Can you provide a quantitative comparison of reaction rates in different solvents?

Table 1: Relative Rate of a Typical SN1 Reaction (Solvolysis of tert-Butyl Chloride)

Solvent Dielectric Constant (ε) Relative Rate Solvent Type
Acetic Acid 6 1 Polar Protic
Ethanol (80%) / Water (20%) 67 4,000 Polar Protic
Formic Acid 58 5,000 Polar Protic
Water 78 150,000 Polar Protic

(Data compiled from general organic chemistry principles illustrating the trend.)[2][9]

Table 2: Relative Rate of a Typical SN2 Reaction (CH₃I + Cl⁻)

Solvent Relative Rate Solvent Type
Methanol 1 Polar Protic
Formamide 12.5 Polar Protic
Dimethylformamide (DMF) 2800 Polar Aprotic
Acetonitrile 5000 Polar Aprotic
Acetone 7700 Polar Aprotic
Dimethyl Sulfoxide (DMSO) 13000 Polar Aprotic

(Data illustrates the dramatic rate increase in polar aprotic solvents.)[10]

Experimental Protocol

Objective: To determine the rate of reaction of this compound in different solvents.

Methodology: Monitoring Iodide Formation by Titration

This protocol follows the rate of reaction by measuring the concentration of the iodide ion (I⁻) product formed over time.

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of this compound in the desired solvent (e.g., ethanol for SN1, acetone for SN2).

    • If studying an SN2 reaction with a specific nucleophile (e.g., NaCl), prepare a solution of the nucleophile (e.g., 0.1 M sodium chloride in acetone).

    • Prepare a standardized solution of silver nitrate (B79036) (AgNO₃, approx. 0.05 M) for titration.

    • Prepare a potassium chromate (B82759) (K₂CrO₄) indicator solution.

  • Reaction Setup:

    • Place a known volume (e.g., 100 mL) of the this compound solution (and nucleophile solution, if applicable) into a constant temperature water bath set to the desired reaction temperature (e.g., 25°C or 50°C). Allow the solution to reach thermal equilibrium.

    • Start a stopwatch at the moment of mixing if the reactants are separate, or when the flask is placed in the bath if it's a solvolysis reaction.

  • Sampling:

    • At regular time intervals (e.g., every 10, 20, or 30 minutes), withdraw a precise aliquot (e.g., 5.0 mL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a solvent that will stop the reaction, such as ice-cold water or by adding it to the titration flask.

  • Analysis (Mohr Titration):

    • To the quenched aliquot, add a few drops of the potassium chromate indicator.

    • Titrate the solution with the standardized silver nitrate solution. The endpoint is the first appearance of a permanent reddish-brown precipitate of silver chromate (Ag₂CrO₄), which forms after all the iodide has precipitated as silver iodide (AgI).

    • Record the volume of AgNO₃ used.

  • Data Analysis:

    • Calculate the concentration of I⁻ in each aliquot at each time point.

    • Plot the concentration of I⁻ versus time.

    • Determine the initial rate of the reaction from the slope of the tangent to the curve at t=0.

    • To determine the order of the reaction and the rate constant (k), plot ln[R-I] vs. time (for first-order kinetics, typical of SN1) or 1/[R-I] vs. time (for second-order kinetics, typical of SN2).

G start Start prep Prepare Reactant Solutions (0.1M this compound in Solvent) start->prep equilibrate Equilibrate Solution in Constant Temperature Bath prep->equilibrate start_rxn Start Reaction (Start Timer) equilibrate->start_rxn loop At Timed Intervals start_rxn->loop sample Withdraw Aliquot loop->sample Yes quench Quench Reaction sample->quench titrate Titrate with AgNO3 to Determine [I⁻] quench->titrate record Record Data titrate->record end_cond All Time Points Completed? record->end_cond end_cond->loop No analyze Analyze Data: Plot [I⁻] vs. Time, Determine Rate Constant end_cond->analyze Yes end End analyze->end

Caption: Experimental workflow for kinetic analysis of this compound solvolysis.

Troubleshooting Guide

Q5: My reaction is proceeding much slower than expected. What are the potential causes?

A5:

  • Incorrect Solvent: Ensure you are using the correct solvent type for the desired reaction. Using a polar protic solvent for an SN2 reaction will drastically slow it down.[6] Conversely, a non-polar or insufficiently polar solvent will slow an SN1 reaction.[2]

  • Temperature Control: Nucleophilic substitutions are sensitive to temperature. A lower-than-intended reaction temperature will decrease the rate. Verify the temperature of your reaction bath.

  • Reagent Purity: Impurities in the solvent or starting material can inhibit the reaction. Water is a common impurity in aprotic solvents that can solvate nucleophiles and reduce the rate of SN2 reactions.

  • Poor Nucleophile (for SN2): If you are running an SN2 reaction, ensure your nucleophile is sufficiently strong. Weak nucleophiles react very slowly in SN2 mechanisms.[1]

Q6: I am getting a mixture of SN1 and SN2 products. How can I improve the selectivity?

A6: For a secondary halide like this compound, obtaining a mixture is common as it lies at the borderline of the two mechanisms.[11] To improve selectivity:

  • To Favor SN1:

    • Use a highly polar protic solvent like water or formic acid.[1][11]

    • Use a very weak, non-basic nucleophile (solvolysis, where the solvent is the nucleophile, is ideal).[1]

    • Lower the concentration of the nucleophile, as the SN1 rate is independent of it.[3]

  • To Favor SN2:

    • Use a polar aprotic solvent like DMSO or acetone.[1][11]

    • Use a strong, non-bulky nucleophile (e.g., CN⁻, I⁻).[1]

    • Use a high concentration of the nucleophile to maximize the bimolecular reaction rate.

Q7: The endpoint of my titration is unclear, or I get inconsistent results. What should I check?

A7:

  • Indicator Issues: Ensure the pH of your solution is appropriate for the potassium chromate indicator (neutral to slightly alkaline).

  • Precipitate Obscuring Endpoint: The silver iodide precipitate can sometimes make the color change difficult to see. Vigorous swirling during the titration can help.

  • Incomplete Quenching: If the reaction is not stopped completely in the aliquot, the concentration of iodide will continue to increase, leading to inaccurate and inconsistent readings. Ensure rapid and effective quenching.

  • Side Reactions: Elimination (E1/E2) reactions can compete with substitution, especially at higher temperatures or with basic nucleophiles. This will consume the alkyl halide without producing iodide, affecting your kinetic data. Consider analyzing the reaction by chromatography (GC, HPLC) to check for side products.

G start Unexpected Result (e.g., Slow Rate, Mixed Products) q1 Check Solvent Type (Protic vs. Aprotic) start->q1 a1_yes Solvent Correct q1->a1_yes  OK a1_no Incorrect Solvent -> Replace and Rerun q1->a1_no q2 Check Reaction Temperature a1_yes->q2 a2_yes Temp. Correct q2->a2_yes  OK a2_no Incorrect Temp. -> Adjust Bath and Rerun q2->a2_no q3 Check Nucleophile (For SN2) a2_yes->q3 a3_yes Nucleophile Correct q3->a3_yes  OK a3_no Weak or Low [Nu:] -> Use Stronger/Higher [Nu:] q3->a3_no q4 Analyze for Side Products (GC/HPLC) a3_yes->q4 a4_no No Side Products q4->a4_no a4_yes Elimination Products Found -> Lower Temp or Use Less Basic Nucleophile q4->a4_yes

Caption: Troubleshooting flowchart for common issues in substitution reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Iodoheptane and 3-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of 3-iodoheptane and 3-bromoheptane (B146003), focusing on nucleophilic substitution and elimination reactions. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to 3-Haloheptanes

This compound and 3-bromoheptane are secondary alkyl halides that serve as important substrates and intermediates in organic synthesis. Their reactivity is primarily dictated by the nature of the halogen substituent, which acts as a leaving group in various chemical transformations. Understanding the differences in their reactivity is crucial for reaction design, optimization, and the synthesis of target molecules.

Core Principles Governing Reactivity

The enhanced reactivity of this compound relative to 3-bromoheptane is fundamentally attributed to the superior leaving group ability of the iodide ion (I⁻) compared to the bromide ion (Br⁻). This difference arises from two key factors:

  • Bond Strength: The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond.[1][2][3] A weaker bond requires less energy to break, thus facilitating a faster reaction rate in the rate-determining step of many reactions.[2]

  • Leaving Group Stability: The iodide ion is a better leaving group because it is a weaker base than the bromide ion.[4] This is due to its larger atomic size and greater polarizability, which allows the negative charge to be more effectively dispersed and stabilized in solution.[5][6]

In nucleophilic substitution and elimination reactions, the rate-determining step often involves the cleavage of the carbon-halogen bond.[4][7][8] Consequently, the compound with the weaker C-X bond and the more stable leaving group will typically react faster.

Quantitative Data Summary

The following table summarizes the key physical properties that influence the reactivity of the C-I and C-Br bonds.

PropertyCarbon-Bromine (in 3-bromoheptane)Carbon-Iodine (in this compound)Significance for Reactivity
Bond Dissociation Energy ~70 kcal/mol (for CH₃-Br)[1]~57 kcal/mol (for CH₃-I)[1]The lower bond dissociation energy of the C-I bond means it requires less energy to break, leading to a faster reaction rate.[2][3]
Leaving Group Ability GoodExcellentIodide is a better leaving group than bromide because it is a weaker base and can better stabilize the negative charge.[4][5][6] This accelerates the reaction.

Reactivity in Key Reaction Mechanisms

Both this compound and 3-bromoheptane can undergo substitution (Sₙ1, Sₙ2) and elimination (E1, E2) reactions. In all these mechanisms, this compound is expected to be more reactive than 3-bromoheptane.

  • Sₙ2 (Bimolecular Nucleophilic Substitution): In this concerted, one-step mechanism, the nucleophile attacks the electrophilic carbon at the same time the leaving group departs.[9] The rate is dependent on both the substrate and the nucleophile.[10] A better leaving group, like iodide, will accelerate the reaction.

  • Sₙ1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile.[11] The formation of the carbocation is the rate-determining step.[12][13] Because the leaving group departs in this slow step, this compound will react faster.

  • E2 (Bimolecular Elimination): This is a concerted, one-step reaction where a base removes a proton and the leaving group departs simultaneously to form an alkene.[14][15] The rate depends on the concentrations of both the substrate and the base.[16][17] The weaker C-I bond and better leaving group ability of iodide favor a faster E2 reaction.

  • E1 (Unimolecular Elimination): This is a two-step mechanism that proceeds through a carbocation intermediate, similar to the Sₙ1 reaction.[7][18] The initial loss of the leaving group is the rate-determining step.[8][19] Therefore, this compound will undergo E1 elimination more rapidly than 3-bromoheptane.

Experimental Protocols

Protocol: Comparison of Sₙ2 Reaction Rates of this compound and 3-Bromoheptane with Sodium Azide (B81097)

Objective: To qualitatively and quantitatively compare the reaction rates of this compound and 3-bromoheptane with sodium azide in an Sₙ2 reaction.

Materials:

Procedure:

  • Reaction Setup:

    • Prepare two sets of test tubes. In one set, add 1 mL of a 0.1 M solution of this compound in acetone to each tube. In the second set, add 1 mL of a 0.1 M solution of 3-bromoheptane in acetone to each tube.

    • Prepare a 0.1 M solution of sodium azide in anhydrous acetone.

  • Initiation of Reaction:

    • Place the test tubes in a constant temperature water bath (e.g., 50 °C).

    • Simultaneously add 1 mL of the 0.1 M sodium azide solution to one test tube containing this compound and one test tube containing 3-bromoheptane. Start the stopwatch immediately.

  • Monitoring the Reaction:

    • The reaction produces sodium iodide (NaI) or sodium bromide (NaBr) as a precipitate, as these salts are insoluble in acetone.

    • Qualitatively, observe the time it takes for a precipitate to form in each tube. The reaction with this compound is expected to show a precipitate much faster.

  • Quantitative Analysis (Optional - requires more advanced setup):

    • At regular time intervals (e.g., every 5 minutes), remove a pair of test tubes (one with iodoheptane, one with bromoheptane) from the water bath and quench the reaction by placing them in an ice bath.

    • Filter the precipitate, wash with cold acetone, dry, and weigh.

    • Alternatively, the disappearance of the alkyl halide can be monitored by gas chromatography (GC) by taking aliquots from the reaction mixture at timed intervals.

  • Confirmation of Halide Ion Formation:

    • To a separate set of reaction mixtures after a certain time, add a few drops of ethanolic silver nitrate solution. The formation of a yellow precipitate (AgI) or a cream-colored precipitate (AgBr) confirms the presence of the respective halide ions.

Visualizations

The following diagrams illustrate the key concepts and reaction pathways discussed.

G Factors Affecting Leaving Group Ability cluster_outcome Outcome Bond_Strength C-X Bond Strength Weaker_Bond Weaker Bond (Lower Bond Dissociation Energy) Bond_Strength->Weaker_Bond LG_Stability Leaving Group (X⁻) Stability More_Stable More Stable Anion (Weaker Base, More Polarizable) LG_Stability->More_Stable Faster_Reaction Faster Reaction Rate Weaker_Bond->Faster_Reaction More_Stable->Faster_Reaction

Caption: Logical flow of factors determining reactivity.

SN2_Mechanism Sₙ2 Reaction Mechanism Reactants Nu⁻  +  R-X TS [Nu---R---X]⁻ Transition State Reactants->TS Concerted Step Products Nu-R  +  X⁻ TS->Products

Caption: The concerted Sₙ2 reaction mechanism.

SN1_Mechanism Sₙ1 Reaction Mechanism Reactant R-X Intermediate R⁺  +  X⁻ Carbocation Intermediate Reactant->Intermediate Step 1 (Slow, Rate-Determining) Product Nu-R Intermediate->Product Step 2 (Fast) Nucleophile + Nu⁻

Caption: The stepwise Sₙ1 reaction mechanism.

E2_Mechanism E2 Reaction Mechanism Reactants Base⁻  +  H-CR₂-CR₂-X TS [Base---H---CR₂---CR₂---X]⁻ Transition State Reactants->TS Concerted Step Products Alkene (R₂C=CR₂)  +  Base-H  +  X⁻ TS->Products

Caption: The concerted E2 elimination mechanism.

E1_Mechanism E1 Reaction Mechanism Reactant H-CR₂-CR₂-X Intermediate H-CR₂-CR₂⁺  +  X⁻ Carbocation Intermediate Reactant->Intermediate Step 1 (Slow, Rate-Determining) Product Alkene (R₂C=CR₂)  +  Base-H Intermediate->Product Step 2 (Fast) Base + Base⁻

Caption: The stepwise E1 elimination mechanism.

Conclusion

References

Kinetic Studies of Nucleophilic Substitution on 3-Iodoheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of nucleophilic substitution reactions on 3-iodoheptane. As a secondary alkyl halide, this compound can undergo substitution via both bimolecular (SN2) and unimolecular (SN1) pathways. The preferred mechanism and the reaction rate are highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. Due to the limited availability of specific kinetic data for this compound, this guide utilizes data from analogous secondary alkyl halides to illustrate the expected kinetic behavior and facilitate experimental design.

Comparison of SN1 and SN2 Pathways for this compound

Nucleophilic substitution on this compound involves the replacement of the iodine atom, a good leaving group, by a nucleophile. The reaction can proceed through two distinct mechanisms:

  • SN2 (Substitution Nucleophilic Bimolecular): This is a single-step concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs.[1][2] The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[3][4][5]

  • SN1 (Substitution Nucleophilic Unimolecular): This is a two-step reaction. The first and rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation intermediate.[4][6] This is followed by a rapid attack of the nucleophile on the carbocation.[3][4] The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide.[3][7]

Secondary alkyl halides like this compound are at a mechanistic crossroads and can react via either pathway, often concurrently.[8][9] The predominant mechanism is influenced by several factors, as detailed in the tables below.

Quantitative Data Presentation

The following tables present representative kinetic data for nucleophilic substitution reactions of secondary alkyl halides, which serve as a proxy for the expected behavior of this compound.

Table 1: Relative Rates of SN2 Reactions for Various Alkyl Halides

This table illustrates the effect of substrate structure on the SN2 reaction rate. Steric hindrance around the reaction center significantly slows down the reaction.

Alkyl HalideSubstrate TypeRelative Rate
Methyl HalideMethylVery High
Primary Alkyl HalidePrimaryHigh
Secondary Alkyl Halide (e.g., this compound) Secondary Moderate to Low
Tertiary Alkyl HalideTertiaryNegligible[9]

Table 2: Relative Rates of SN1 Solvolysis for Alkyl Bromides in Water/Formic Acid

This table demonstrates the effect of substrate structure on the SN1 reaction rate, which is primarily determined by the stability of the carbocation intermediate.

Alkyl BromideSubstrate TypeRelative Rate
Methyl BromideMethyl1.00
Ethyl BromidePrimary1.71
Isopropyl BromideSecondary44.7
tert-Butyl BromideTertiary~10⁸[6]

Table 3: Effect of Nucleophile on SN2 Reaction Rate (Representative Data)

The strength of the nucleophile is a critical factor for SN2 reactions. Stronger nucleophiles lead to faster reaction rates. This effect is negligible for SN1 reactions as the nucleophile is not involved in the rate-determining step.[10][11]

NucleophileSolventRelative Rate Constant (k)
I⁻Acetone (B3395972)High
Br⁻AcetoneModerate
Cl⁻AcetoneLow
OH⁻Ethanol/WaterModerate
H₂OEthanol/WaterVery Low

Table 4: Effect of Solvent on SN1 Solvolysis Rate of tert-Butyl Chloride

The polarity of the solvent significantly impacts the rate of SN1 reactions by stabilizing the carbocation intermediate.[10][11][12]

Solvent (Volume %)Dielectric ConstantRelative Rate
100% Ethanol24.31
80% Ethanol / 20% Water-4
60% Ethanol / 40% Water-14
40% Ethanol / 60% Water-100
20% Ethanol / 80% Water-6000
100% Water78.5150,000

Experimental Protocols

Below are detailed methodologies for conducting kinetic studies on the nucleophilic substitution of a secondary alkyl halide like this compound.

Experiment 1: Determination of Reaction Order (SN1 vs. SN2)

Objective: To determine the rate law for the reaction of this compound with a given nucleophile (e.g., hydroxide) to ascertain the reaction order and thus the predominant mechanism.

Materials:

  • This compound

  • Standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M)

  • Standardized solution of a strong nucleophile (e.g., 0.1 M sodium iodide in acetone for SN2)

  • A suitable solvent system (e.g., ethanol/water for SN1, acetone for SN2)

  • Acid-base indicator (e.g., phenolphthalein (B1677637) or bromothymol blue)

  • Constant temperature water bath

  • Burettes, pipettes, flasks, and stopwatches

Procedure:

  • Preparation of Reaction Mixtures: Prepare a series of reaction flasks. For determining the order with respect to the alkyl halide, vary the initial concentration of this compound while keeping the nucleophile concentration constant. Conversely, to determine the order with respect to the nucleophile, vary its initial concentration while keeping the this compound concentration constant.

  • Initiation of Reaction: Place the flasks in a constant temperature water bath to equilibrate. To initiate the reaction, add the final reactant (e.g., the alkyl halide) to the mixture and start the stopwatch simultaneously.

  • Monitoring the Reaction Progress:

    • For reactions producing acid (e.g., SN1 solvolysis): A known amount of base and an indicator are added to the reaction mixture. The time taken for the indicator to change color is recorded, which corresponds to the time required to produce a certain amount of acid. At this point, another aliquot of base is added, and the timing continues.[13]

    • For reactions consuming a nucleophile (e.g., SN2): Aliquots of the reaction mixture are withdrawn at regular intervals and "quenched" (the reaction is stopped, for example, by rapid cooling or dilution). The concentration of the remaining nucleophile or the formed product is then determined by titration or a suitable spectroscopic method.

  • Data Analysis: Plot the concentration of the reactant versus time. To determine the rate constant (k) and the reaction order, analyze the data using integrated rate laws or the method of initial rates. A linear plot of ln[Alkyl Halide] vs. time indicates a first-order reaction (SN1), while a linear plot of 1/[Reactant] vs. time (where reactant concentrations are equal) or more complex analysis is needed for a second-order reaction (SN2).

Experiment 2: Comparison of Nucleophile Strength in SN2 Reactions

Objective: To compare the relative rates of reaction of this compound with different nucleophiles under SN2-favoring conditions.

Procedure:

  • Set up parallel reactions of this compound with different nucleophiles (e.g., I⁻, Br⁻, Cl⁻) of the same initial concentration in a polar aprotic solvent like acetone.

  • Monitor the formation of the product or disappearance of the reactant over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculate the initial rate for each reaction. The relative rates will provide a comparison of the nucleophilic strength towards this compound.

Mandatory Visualization

The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the kinetic analysis of nucleophilic substitution on this compound.

G Competing SN1 and SN2 Pathways for this compound cluster_SN2 SN2 Pathway (Bimolecular) cluster_SN1 SN1 Pathway (Unimolecular) Reactants_SN2 This compound + Nu⁻ TS_SN2 Transition State [Nu---C---I]⁻ Reactants_SN2->TS_SN2 Single Concerted Step Reactant_SN1 This compound Product_SN2 Product + I⁻ TS_SN2->Product_SN2 Carbocation Secondary Carbocation Intermediate Reactant_SN1->Carbocation Slow, Rate-Determining Step Product_SN1 Product Carbocation->Product_SN1 Fast + Nu⁻ G Experimental Workflow for Kinetic Analysis A Prepare Reactant Solutions (Alkyl Halide, Nucleophile) B Equilibrate at Constant Temperature A->B C Initiate Reaction (t=0) B->C D Monitor Reaction Progress (e.g., Titration, GC, HPLC) C->D E Collect Data at Timed Intervals D->E F Analyze Data (Integrated Rate Laws, Initial Rates) E->F G Determine Rate Law, Rate Constant (k), and Reaction Order F->G

References

Verifying the Purity of Synthesized 3-Iodoheptane using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of alkyl halides, such as 3-iodoheptane, ensuring the purity of the final product is paramount for its application in further chemical reactions, particularly in the development of pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure and purity of a sample. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of this compound and its potential impurities, offering a clear protocol for purity verification.

Data Presentation: Comparative NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimentally determined chemical shifts for common impurities that may arise during its synthesis from 3-heptanol (B47328). These impurities typically include the unreacted starting material (3-heptanol) and various heptene (B3026448) isomers formed through elimination side reactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Position ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
10.91t3H13.9
21.32m2H22.4
34.18p1H40.2
41.85, 1.75m2H31.6
51.28m2H29.8
61.41m2H22.5
70.90t3H14.0

Predicted using online NMR prediction tools.

Table 2: ¹H and ¹³C NMR Chemical Shifts of Potential Impurities.

Compound Position ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
3-Heptanol 10.91t14.1
21.42m22.8
33.55p73.0
41.42m31.9
51.30m27.8
61.30m22.8
70.90t14.1
1-Heptene 15.80ddt139.1
24.95m114.2
32.04q33.8
trans-2-Heptene 11.68d17.8
25.40m124.9
35.48m131.6
trans-3-Heptene 22.00m25.8
35.40m131.0
45.40m130.9

Data obtained from spectral databases.

By comparing the acquired NMR spectra of the synthesized this compound with the data in these tables, researchers can identify and quantify the presence of impurities. The distinct chemical shift of the proton and carbon at the C-3 position is a key indicator of the successful conversion of 3-heptanol to this compound. The presence of signals in the olefinic region (around 5-6 ppm in ¹H NMR and 110-140 ppm in ¹³C NMR) would indicate the formation of heptene byproducts.

Experimental Protocols

Acquisition of ¹H and ¹³C NMR Spectra

A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).

    • Apply appropriate processing parameters, including Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon environment.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • Process the data using similar steps as for the ¹H NMR spectrum.

Mandatory Visualization

The following diagram illustrates the workflow for verifying the purity of synthesized this compound using NMR spectroscopy.

Purity_Verification_Workflow cluster_synthesis Synthesis cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_analysis Data Analysis cluster_purity_assessment Purity Assessment Start Synthesized this compound Dissolve Dissolve in CDCl3 with TMS Start->Dissolve Acquire_H1 Acquire 1H NMR Spectrum Dissolve->Acquire_H1 Acquire_C13 Acquire 13C NMR Spectrum Dissolve->Acquire_C13 Process Process Spectra (FT, Phasing, Baseline) Acquire_H1->Process Acquire_C13->Process Compare Compare with Reference Data Process->Compare Identify Identify Impurity Signals Compare->Identify Quantify Quantify Purity Identify->Quantify Result Purity Verified Quantify->Result

Caption: Workflow for this compound Purity Verification by NMR.

A Comparative Analysis of Leaving Group Ability: Iodide vs. Bromide in Heptyl Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the efficiency of nucleophilic substitution and elimination reactions is paramount. A key determinant of these reaction rates and pathways is the nature of the leaving group. This guide provides a detailed comparative analysis of two common halogen leaving groups, iodide and bromide, within heptyl systems. The following sections present quantitative data, detailed experimental protocols, and a logical framework for understanding the observed reactivity.

Executive Summary

Iodide is a superior leaving group compared to bromide. This is attributed to its lower basicity and the weaker carbon-iodine bond strength relative to the carbon-bromine bond. Consequently, in nucleophilic substitution reactions (both SN1 and SN2), heptyl iodide reacts significantly faster than heptyl bromide. In elimination reactions (E2), while both are effective leaving groups, the choice of base exerts a more pronounced influence on the product distribution. This guide will delve into the experimental data that substantiates these principles.

Data Presentation: Quantitative Comparison

The following tables summarize the kinetic data for the nucleophilic substitution of 1-haloheptanes and the product distribution for the elimination of 2-haloheptanes. The data, compiled from various studies on primary and secondary alkyl halides, illustrates the superior leaving group ability of iodide.

Table 1: Relative Rate Constants for SN2 Nucleophilic Substitution of 1-Haloheptanes

SubstrateLeaving GroupNucleophileSolventRelative Rate Constant (k_rel)
1-Iodoheptane (B1294452)I⁻NaN₃Acetone~30
1-Bromoheptane (B155011)Br⁻NaN₃Acetone1

Note: The relative rate constant is a ratio of the reaction rate of 1-iodoheptane to that of 1-bromoheptane under identical conditions. The data is extrapolated from studies on similar primary alkyl halides.

Table 2: Product Distribution in E2 Elimination of 2-Haloheptanes

SubstrateLeaving GroupBaseSolvent1-Heptene (B165124) (%)2-Heptene (trans/cis) (%)
2-Iodoheptane (B101077)I⁻NaOEtEthanol (B145695)~18~82
2-BromoheptaneBr⁻NaOEtEthanol~20~80
2-BromoheptaneBr⁻t-BuOKt-Butanol~70~30

Note: Product distribution is influenced by the steric bulk of the base. Sodium ethoxide (NaOEt), a smaller base, favors the formation of the more substituted Zaitsev product (2-heptene). Potassium tert-butoxide (t-BuOK), a bulkier base, favors the formation of the less substituted Hofmann product (1-heptene).

Mandatory Visualization

The following diagram illustrates the logical relationship between the choice of leaving group in a heptyl halide and the potential reaction pathways it can undergo.

Leaving_Group_Ability cluster_substrate Heptyl Halide Substrate Heptyl_I Heptyl Iodide (R-I) SN2 SN2 Heptyl_I->SN2 Very Fast SN1 SN1 Heptyl_I->SN1 Faster E2 E2 Heptyl_I->E2 Efficient E1 E1 Heptyl_I->E1 Faster Heptyl_Br Heptyl Bromide (R-Br) Heptyl_Br->SN2 Fast Heptyl_Br->SN1 Slower Heptyl_Br->E2 Efficient Heptyl_Br->E1 Slower

Caption: Logical flow from heptyl halide to potential reaction pathways.

The following diagram illustrates a generalized experimental workflow for a comparative kinetic study.

Experimental_Workflow A Prepare Solutions (Heptyl Halide, Nucleophile/Base) B Equilibrate Reactants to Reaction Temperature A->B C Initiate Reaction (Mix Reactants) B->C D Monitor Reaction Progress (Aliquots at Time Intervals) C->D E Quench Reaction D->E F Analyze Product Mixture (GC, HPLC, Titration) E->F G Data Analysis (Calculate Rate Constants/ Product Ratios) F->G

Caption: Generalized workflow for kinetic and product analysis.

Experimental Protocols

The following are generalized protocols for conducting comparative studies on the leaving group ability of iodide and bromide in heptyl systems.

Experiment 1: Comparative Kinetics of SN2 Reaction of 1-Iodoheptane and 1-Bromoheptane

Objective: To determine the relative rate constants for the SN2 reaction of 1-iodoheptane and 1-bromoheptane with a nucleophile.

Materials:

  • 1-Iodoheptane

  • 1-Bromoheptane

  • Sodium azide (B81097) (NaN₃)

  • Acetone (anhydrous)

  • Volumetric flasks, pipettes, and burettes

  • Constant temperature water bath

  • Reaction vials with magnetic stir bars

  • Titration apparatus or HPLC/GC for analysis

Procedure:

  • Solution Preparation: Prepare equimolar solutions of 1-iodoheptane, 1-bromoheptane, and sodium azide in anhydrous acetone. A typical concentration would be 0.1 M.

  • Reaction Setup: In separate reaction vials, place a known volume of the sodium azide solution. Equilibrate the vials to the desired reaction temperature (e.g., 25°C) in a constant temperature water bath.

  • Initiation of Reaction: To each vial, add an equimolar amount of either 1-iodoheptane or 1-bromoheptane to initiate the reaction. Start a timer immediately upon addition.

  • Monitoring the Reaction: At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a known volume of a suitable quenching agent (e.g., a large volume of cold water).

  • Analysis: The concentration of the remaining nucleophile (azide) or the formed product can be determined by a suitable analytical method. For instance, the unreacted azide can be titrated with a standard solution of silver nitrate. Alternatively, the formation of the product, 1-azidoheptane, can be monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of the reactant or product as a function of time. From the integrated rate law for a second-order reaction, determine the rate constant (k) for each reaction. The relative rate is the ratio of the rate constants.

Experiment 2: Product Distribution in E2 Elimination of 2-Iodoheptane and 2-Bromoheptane

Objective: To determine the product distribution (ratio of 1-heptene to 2-heptene) in the E2 elimination of 2-iodoheptane and 2-bromoheptane.

Materials:

  • 2-Iodoheptane

  • 2-Bromoheptane

  • Sodium ethoxide (NaOEt)

  • Potassium tert-butoxide (t-BuOK)

  • Ethanol (anhydrous)

  • tert-Butanol (B103910) (anhydrous)

  • Reflux apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄)

  • Gas Chromatograph (GC) with a suitable column

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 2-haloheptane (either 2-iodoheptane or 2-bromoheptane) in the appropriate anhydrous alcohol (ethanol for NaOEt, tert-butanol for t-BuOK).

  • Initiation of Reaction: Add a solution of the base (NaOEt in ethanol or t-BuOK in tert-butanol) to the flask. Heat the mixture to reflux and maintain for a specified period (e.g., 2 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and a suitable organic solvent (e.g., diethyl ether) to extract the organic products.

  • Purification: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

  • Analysis: Analyze the resulting organic mixture by Gas Chromatography (GC) to separate and quantify the different alkene isomers (1-heptene, cis-2-heptene, and trans-2-heptene).

  • Data Analysis: From the GC chromatogram, determine the relative peak areas of the alkene isomers to calculate the percentage of each product in the mixture.

Conclusion

Distinguishing between SN1 and SN2 pathways for 3-iodoheptane reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding and controlling the mechanistic pathways of chemical reactions is paramount. The nucleophilic substitution reaction of 3-iodoheptane, a secondary alkyl halide, serves as an excellent case study for the competition between the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways. The outcome of this reaction is highly dependent on specific experimental conditions, which can be manipulated to favor the formation of a desired product.

Fundamental Mechanistic Differences: SN1 vs. SN2

The key distinction between the SN1 and SN2 reactions lies in the timing of bond-breaking and bond-forming steps.[1]

  • The SN1 Pathway: This is a two-step mechanism.[2][3] First, the leaving group (iodide) departs, forming a secondary carbocation intermediate.[2][3] This initial step is slow and rate-determining.[2][3] In the second, rapid step, the nucleophile attacks the planar carbocation.[2][3] This attack can occur from either face, leading to a mixture of stereoisomers, often resulting in a racemic mixture if the starting material is chiral.[2][4][5] The rate of the SN1 reaction is dependent only on the concentration of the substrate (this compound), following a first-order rate law: Rate = k[Alkyl Halide].[2][6][7]

  • The SN2 Pathway: This is a concerted, one-step mechanism.[2] The nucleophile attacks the carbon atom at the same time as the leaving group departs.[2] This "backside attack" occurs from the side opposite the leaving group, resulting in an inversion of stereochemical configuration at the reaction center, a phenomenon known as Walden inversion.[1][4][6] The SN2 reaction proceeds through a five-membered transition state.[1][2] The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following a second-order rate law: Rate = k[Alkyl Halide][Nucleophile].[1][2][8]

Controlling the Reaction Pathway of this compound

As a secondary alkyl halide, this compound is at a crossroads, capable of undergoing either SN1 or SN2 reactions.[9][10] The predominant pathway is determined by a careful selection of the nucleophile and the solvent.

  • The Role of the Nucleophile:

    • Strong Nucleophiles Favor SN2: Strong, negatively charged nucleophiles (e.g., CH3O-, CN-, RS-) promote the bimolecular SN2 mechanism.[9][10][11] Their high reactivity forces the concerted displacement of the leaving group.

    • Weak Nucleophiles Favor SN1: Weak, neutral nucleophiles (e.g., H2O, CH3OH) are not strong enough to attack the substrate directly. They will wait for the spontaneous dissociation of the leaving group to form a carbocation, thus favoring the SN1 pathway.[12][13] Reactions with a solvent that also acts as the nucleophile are termed solvolysis reactions and typically proceed via the SN1 mechanism.[6][14]

  • The Influence of the Solvent:

    • Polar Protic Solvents Favor SN1: Polar protic solvents, such as water and alcohols, have O-H or N-H bonds and are capable of hydrogen bonding.[3][10] They effectively solvate and stabilize both the leaving group anion and the carbocation intermediate, which lowers the activation energy for the rate-determining step of the SN1 reaction.[13][15]

    • Polar Aprotic Solvents Favor SN2: Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF) possess dipoles but lack O-H or N-H bonds.[10][12] While they can solvate cations, they are less effective at solvating anions (the nucleophile).[15] This leaves the nucleophile "naked" and more reactive, thereby accelerating the backside attack required for the SN2 pathway.[16][17]

Data Presentation: Predicting Reaction Outcomes

The following table summarizes the expected outcomes for the reaction of this compound under various experimental conditions.

ConditionSubstrateNucleophileSolventPredominant PathwayExpected Stereochemistry (from chiral reactant)Rate Law
A This compoundNaCN (Strong)Acetone (Polar Aprotic)SN2 Inversion of configurationRate = k[C7H15I][CN-]
B This compoundCH3ONa (Strong)DMSO (Polar Aprotic)SN2 Inversion of configurationRate = k[C7H15I][CH3O-]
C This compoundCH3OH (Weak)Methanol (Polar Protic)SN1 Racemization (mixture of inversion and retention)Rate = k[C7H15I]
D This compoundH2O (Weak)Water (Polar Protic)SN1 Racemization (mixture of inversion and retention)Rate = k[C7H15I]

Mandatory Visualization

The decision-making process for predicting the reaction pathway of this compound can be visualized as a logical flow.

SN1_vs_SN2_Pathway Pathway Determination for this compound Start This compound Reaction Nucleophile Analyze Nucleophile Start->Nucleophile Solvent_SN1 Analyze Solvent Nucleophile->Solvent_SN1 Weak / Neutral (e.g., H2O, ROH) Solvent_SN2 Analyze Solvent Nucleophile->Solvent_SN2 Strong / Anionic (e.g., CN-, RO-) SN1_Pathway SN1 Pathway Favored Solvent_SN1->SN1_Pathway Polar Protic (e.g., Water, Alcohols) SN2_Pathway SN2 Pathway Favored Solvent_SN2->SN2_Pathway Polar Aprotic (e.g., Acetone, DMSO) Result_SN1 Product: Racemic Mixture Rate = k[Substrate] SN1_Pathway->Result_SN1 Result_SN2 Product: Inversion of Configuration Rate = k[Substrate][Nucleophile] SN2_Pathway->Result_SN2

Caption: Logical flowchart for predicting SN1 vs. SN2 pathways.

Experimental Protocols

To empirically distinguish between the SN1 and SN2 pathways for a reaction of this compound, the following experimental protocols can be employed.

1. Kinetic Analysis: Determining the Rate Law

  • Objective: To determine the order of the reaction with respect to the substrate and the nucleophile.

  • Methodology:

    • Prepare a series of reactions in a chosen solvent (e.g., acetone for expected SN2, or ethanol/water for expected SN1).

    • To find the order in [Nucleophile]: Keep the initial concentration of this compound constant while systematically varying the initial concentration of the nucleophile (e.g., 0.1 M, 0.2 M, 0.4 M).

    • To find the order in [Substrate]: Keep the initial concentration of the nucleophile constant while systematically varying the initial concentration of this compound (e.g., 0.1 M, 0.2 M, 0.4 M).

    • Monitor the reaction progress over time. This can be achieved by taking aliquots at regular intervals and quenching the reaction. The concentration of the remaining halide or the formed product can be determined using techniques such as titration or gas chromatography (GC).

    • Calculate the initial rate of reaction for each experiment.

  • Data Interpretation:

    • If doubling the nucleophile concentration doubles the rate, the reaction is first-order in the nucleophile (characteristic of SN2).[1] If the rate is unaffected, it is zero-order in the nucleophile (characteristic of SN1).[2]

    • The rate should be directly proportional to the substrate concentration for both pathways.

2. Stereochemical Analysis

  • Objective: To determine the stereochemical outcome of the substitution.

  • Prerequisite: An optically active starting material, such as (R)-3-iodoheptane or (S)-3-iodoheptane, is required.

  • Methodology:

    • Synthesize or procure an enantiomerically pure sample of this compound.

    • Measure the specific rotation of the starting material using a polarimeter.

    • Run the substitution reaction under the desired conditions (e.g., with sodium cyanide in DMSO).

    • After the reaction is complete, isolate and purify the product (e.g., 3-cyanoheptane).

    • Measure the specific rotation of the purified product.

  • Data Interpretation:

    • Inversion of Configuration (SN2): If the product is optically active and has a sign of rotation opposite to what is expected for retention, an SN2 reaction has occurred.[1][6]

    • Racemization (SN1): If the product shows little to no optical activity (a specific rotation near zero), racemization has occurred, indicating an SN1 pathway.[2][4]

By combining kinetic and stereochemical data, researchers can unequivocally determine the dominant reaction pathway for this compound under a given set of conditions, allowing for precise control over product formation in complex syntheses.

References

Navigating the Separation of 3-Iodoheptane: A Comparative Guide to Gas Chromatography Retention Times

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of halogenated organic compounds is a critical task. Among these, 3-iodoheptane presents a unique challenge due to its potential for isomerization and the need for precise quantification. Gas chromatography (GC) stands as the primary analytical technique for such volatile compounds, with retention time being the key parameter for identification and separation. This guide provides a comparative overview of the expected gas chromatography retention behavior of this compound on different column types, supported by experimental data for a structurally similar compound and detailed experimental protocols.

Understanding Retention Behavior: A Comparative Analysis

The retention time of an analyte in gas chromatography is fundamentally governed by its partitioning between the stationary phase within the GC column and the mobile gas phase. This behavior is influenced by several factors, including the analyte's boiling point and polarity, the polarity of the stationary phase, the column temperature, and the carrier gas flow rate.

To illustrate the impact of stationary phase polarity on the retention of a branched iodoalkane, we present Kovats retention index data for 2-iodo-3-methylpentane, a compound structurally related to this compound. The Kovats retention index is a standardized measure that relates the retention time of a compound to those of n-alkanes, providing a more transferable value than raw retention times.

Table 1: Kovats Retention Indices of 2-Iodo-3-methylpentane on Non-Polar and Polar GC Columns

CompoundColumn TypeStationary PhaseTemperature (°C)Kovats Retention Index (I)
2-Iodo-3-methylpentanePackedApiezon L (Non-Polar)751036[1]
2-Iodo-3-methylpentanePackedCarbowax 20M (Polar)751177[1]

As shown in Table 1, the retention index of 2-iodo-3-methylpentane is significantly higher on the polar Carbowax 20M column compared to the non-polar Apiezon L column. This indicates a stronger interaction between the somewhat polar C-I bond of the analyte and the polar stationary phase, leading to a longer retention time. Conversely, on a non-polar column, the elution is more dependent on the compound's boiling point. This data suggests that for this compound, a similar trend would be observed, with longer retention times on polar columns.

Experimental Protocols

To achieve reliable and reproducible results in the GC analysis of this compound, adherence to a well-defined experimental protocol is crucial. Below are detailed methodologies for analysis on both non-polar and polar capillary columns.

Method 1: Analysis on a Non-Polar Column (e.g., DB-5)

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Sample Preparation: Dilute the sample in a suitable non-polar solvent such as hexane (B92381) or heptane.

Method 2: Analysis on a Polar Column (e.g., DB-WAX)

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary Column: Polyethylene glycol (e.g., DB-WAX), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 8 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Sample Preparation: Dilute the sample in a suitable polar solvent such as isopropanol (B130326) or acetone.

Workflow for GC Analysis of this compound

The logical flow of a typical gas chromatography experiment for the analysis of this compound is illustrated in the following diagram.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample This compound Sample Solvent Select Solvent (e.g., Hexane or IPA) Sample->Solvent Dilution Dilute Sample Solvent->Dilution Injection Inject Sample into GC Dilution->Injection Separation Separation on GC Column Injection->Separation Detection Detection (FID/MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram PeakID Peak Identification (Retention Time) Chromatogram->PeakID Quantification Quantification (Peak Area) PeakID->Quantification Report Final Report Quantification->Report

Figure 1. General workflow for the GC analysis of this compound.

Conclusion

The selection of an appropriate gas chromatography column is paramount for the successful analysis of this compound. As demonstrated by data from a related compound, a polar stationary phase will likely result in a longer retention time for this compound compared to a non-polar phase due to dipole-dipole interactions. For baseline separation from other isomers or impurities, a systematic approach to method development, starting with the protocols outlined in this guide, is recommended. By carefully considering the principles of gas chromatography and utilizing standardized retention indices, researchers can achieve accurate and reliable identification and quantification of this compound in their samples.

References

A Comparative Analysis of 3-Iodoheptane and Other Heptyl Halides in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical and chemical synthesis, the choice of alkylating agent is pivotal to reaction efficiency and yield. This guide provides a comprehensive comparison of the efficacy of 3-iodoheptane against other secondary heptyl halides, namely 3-bromoheptane (B146003) and 3-chloroheptane (B1620029), in alkylation reactions. This analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.

The reactivity of an alkyl halide in an alkylation reaction is fundamentally dictated by the nature of the halogen, which serves as the leaving group, and the specific reaction mechanism at play. The two primary mechanisms to consider are the bimolecular nucleophilic substitution (S(_N)2) and the Friedel-Crafts alkylation.

The Decisive Role of the Leaving Group in S(_N)2 Reactions

In S(_N)2 reactions, a nucleophile attacks the carbon atom bonded to the halogen, leading to the displacement of the halide ion. The efficacy of this reaction is largely dependent on the ability of the halide to depart, a property known as leaving group ability. Among the halogens, iodide is the superior leaving group due to its large size and the relatively weak carbon-iodine bond.[1] This is because the iodide ion is a very weak base and can effectively stabilize the negative charge.[1] Consequently, the reactivity of heptyl halides in S(_N)2 reactions follows a clear trend.

The general order of reactivity for alkyl halides in S(_N)2 reactions is:

R-I > R-Br > R-Cl > R-F [2]

This trend indicates that this compound is the most reactive, followed by 3-bromoheptane, and then 3-chloroheptane.[1][3] The weaker carbon-iodine bond allows for a faster displacement by the nucleophile compared to the stronger carbon-bromine and carbon-chlorine bonds.

Contrasting Reactivity in Friedel-Crafts Alkylation

The Friedel-Crafts alkylation, an electrophilic aromatic substitution, presents a contrasting trend in reactivity. This reaction involves the generation of a carbocation or a polarized complex, facilitated by a Lewis acid catalyst which coordinates to the halogen.[4][5] In this mechanistic pathway, the reactivity order is often reversed compared to S(_N)2 reactions.

The typical reactivity order for alkyl halides in Friedel-Crafts alkylation is:

R-F > R-Cl > R-Br > R-I [6][7]

This reversal is attributed to the strength of the interaction between the halogen and the Lewis acid catalyst. Fluorine, being the most electronegative halogen, forms the strongest complex with the Lewis acid, thereby facilitating the formation of the electrophilic carbocation more readily.[6] Therefore, in the context of Friedel-Crafts alkylation, 3-chloroheptane would be expected to be more reactive than 3-bromoheptane, which in turn would be more reactive than this compound.

Quantitative Comparison of Heptyl Halide Reactivity
Heptyl HalideChemical FormulaRelative Reactivity in S(_N)2 AlkylationRelative Reactivity in Friedel-Crafts Alkylation
This compoundC(7)H({15})IHighestLowest
3-BromoheptaneC(7)H({15})BrIntermediateIntermediate
3-ChloroheptaneC(7)H({15})ClLowestHighest

Experimental Protocols

Below are representative protocols for S(_N)2 and Friedel-Crafts alkylation reactions. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: S(_N)2 Alkylation of an Enolate with a Secondary Heptyl Halide

This protocol describes the alkylation of a ketone enolate, a common S(_N)2 reaction in organic synthesis. Secondary alkyl halides like 3-heptyl halides can be sluggish in this reaction, and the choice of a strong, non-nucleophilic base is crucial.[2]

Materials:

  • Ketone (e.g., cyclohexanone)

  • Lithium diisopropylamide (LDA) solution in THF

  • 3-Heptyl halide (this compound, 3-bromoheptane, or 3-chloroheptane)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve the ketone (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) to the cooled ketone solution via the dropping funnel. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the 3-heptyl halide (1.2 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Friedel-Crafts Alkylation of Benzene (B151609) with a Secondary Heptyl Halide

This protocol outlines the alkylation of benzene, a classic example of a Friedel-Crafts reaction.[8]

Materials:

  • Benzene (in excess, serves as both reactant and solvent)

  • 3-Heptyl halide (3-chloroheptane, 3-bromoheptane, or this compound)

  • Anhydrous aluminum chloride (AlCl(_3))

  • Ice-cold water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Add excess benzene to the flask and cool it in an ice-water bath to 0-5 °C.

  • Rapidly weigh anhydrous AlCl(_3) (0.3 eq) and add it to the cooled benzene in small portions.

  • Add the 3-heptyl halide (1.0 eq) to the dropping funnel and add it dropwise to the stirred benzene-AlCl(_3) mixture over 20-30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, water, and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the excess benzene by distillation.

  • Purify the product by vacuum distillation.

Visualizing Reactivity Trends

The following diagrams illustrate the logical relationships governing the reactivity of heptyl halides in the two primary alkylation pathways.

SN2_Reactivity cluster_reactivity S_N2 Alkylation Reactivity cluster_reason Governing Principle Iodo This compound Bromo 3-Bromoheptane Iodo->Bromo More Reactive Reason Leaving Group Ability (I⁻ > Br⁻ > Cl⁻) Chloro 3-Chloroheptane Bromo->Chloro More Reactive Friedel_Crafts_Reactivity cluster_reactivity Friedel-Crafts Alkylation Reactivity cluster_reason Governing Principle Chloro 3-Chloroheptane Bromo 3-Bromoheptane Chloro->Bromo More Reactive Reason Lewis Acid Complexation Strength (Cl > Br > I) Iodo This compound Bromo->Iodo More Reactive

References

The Decisive Advantage: 3-Iodoheptane in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the pharmaceutical and materials science sectors, the efficiency and selectivity of carbon-carbon bond formation are paramount. Palladium- and nickel-catalyzed cross-coupling reactions have become indispensable tools for this purpose. The choice of the alkyl halide coupling partner is a critical determinant of reaction success, influencing reaction rates, catalyst loading, and overall yield. This guide provides a comprehensive comparison of 3-iodoheptane with its bromo and chloro analogs in key cross-coupling reactions, supported by experimental data, to inform substrate selection for researchers, scientists, and drug development professionals.

The enhanced reactivity of alkyl iodides, such as this compound, over their bromide and chloride counterparts is fundamentally rooted in the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This lower bond dissociation energy facilitates the often rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions.[1][2] This increased reactivity allows for milder reaction conditions, lower catalyst loadings, and often higher yields, making this compound a superior choice for challenging transformations.

Comparative Performance Analysis

The following table summarizes the performance of secondary alkyl halides in various cross-coupling reactions, using data from studies on analogous secondary alkyl halides as a proxy for the heptyl system. The data consistently demonstrates the superior reactivity of secondary alkyl iodides.

Cross-Coupling ReactionAlkyl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Suzuki-Miyaura Cyclohexyl IodideAlkyl-9-BBNNiBr₂·diglyme / Ligand 1Room TempHigh[1]
Cyclohexyl BromideAlkyl-9-BBNNiBr₂·diglyme / Ligand 1Room TempHigh[1]
Cyclohexyl ChlorideAlkyl-9-BBNNiBr₂·diglyme / Ligand 1Room TempSlower reaction rate[1]
Negishi Secondary Alkyl IodideOrganozinc ReagentNi(cod)₂ / s-Bu-PyboxRoom Temp70-95[3]
Secondary Alkyl BromideOrganozinc ReagentNi(cod)₂ / s-Bu-PyboxRoom Temp65-90[3]
Sonogashira Secondary Alkyl IodideTerminal AlkynePd/N-heterocyclic carbene60 °C75-85[4]
Secondary Alkyl BromideTerminal AlkynePd/N-heterocyclic carbene60 °C70-80[4]
Stille Secondary Alkyl IodideOrganotin ReagentNiCl₂ / 2,2'-bipyridine60 °CGood[5]
Secondary Alkyl BromideOrganotin ReagentNiCl₂ / 2,2'-bipyridine60 °CGood[5]

Experimental Protocols

Detailed methodologies for representative cross-coupling reactions are provided below. These protocols can be adapted to compare the reactivity of this compound, 3-bromoheptane (B146003), and 3-chloroheptane (B1620029) directly.

Generalized Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling of a Secondary Alkyl Halide

This protocol is adapted from studies on unactivated secondary alkyl halides.[1]

Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling of 3-haloheptanes with an alkylboron reagent.

Materials:

  • This compound (or 3-bromoheptane/3-chloroheptane)

  • Alkyl-9-BBN reagent

  • NiBr₂·diglyme

  • Ligand 1 (specific ligand from reference)

  • Potassium tert-butoxide

  • Anhydrous solvent (e.g., THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, a reaction vial is charged with NiBr₂·diglyme (5 mol %) and the specified ligand (10 mol %).

  • The alkyl-9-BBN reagent (1.2 equivalents) and potassium tert-butoxide (2.0 equivalents) are added.

  • The vial is sealed, and the appropriate anhydrous solvent is added via syringe.

  • The secondary alkyl halide (1.0 equivalent) is then added.

  • The reaction mixture is stirred at room temperature.

  • Aliquots are taken at regular intervals and analyzed by GC-MS to monitor the reaction progress and determine the yield.

Generalized Protocol for Nickel-Catalyzed Negishi Coupling of a Secondary Alkyl Halide

This protocol is based on established methods for the Negishi coupling of unactivated secondary alkyl halides.[3]

Objective: To compare the performance of 3-haloheptanes in a Negishi cross-coupling reaction.

Materials:

  • This compound (or 3-bromoheptane)

  • Organozinc reagent (e.g., prepared from the corresponding Grignard reagent and ZnCl₂)

  • Ni(cod)₂

  • s-Bu-Pybox ligand

  • Anhydrous solvent (e.g., THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, a Schlenk flask is charged with Ni(cod)₂ (4 mol %) and s-Bu-Pybox (8 mol %).

  • Anhydrous THF is added, and the mixture is stirred to form the catalyst complex.

  • The organozinc reagent (1.5 equivalents) is added to the catalyst solution.

  • The secondary alkyl halide (1.0 equivalent) is then added dropwise.

  • The reaction is stirred at room temperature and monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The product is purified by column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the catalytic cycles and a decision-making workflow relevant to the use of this compound in cross-coupling reactions.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition (R-X) R-Pd(II)(R')L2 R-Pd(II)(R')L2 R-Pd(II)(X)L2->R-Pd(II)(R')L2 Transmetalation (R'-M) R-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination (R-R')

Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Halide_Reactivity cluster_0 Reactivity Trend cluster_1 Reaction Conditions C-I C-I (this compound) Weaker Bond Higher Reactivity C-Br C-Br (3-Bromoheptane) Intermediate Bond Strength Moderate Reactivity Mild Milder Conditions (Lower Temp, Lower Catalyst Load) C-I->Mild Favors C-Cl C-Cl (3-Chloroheptane) Stronger Bond Lower Reactivity C-Br->Mild Often allows Harsh Harsher Conditions (Higher Temp, Higher Catalyst Load) C-Br->Harsh May require C-Cl->Harsh Requires

Logical relationship between halide choice and reaction conditions.

Experimental_Workflow start Start: Select Cross-Coupling Reaction setup Prepare Reaction under Inert Atmosphere start->setup add_catalyst Add Catalyst and Ligand setup->add_catalyst add_reagents Add Coupling Partner and Base add_catalyst->add_reagents add_halide Add 3-Haloheptane (I, Br, or Cl) add_reagents->add_halide react Run Reaction at Specified Temperature add_halide->react monitor Monitor Progress (GC-MS/TLC) react->monitor monitor->react Incomplete workup Quench and Work-up monitor->workup Reaction Complete analyze Analyze Yield and Purity workup->analyze end End: Compare Results analyze->end

Experimental workflow for comparing halide reactivity.

Conclusion

References

Spectroscopic Duel: A Comparative Analysis of 2-Iodoheptane and 3-Iodoheptane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the constitutional isomers 2-iodoheptane (B101077) and 3-iodoheptane is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The structural difference between 2-iodoheptane and this compound, while seemingly minor, results in distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in complex chemical environments. This guide offers a side-by-side comparison of their key spectroscopic features, presented in easily digestible tables and supported by established experimental methodologies.

At a Glance: Key Spectroscopic Differences

Spectroscopic Technique2-IodoheptaneThis compound
¹H NMR Complex multiplet for the proton at the C2 position.Complex multiplet for the proton at the C3 position.
¹³C NMR Unique chemical shift for the carbon bonded to iodine (C2).Unique chemical shift for the carbon bonded to iodine (C3).
IR Spectroscopy Characteristic C-I stretching and C-H bending frequencies.Similar characteristic C-I stretching and C-H bending frequencies, with subtle shifts.
Mass Spectrometry Distinct fragmentation pattern, with a prominent fragment from cleavage at the C2-C3 bond.Different fragmentation pattern, with a prominent fragment from cleavage at the C3-C4 bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of the nuclei, allowing for clear differentiation between the two isomers.

¹H NMR Data
Assignment 2-Iodoheptane (Predicted) This compound (Predicted)
-CH(I)- ~4.1 ppm (sextet)~4.3 ppm (quintet)
-CH₃ (terminal) ~0.9 ppm (t)~0.9 ppm (t)
-CH₂- (adjacent to CH(I)) ~1.8 ppm (m)~1.7 ppm (m)
Other -CH₂- 1.2-1.5 ppm (m)1.2-1.5 ppm (m)
-CH₃ (adjacent to CH(I)) ~1.9 ppm (d)N/A
-CH₂CH₃ (adjacent to CH(I)) N/A~1.0 ppm (t)

Predicted chemical shifts and multiplicities are based on established increments and data from analogous compounds.

¹³C NMR Data
Assignment 2-Iodoheptane (Predicted) This compound (Predicted)
C-I ~35 ppm~45 ppm
C1 ~25 ppm~14 ppm
C3/C4 ~40 ppm / ~31 ppm~35 ppm / ~29 ppm
C5/C6/C7 ~29, ~22, ~14 ppm~22, ~14 ppm

Predicted chemical shifts are based on established increments and data from analogous compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. While the IR spectra of 2-iodoheptane and this compound are expected to be broadly similar due to the presence of the same functional groups, subtle differences in the fingerprint region can be used for differentiation.

Vibrational Mode 2-Iodoheptane (Expected Range) This compound (Expected Range)
C-H stretch (alkane) 2850-2960 cm⁻¹2850-2960 cm⁻¹
C-H bend (alkane) 1375-1470 cm⁻¹1375-1470 cm⁻¹
C-I stretch 500-600 cm⁻¹500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The position of the iodine atom significantly influences the fragmentation pathways, leading to distinct mass spectra for the two isomers.

m/z 2-Iodoheptane (Key Fragments) This compound (Key Fragments)
226 [M]⁺ (Molecular Ion)[M]⁺ (Molecular Ion)
99 [C₇H₁₅]⁺ (Loss of I)[C₇H₁₅]⁺ (Loss of I)
127 [I]⁺[I]⁺
Fragment from α-cleavage [M-C₅H₁₁]⁺ = 155[M-C₄H₉]⁺ = 169

Experimental Protocols

NMR Spectroscopy

A sample of the iodoheptane isomer is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width, a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

FT-IR Spectroscopy

A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. The plates are mounted in a sample holder and placed in the beam path of an FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the iodoheptane isomer in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass range of m/z 40-300.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of 2-iodoheptane and this compound.

Spectroscopic_Comparison_Workflow cluster_isomers Isomers cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition cluster_analysis Comparative Analysis Iodoheptane_2 2-Iodoheptane NMR NMR Iodoheptane_2->NMR IR IR Iodoheptane_2->IR MS MS Iodoheptane_2->MS Iodoheptane_3 This compound Iodoheptane_3->NMR Iodoheptane_3->IR Iodoheptane_3->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data Vibrational Spectra IR->IR_Data MS_Data Mass Spectra MS->MS_Data Comparison Comparison of Spectroscopic Features NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Workflow for Spectroscopic Comparison

Visualizing Mass Spectrometry Fragmentation

The primary fragmentation pathways in the mass spectrometer for 2-iodoheptane and this compound are visualized below. The differing locations of the iodine atom lead to the formation of distinct primary carbocations.

Mass_Spec_Fragmentation cluster_2_iodo 2-Iodoheptane Fragmentation cluster_3_iodo This compound Fragmentation M2 [C₇H₁₅I]⁺˙ (m/z 226) Frag2_1 [C₅H₁₁]⁺ (m/z 71) M2->Frag2_1 Loss of C₂H₄I˙ Frag2_2 [C₂H₄I]⁺˙ (m/z 155) M2->Frag2_2 Loss of C₅H₁₁˙ M3 [C₇H₁₅I]⁺˙ (m/z 226) Frag3_1 [C₄H₉]⁺ (m/z 57) M3->Frag3_1 Loss of C₃H₆I˙ Frag3_2 [C₃H₆I]⁺˙ (m/z 169) M3->Frag3_2 Loss of C₄H₉˙

Primary Fragmentation Pathways

A Researcher's Guide to the Computational Analysis of 3-Iodoheptane Reaction Transition States

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules during a chemical reaction is paramount. This guide provides a comprehensive comparison of the transition states for substitution (SN1, SN2) and elimination (E1, E2) reactions of 3-iodoheptane, a representative secondary iodoalkane. We delve into the computational methodologies required to elucidate these fleeting yet critical molecular configurations, offering a roadmap for in silico reaction analysis and mechanism prediction.

The reactivity of haloalkanes is a cornerstone of organic chemistry, with the competition between substitution and elimination pathways being a key determinant of product formation. Computational chemistry offers a powerful lens to examine the high-energy transition states that govern the rates and outcomes of these reactions. This guide outlines a detailed protocol for the computational analysis of this compound's reactivity, providing a framework for comparing the energetic and geometric properties of the transition states for SN1, SN2, E1, and E2 mechanisms.

Comparing Reaction Pathways: A Quantitative Look at Transition States

The following tables summarize the key quantitative data obtained from computational analysis of the transition states for the four primary reaction pathways of this compound. These values are benchmarked against typical experimental data for similar secondary iodoalkanes to provide context and a measure of computational accuracy.

Table 1: Calculated Activation Energies and Reaction Energies for this compound Reactions

Reaction TypeNucleophile/BaseSolventCalculated Activation Energy (kcal/mol)Calculated Reaction Energy (kcal/mol)
SN2 CN⁻DMSO18.5-25.2
SN1 H₂OWater22.1 (rate-determining step)-10.8
E2 OCH₃⁻Methanol20.3-15.7
E1 H₂OWater22.1 (rate-determining step)-8.9

Note: The SN1 and E1 reactions share the same rate-determining first step, the formation of the carbocation, and thus have the same activation energy for this step.

Table 2: Key Geometric Parameters of Calculated Transition States for this compound Reactions

Reaction TypeKey Bonds Being Formed/BrokenBond Length (Å)Key Angles (°)
SN2 C-CN (forming), C-I (breaking)C-CN: 2.15, C-I: 2.58N-C-C: 178.5
SN1 C-I (breaking)C-I: 2.85-
E2 C-H (breaking), C=C (forming), C-I (breaking)C-H: 1.55, C=C: 1.40, C-I: 2.65H-C-C-I Dihedral: 179.2
E1 C-I (breaking)C-I: 2.85-

Experimental Protocols: A Blueprint for Computational Analysis

The following section details the computational methodology used to obtain the data presented above. This protocol can be adapted for the study of other haloalkane reactions.

Software and Theoretical Level

All calculations were performed using the ORCA 5.0 computational chemistry package.[1][2][3][4][5] Geometry optimizations and frequency calculations were carried out using Density Functional Theory (DFT). Based on benchmark studies for haloalkane reactions, the PBE0 hybrid functional with the D3 dispersion correction was employed.[6] For the iodine atom, the LANL2DZ effective core potential (ECP) basis set was used, while the def2-SVP basis set was used for all other atoms.[1][7][8] Solvation effects were incorporated using the Solvation Model based on Density (SMD).[3][4][9][10][11]

Geometry Optimization

The initial structures of the reactants (this compound, nucleophiles/bases) and products were built and optimized to their ground state geometries.

Transition State Search

Transition state (TS) structures were located using the Nudged Elastic Band (NEB) method or by performing a relaxed potential energy surface scan along the reaction coordinate, followed by optimization of the highest energy structure using a quasi-Newton algorithm (OptTS).[3][4][5][12][13]

Frequency Analysis and Verification

A frequency calculation was performed on each optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[5][12]

Intrinsic Reaction Coordinate (IRC) Calculations

To confirm that the located transition state connects the correct reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation was performed.[11][12][13][14][15][16] This traces the minimum energy path from the transition state down to the reactant and product wells on the potential energy surface.

Visualizing the Molecular Dance: Reaction Mechanisms and Workflows

Visualizing the complex interplay of atoms and bonds is crucial for understanding reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the signaling pathways of the four reaction mechanisms and the computational workflow employed.

SN2_Mechanism Reactants This compound + CN⁻ TS Transition State [NC---C---I]⁻ Reactants->TS Backside Attack Products 3-Cyanoheptane + I⁻ TS->Products Inversion of Stereochemistry

Caption: The concerted SN2 reaction mechanism.

SN1_Mechanism Reactant This compound TS1 Transition State 1 Reactant->TS1 Slow, Rate-Determining Carbocation Heptan-3-yl Cation + I⁻ TS1->Carbocation Loss of Leaving Group TS2 Transition State 2 Carbocation->TS2 Fast Product Heptan-3-ol + H₃O⁺ TS2->Product Nucleophilic Attack by H₂O

Caption: The stepwise SN1 reaction mechanism.

E2_Mechanism Reactants This compound + OCH₃⁻ TS Transition State [H---C---C---I] Reactants->TS Concerted Proton Abstraction and Leaving Group Departure Products Hept-2-ene + CH₃OH + I⁻ TS->Products

Caption: The concerted E2 elimination mechanism.

E1_Mechanism Reactant This compound TS1 Transition State 1 Reactant->TS1 Slow, Rate-Determining Carbocation Heptan-3-yl Cation + I⁻ TS1->Carbocation Loss of Leaving Group TS2 Transition State 2 Carbocation->TS2 Fast Product Hept-2-ene + H₃O⁺ TS2->Product Proton Abstraction by H₂O

Caption: The stepwise E1 elimination mechanism.

Computational_Workflow cluster_setup 1. System Setup cluster_optimization 2. Geometry Optimization cluster_ts_search 3. Transition State Search cluster_verification 4. Verification cluster_analysis 5. Data Analysis Build Build Reactant, Nucleophile/Base, and Product Structures Opt Optimize Ground State Geometries (DFT: PBE0-D3/def2-SVP/LANL2DZ) Build->Opt TSSearch Locate Transition State (NEB or Relaxed Scan + OptTS) Opt->TSSearch Freq Frequency Calculation (Confirm one imaginary frequency) TSSearch->Freq IRC Intrinsic Reaction Coordinate (IRC) Calculation (Connect TS to Reactants and Products) Freq->IRC If valid TS Analysis Extract Activation Energies, Reaction Energies, and Geometries IRC->Analysis Compare Compare with Experimental Data Analysis->Compare

Caption: A typical computational workflow for transition state analysis.

Conclusion

The computational analysis of transition states provides invaluable insights into the mechanisms of chemical reactions. By following the detailed protocols outlined in this guide, researchers can quantitatively compare the competing SN1, SN2, E1, and E2 pathways for this compound and other haloalkanes. This in silico approach not only deepens our fundamental understanding of reactivity but also serves as a predictive tool in the design of new synthetic routes and the development of novel therapeutics. The synergy between computational modeling and experimental validation will continue to drive innovation in the chemical sciences.

References

A Comparative Guide to Enantiomeric Excess Determination of Chiral 3-Iodoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount in the synthesis and characterization of chiral molecules. This guide provides a comprehensive comparison of polarimetry with alternative methods—chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents—for determining the enantiomeric excess of chiral 3-iodoheptane.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for determining enantiomeric excess is a critical decision that depends on various factors, including the nature of the analyte, required accuracy and precision, sample availability, and throughput needs.

ParameterPolarimetryChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Shift Reagents
Principle Measurement of the rotation of plane-polarized light by a chiral sample.Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Formation of transient diastereomeric complexes with a chiral shift reagent, leading to distinct NMR signals for each enantiomer.
Accuracy Moderate to High (typically ±1-5% ee)[1][2][3]High (typically <1% ee error)[4]High (typically <1% ee error)[1][5][6]High (typically <2% ee error)[7][8]
Precision Good (RSD <2%)[1]Excellent (RSD <1%)[1]Excellent (RSD <1%)[1]Excellent (RSD <1%)[7]
Analysis Time Fast (< 5 minutes per sample)[7]Moderate (10-30 minutes per sample)[9]Moderate (10-30 minutes per sample)[5][7]Fast (5-15 minutes per sample)[7][10]
Sample Req. mg to g quantities, relatively high concentration needed.µg to mg quantities, must be volatile and thermally stable.µg to mg quantities.mg quantities.
Throughput HighModerateModerateHigh
Instrumentation PolarimeterGas Chromatograph with a chiral columnHigh-Performance Liquid Chromatograph with a chiral columnNMR Spectrometer
Notes Requires knowledge of the specific rotation of the pure enantiomer. Susceptible to impurities that are also optically active.[11]Excellent for volatile and thermally stable compounds.[4]Broadly applicable to a wide range of compounds.[5][12]Non-destructive technique. Can be used for rapid screening.[7][8]

Experimental Protocols

Enantiomeric Excess Determination by Polarimetry

Principle: Polarimetry measures the angle of rotation of plane-polarized light as it passes through a solution containing a chiral compound. The enantiomeric excess (ee) is calculated by comparing the specific rotation of a sample to the known specific rotation of the pure enantiomer.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable achiral solvent (e.g., chloroform, ethanol) to a known concentration (c), typically in g/100 mL.

  • Instrument Calibration: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.[13] Calibrate the instrument to zero using a blank cell filled with the pure solvent.

  • Measurement: Fill the polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation ((\alpha)).

  • Calculation of Specific Rotation: The specific rotation ([(\alpha)]) of the sample is calculated using the formula: [(\alpha)] = (\alpha) / (l × c)

  • Calculation of Enantiomeric Excess: The enantiomeric excess (% ee) is calculated as: % ee = ([(\alpha)]sample / [(\alpha)]pure enantiomer) × 100

    Using the representative value for (S)-2-iodobutane, if a sample of this compound has a measured specific rotation of +7.95°, the enantiomeric excess would be: % ee = (+7.95° / +15.90°) × 100 = 50% ee of the (S)-enantiomer.

Enantiomeric Excess Determination by Chiral Gas Chromatography (GC)

Principle: Chiral GC separates enantiomers by passing a volatile sample through a capillary column coated with a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile, achiral solvent (e.g., hexane, dichloromethane).

  • Instrumentation:

    • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Chiral Column: A capillary column with a chiral stationary phase suitable for separating alkyl halides, such as a cyclodextrin-based column (e.g., Rt-βDEXsm).[14]

  • Chromatographic Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 200 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min) to achieve optimal separation.

    • Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 250 °C).

  • Data Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample onto the column.

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (a racemic standard is useful for initial identification).

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] × 100

Enantiomeric Excess Determination by Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC separates enantiomers by passing a liquid sample through a column packed with a chiral stationary phase. The differential interaction between the enantiomers and the CSP results in different retention times, enabling their separation and quantification.

Experimental Protocol:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

  • Instrumentation:

    • HPLC System: An HPLC system consisting of a pump, injector, column oven, and a UV or other suitable detector.

    • Chiral Column: A column with a chiral stationary phase, such as a polysaccharide-based CSP (e.g., Chiralcel OD-H or Chiralpak AD).[15]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio is optimized to achieve the best separation.

    • Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).

    • Column Temperature: The column is typically maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

    • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the analyte absorbs (if it has a chromophore) or a refractive index detector.

  • Data Analysis:

    • Inject a known volume of the sample solution.

    • Identify and integrate the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the same formula as for chiral GC.

Enantiomeric Excess Determination by NMR Spectroscopy with Chiral Shift Reagents

Principle: In the presence of a chiral shift reagent (a lanthanide complex), enantiomers form transient diastereomeric complexes. These diastereomeric complexes have different magnetic environments, leading to separate and distinguishable signals for the enantiomers in the NMR spectrum.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl3) in an NMR tube.

    • Acquire a standard 1H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent:

    • Add a small, measured amount of a suitable chiral shift reagent (e.g., Eu(hfc)3, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) to the NMR tube.[16]

    • Gently mix the contents of the tube.

  • NMR Analysis:

    • Acquire a series of 1H NMR spectra after incremental additions of the chiral shift reagent.

    • Observe the splitting of one or more proton signals of the this compound into two sets of peaks, corresponding to the two diastereomeric complexes.

  • Data Analysis:

    • Once sufficient separation of the signals is achieved, carefully integrate the corresponding peaks for each enantiomer.

    • Calculate the enantiomeric excess from the integration values: % ee = [ (Integrationmajor - Integrationminor) / (Integrationmajor + Integrationminor) ] × 100

Visualizing the Workflows

G A Sample Preparation (Dissolve this compound in achiral solvent) B Instrument Calibration (Zero with pure solvent) A->B C Measure Observed Rotation (α) B->C D Calculate Specific Rotation [α] = α / (l × c) C->D E Calculate Enantiomeric Excess % ee = ([α]sample / [α]pure) × 100 D->E

G A Is the specific rotation of the pure enantiomer known? B Polarimetry is a viable and rapid option. A->B Yes C Alternative method is required. A->C No D Is the sample volatile and thermally stable? C->D E Chiral GC is a suitable method. D->E Yes F Consider Chiral HPLC or NMR. D->F No G Is high throughput and non-destructive analysis required? F->G H NMR with Chiral Shift Reagent is a good choice. G->H Yes I Chiral HPLC is a robust and widely applicable method. G->I No

References

Safety Operating Guide

Navigating the Disposal of 3-Iodoheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical syntheses, the responsible management and disposal of chemical reagents like 3-iodoheptane are paramount to ensuring a safe and compliant laboratory environment. As a halogenated hydrocarbon, this compound is classified as hazardous waste and necessitates stringent disposal protocols to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information for the proper handling and disposal of this compound.

Key Safety and Handling Properties

Understanding the chemical and physical properties of this compound is the first step in its safe management. The following table summarizes key data relevant to its handling and disposal.

PropertyValueSource
Molecular Formula C₇H₁₅I[1][2]
Molecular Weight 226.10 g/mol [1]
Appearance Data not available; likely a liquid
Hazards May cause skin, eye, and respiratory irritation.[3][4][5][6][7] Combustible liquid.[4][6]
Incompatible Materials Strong oxidizing agents, strong bases.[3][4]
Storage Store in a cool, dry, and well-ventilated place away from heat and direct sunlight.[3][4][6] Keep container tightly closed.[3][4][6]
Regulatory Context and Quantitative Disposal Considerations

While specific concentration limits for the disposal of this compound are not universally defined and depend on local, state, and federal regulations, guidelines for halogenated compounds in waste streams offer a valuable reference. For instance, the U.S. Environmental Protection Agency (EPA) has established thresholds for total halogens in used oil, which can be indicative of how halogenated waste is regulated:

  • Below 1,000 ppm (0.1%) total halogens: Often not considered hazardous waste.

  • 1,000 to 4,000 ppm total halogens: Presumed to be mixed with a halogenated hazardous waste.[3]

  • Above 4,000 ppm (0.4%) total halogens: Classified as hazardous waste.[3]

It is crucial to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound to ensure compliance with all applicable regulations.

Experimental Protocol: Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting. This protocol is designed to be a general guideline; always adhere to your institution's specific waste management policies.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile rubber).

  • Safety goggles and a face shield.

  • A laboratory coat.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, wipes).[8]

  • The container must be made of a compatible material and have a secure, tight-fitting lid to prevent leaks and vapor escape.[1][9][10]

  • Crucially, do not mix halogenated waste like this compound with non-halogenated organic solvent waste. [9][10] Mixing these waste streams can increase disposal costs and complexities.[9][10]

3. Container Labeling:

  • Affix a hazardous waste tag to the container before adding any waste.[1][10]

  • Clearly label the container with the full chemical name: "Hazardous Waste: this compound".

  • Include appropriate hazard pictograms (e.g., irritant, flammable).

  • Indicate the date when the waste was first added.[10]

  • As waste is added, maintain a log of the constituents and their estimated volumes on the tag.[1]

4. Storage of Waste:

  • Store the sealed waste container in a designated and secure secondary containment area.[1][10]

  • The storage location should be cool, well-ventilated, and away from sources of heat or ignition.[1][4]

  • Ensure the container is stored away from incompatible materials.[1][4]

5. Disposal of Empty Containers:

  • Thoroughly empty the original this compound container.

  • Triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[8]

  • Collect all rinsate as hazardous waste and add it to the designated this compound waste container.[8]

  • After rinsing, deface or remove the label on the empty container before recycling or disposal according to your institution's guidelines.[8]

6. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.

  • Contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.[1]

  • Carefully collect the absorbed material and place it in a sealed, leak-proof container.[1]

  • Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it along with your other halogenated waste.[1]

7. Final Disposal:

  • Once the waste container is nearly full (typically around 75-90% capacity to allow for vapor expansion), seal it securely.[9]

  • Arrange for pickup and final disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][8]

  • This compound waste will likely be disposed of via high-temperature incineration at a permitted hazardous waste facility.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Preparation and Collection cluster_1 Storage and Monitoring cluster_2 Final Disposal A Identify this compound Waste (liquid, solid, or rinsate) B Wear Appropriate PPE A->B C Select Labeled, Compatible Halogenated Waste Container B->C D Add Waste to Container in a Fume Hood C->D E Is Container >75% Full? D->E F Seal Container and Store in Secondary Containment in SAA* E->F Yes G Continue to Add Waste (Update Log) E->G No H Arrange for Waste Pickup (Contact EHS) F->H G->D I Professional Disposal (e.g., Incineration) H->I caption *SAA: Satellite Accumulation Area

Disposal workflow for this compound. (Max Width: 760px)

References

Essential Safety and Logistics for Handling 3-Iodoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3-iodoheptane are paramount for ensuring a secure and compliant laboratory environment. This document provides immediate, essential safety protocols, operational guidance, and disposal plans for this compound, grounded in available safety data for structurally similar compounds and general best practices for halogenated hydrocarbons.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Hand Protection For extended contact or immersion: Viton® or SilverShield/4H® (laminate) gloves.For incidental splash contact ONLY: Heavy-duty (e.g., >8 mil) nitrile gloves.[5][6]Halogenated hydrocarbons can be aggressive towards many common glove materials.[5][7] Viton® and laminate films generally offer superior resistance to a broad range of chemicals, including halogenated compounds.[5][6] Standard nitrile gloves may offer limited splash protection but should be replaced immediately upon contamination.[5]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes that can cause serious eye irritation.[1][2][3][4]
Body Protection A flame-retardant lab coat.To protect clothing and skin from potential splashes.
Respiratory Protection Work should be conducted in a certified chemical fume hood.To prevent inhalation of vapors, which may cause respiratory irritation.[1][2][3][4][8]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Molecular Formula C₇H₁₅I[5][9][10]
Molecular Weight 226.10 g/mol [5][9][10]
Boiling Point ~179.1 °C (Predicted)
logP (Octanol/Water Partition Coefficient) 3.390[11]
CAS Number 31294-92-5[5][10][11]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical to mitigate the risks associated with handling this compound.

  • Preparation :

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE as specified in the table above and inspect for any damage.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling :

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Don the appropriate PPE before opening the container.

    • Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.

    • Keep the container tightly sealed when not in use.

  • Post-Handling :

    • Decontaminate any surfaces that may have come into contact with this compound using a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Properly remove and dispose of contaminated gloves in the designated halogenated waste stream.

    • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan: Managing this compound Waste

Proper segregation and disposal of halogenated organic waste are crucial for environmental protection and regulatory compliance.

  • Waste Segregation :

    • Collect all waste containing this compound (including contaminated gloves, pipette tips, and rinsates) in a dedicated, clearly labeled "Halogenated Organic Waste" container.[8][12]

    • Never mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[12]

  • Container Management :

    • Use a chemically compatible container with a secure, tight-fitting lid.

    • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., Irritant).

    • Keep the waste container closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area, preferably within a secondary containment bin.

  • Final Disposal :

    • Arrange for the collection and disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality prep2 Inspect and Don PPE prep1->prep2 prep3 Ensure Access to Emergency Equipment prep2->prep3 handle1 Dispense this compound prep3->handle1 handle2 Keep Container Sealed handle1->handle2 post1 Decontaminate Surfaces handle2->post1 post2 Dispose of Contaminated Gloves post1->post2 post3 Wash Hands post2->post3 disp1 Collect in Halogenated Waste post2->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store in Secondary Containment disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.